UC-1V150
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H17N5O4 |
|---|---|
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20) |
Clé InChI |
SHNIBVWXUOEWTA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of UC-1V150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2][3][4] Its mechanism of action is centered on the activation of TLR7-expressing immune cells, primarily myeloid cells such as macrophages and dendritic cells, leading to a cascade of downstream signaling events that initiate a robust anti-tumor and anti-viral immune response. This document provides a detailed overview of the molecular and cellular mechanisms of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathway.
Core Mechanism: TLR7 Agonism and Immune Activation
This compound functions by binding to and activating Toll-like receptor 7, an endosomal receptor predominantly expressed in myeloid and B cells.[5] TLR7's natural ligands are single-stranded RNA viruses, and its activation by this compound mimics a viral infection, thereby triggering a powerful innate immune response that subsequently bridges to adaptive immunity.[2][5][6]
The binding of this compound to TLR7 initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response gene 88 (MyD88) adapter protein.[6] This leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of various pro-inflammatory cytokines, chemokines, and other immune-modulating molecules.[6] The resulting cellular responses include the activation of macrophages and other myeloid cells, enhanced phagocytosis of tumor cells, and potentiation of monoclonal antibody (mAb)-mediated target cell deletion.[1][2][3][4]
Signaling Pathway of this compound
The signaling pathway initiated by this compound is depicted below. Upon binding to TLR7 in the endosome, a conformational change recruits the MyD88 adapter protein. This leads to the formation of a complex with IRAK (Interleukin-1 Receptor-Associated Kinase) family members and subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6). TRAF6 activation ultimately results in the activation of the IKK (IκB Kinase) complex, which phosphorylates and degrades the inhibitor of NF-κB (IκB). The freed NF-κB then translocates to the nucleus to induce the transcription of target genes.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound and its conjugates.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| Cytokine Release (IL-6, IL-12) | Murine Macrophages | 0.01-10 μM | Stimulated release | [1][2] |
| Phagocytosis Index | Human Monocyte-Derived Macrophages (hMDM) | 1 μg/mL | ~1.5-fold increase | [1] |
| FcγRIIA & FcγRIII Expression | Human Monocyte-Derived Macrophages (hMDM) | 1 μg/mL | Increased expression | [1] |
| Pro-inflammatory Activity (EC50) | Not Specified | 547 nM | EC50 value | [7][8] |
Table 2: In Vitro Activity of Rituximab-UC-1V150 Conjugate
| Parameter | Cell Type | Value | Effect | Reference |
| Pro-inflammatory Activity (EC50) | Not Specified | 28-53 nM | Significantly increased activity over unconjugated this compound | [7][8] |
Table 3: In Vivo Activity of this compound in Mice
| Parameter | Animal Model | Dosage | Effect | Reference |
| Serum Cytokine Release (IL-6) | C57BL/6 mice | 38 nM (intravenous) | ~0.1 ng/mL | [1] |
| Serum Cytokine Release (IL-2) | C57BL/6 mice | 38 nM (intravenous) | ~1.5 ng/mL | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Cytokine Release Assay
-
Cell Culture: Bone-marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at concentrations ranging from 0.01 to 10 μM for 24 hours.
-
Analysis: Supernatants are collected, and the concentrations of cytokines such as IL-6 and IL-12 are measured using an enzyme-linked immunosorbent assay (ELISA).
Macrophage Phagocytosis Assay
-
Cell Culture: Human monocyte-derived macrophages (hMDMs) are generated from peripheral blood monocytes.
-
Treatment: hMDMs are treated with 1 μg/mL of this compound for 48 hours.
-
Phagocytosis Measurement: Target cells (e.g., tumor cells) are labeled with a fluorescent dye and co-cultured with the treated macrophages. The engulfment of target cells by macrophages is quantified using flow cytometry or fluorescence microscopy to determine the phagocytosis index.
In Vivo B-Cell Depletion Assay
-
Animal Model: C57BL/6 mice are used.
-
Cell Labeling and Transfer: Target and non-target B cells are labeled with different concentrations of CFSE (Carboxyfluorescein succinimidyl ester) and injected intravenously into recipient mice.
-
Treatment: this compound (1-10 μg) is administered at 24 and 48 hours post-cell transfer, followed by the administration of a B-cell-targeting monoclonal antibody (e.g., Rituximab).
-
Analysis: Spleens are harvested, and splenocytes are stained for B-cell markers (e.g., CD19). The ratio of target to non-target cells is assessed by flow cytometry to determine the extent of B-cell depletion.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for in vivo experiments investigating the efficacy of this compound.
Therapeutic Applications and Future Directions
This compound's ability to potently activate the immune system has positioned it as a promising candidate for cancer immunotherapy.[2][3][4] A significant area of development is its use in immune-stimulating antibody conjugates (ISACs).[1][9] By conjugating this compound to a tumor-targeting monoclonal antibody, the immunostimulatory effects can be localized to the tumor microenvironment, potentially enhancing efficacy and reducing systemic toxicity.[5] Studies have shown that rituximab-UC-1V150 conjugates retain antigen binding and specificity while exhibiting increased pro-inflammatory activity.[7][8]
Future research will likely focus on optimizing the design of this compound-based ISACs, exploring combination therapies with other immunomodulatory agents such as checkpoint inhibitors, and evaluating its efficacy in a broader range of preclinical and clinical settings. While some TLR agonists have advanced to clinical trials, the development of this compound and its conjugates is still in the preclinical phase.[2][10][11][12] The data gathered so far strongly supports its potential as a valuable tool in the arsenal (B13267) of cancer immunotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Agonist anti-CD40 shows promise in a phase 1 clinical trial [acir.org]
- 11. Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
UC-1V150: A Potent TLR7 Agonist for Advancing Immunological Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a synthetic small molecule that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Activation of TLR7 by this compound in immune cells, particularly myeloid cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and potentiation of adaptive immune responses. These immunostimulatory properties make this compound a valuable tool for a wide range of immunology research applications, including cancer immunotherapy, vaccine adjuvant development, and the study of infectious diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of various immune cells, including macrophages and dendritic cells. Upon binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2] This initiates a downstream signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[2] Ultimately, this pathway leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.[2]
Caption: TLR7 Signaling Pathway Activated by this compound.
Data Presentation
In Vitro Activity of this compound
The following tables summarize the quantitative data on the in vitro effects of this compound on immune cells.
Table 1: Potency of this compound and its Conjugates
| Compound | Assay | Cell Type | EC50 (nM) | Reference |
| This compound | Pro-inflammatory Activity | Human Peripheral Blood Leukocytes | 547 | [3] |
| Rituximab-UC-1V150 | Pro-inflammatory Activity | Human Peripheral Blood Leukocytes | 28-53 | [3] |
Table 2: this compound Induced Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Cytokine | This compound Concentration (µM) | Cytokine Level (pg/mL) | Incubation Time (hours) |
| IL-6 | 0.01 - 10 | Dose-dependent increase | 24 |
| IL-12 | 0.01 - 10 | Dose-dependent increase | 24 |
Table 3: this compound Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | This compound Concentration (µM) | Cytokine Level | Incubation Time (hours) |
| IL-6 | Not specified | Increased | 18 |
| IFN-α1 | Not specified | Increased | 18 |
Table 4: Effect of this compound on Macrophage Phenotype and Function
| Parameter | Cell Type | Treatment | Observation | Reference |
| Macrophage Activation Markers | Human Monocyte-Derived Macrophages (hMDMs) | 1 µg/mL this compound for 48h | Increased CD40 and CD38, decreased CD11b | [4] |
| Fcγ Receptor Expression | Human Monocyte-Derived Macrophages (hMDMs) | 1 µg/mL this compound for 48h | Increased FcγRIIA and FcγRIII | [4] |
| Phagocytosis | Human Monocyte-Derived Macrophages (hMDMs) | 1 µg/mL this compound for 48h | ~1.5-fold increase in phagocytic index | [4] |
Experimental Protocols
In Vitro Macrophage Stimulation and Analysis
This protocol describes the stimulation of macrophages with this compound to assess changes in activation markers and cytokine production.
Caption: In Vitro Macrophage Stimulation Workflow.
Methodology:
-
Macrophage Generation:
-
Human Monocyte-Derived Macrophages (hMDMs): Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Plate PBMCs and allow monocytes to adhere for 2-4 hours. Wash away non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.[4]
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (as a source of M-CSF) for 7 days.
-
-
Cell Stimulation:
-
Plate the differentiated macrophages at a density of 1 x 10^6 cells/mL in 24-well plates.
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in culture medium.
-
Add this compound to the macrophage cultures. Include a vehicle control (DMSO) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Analysis:
-
Cytokine Analysis: Centrifuge the culture plates and collect the supernatants. Measure cytokine levels (e.g., IL-6, IL-12, TNF-α) using ELISA or a multiplex bead array.
-
Flow Cytometry: Gently detach the cells using a cell scraper or enzyme-free dissociation buffer. Stain the cells with fluorescently labeled antibodies against macrophage activation markers (e.g., CD40, CD80, CD86, MHC class II) and Fcγ receptors. Analyze the stained cells using a flow cytometer.
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol outlines a method to assess the ability of this compound to enhance the phagocytosis of antibody-opsonized target cells by macrophages.
Caption: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay Workflow.
Methodology:
-
Preparation of Macrophages:
-
Generate and plate macrophages as described in the previous protocol.
-
Pre-stimulate the macrophages with 1 µg/mL this compound for 48 hours.[4]
-
-
Preparation of Target Cells:
-
Select a target cell line that expresses the antigen for your antibody of interest (e.g., a CD20-expressing lymphoma cell line for a therapeutic anti-CD20 antibody).
-
Label the target cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. This will allow for the tracking of target cell engulfment.
-
Wash the labeled target cells and opsonize them by incubating with the specific monoclonal antibody (e.g., 1 µg/mL) for 30 minutes at 37°C.
-
-
Co-culture and Phagocytosis:
-
Add the opsonized target cells to the pre-stimulated macrophage cultures at a target-to-effector ratio of 5:1.
-
Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis to occur.
-
-
Analysis:
-
Gently harvest the cells.
-
Stain the cells with a fluorescently labeled antibody that specifically marks the macrophages (e.g., anti-CD11b).
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophages positive for both the macrophage marker and the target cell fluorescent label) represents the phagocytic activity.
-
The phagocytic index can be calculated as the percentage of phagocytosing macrophages multiplied by the mean fluorescence intensity of the ingested target cells.
-
In Vivo Studies
This compound has been evaluated in various in vivo models to assess its immunostimulatory and anti-tumor activities.
In Vivo Experimental Design for a Murine Cancer Model
This logical diagram outlines a typical experimental design to evaluate the efficacy of this compound in a syngeneic mouse tumor model.
Caption: In Vivo Syngeneic Cancer Model Experimental Design.
Methodology:
-
Animal Model: Use immunocompetent syngeneic mouse models (e.g., C57BL/6 mice with B16 melanoma or BALB/c mice with CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and schedule. For combination therapies, administer the monoclonal antibody according to its established protocol.
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors, spleens, and blood for further analysis.
-
Analyze tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
-
Measure cytokine levels in the serum or tumor microenvironment.
-
Conclusion
This compound is a powerful research tool for investigating the role of TLR7 in innate and adaptive immunity. Its ability to potently activate myeloid cells and stimulate a robust pro-inflammatory response makes it a valuable agent for a variety of immunological studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work. As our understanding of the tumor microenvironment and the intricacies of immune regulation continues to grow, TLR7 agonists like this compound will undoubtedly play an increasingly important role in the development of novel immunotherapies.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR9 Regulates TLR7- and MyD88-Dependent Autoantibody Production and Disease in a Murine Model of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Immunomodulatory Landscape of UC-1V150: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo effects of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist. This compound has demonstrated significant potential as an immunotherapeutic agent, capable of activating robust innate and adaptive immune responses. This document synthesizes key findings on its mechanism of action, efficacy in various models, and detailed experimental methodologies to facilitate further research and development.
Core Mechanism of Action: TLR7 Agonism
This compound functions as a specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2] TLR7 is predominantly expressed in the endosomes of immune cells such as macrophages, dendritic cells, and B lymphocytes. Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. This activation of myeloid cells is a cornerstone of its immunotherapeutic potential.[3][4]
In Vitro Effects of this compound
In vitro studies have consistently demonstrated the potent immunostimulatory properties of this compound across various immune cell types. A primary effect is the robust induction of cytokine secretion and the enhancement of macrophage effector functions.
Cytokine Induction
This compound stimulates the release of key pro-inflammatory cytokines from both mouse and human myeloid cells.[2][3] Notably, when conjugated to mouse serum albumin (MSA), the potency of this compound is enhanced by 10- to 100-fold compared to its unconjugated form.[1] This increased potency is also observed when this compound is conjugated to the monoclonal antibody rituximab.
| Cell Type | Treatment | Key Cytokines Induced | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | This compound | IL-6, IL-12 | [2] |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | This compound/MSA Conjugate | IL-6, IL-12 (at 10-fold lower concentration than unconjugated) | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound/MSA Conjugate | Pro-inflammatory cytokines | [1] |
| RAW 264.7 Macrophage Cell Line | Rituximab-UC-1V150 Conjugate | IL-12p40 |
Macrophage Activation and Enhanced Phagocytosis
This compound is a potent activator of macrophages, driving them towards a pro-inflammatory M1 phenotype. This is characterized by changes in cell surface marker expression and enhanced functional activity. Treatment of human monocyte-derived macrophages (hMDMs) with this compound leads to increased expression of activating Fcγ receptors (FcγRIIA and FcγRIII) and a subsequent increase in the activating-to-inhibitory (A:I) FcγR ratio.[2] This modulation of FcγR expression translates to a more robust phagocytic capacity, with this compound inducing an approximate 1.5-fold increase in the engulfment of opsonized target cells.[2]
In Vivo Effects of this compound
In vivo studies in murine models have corroborated the potent immunostimulatory effects of this compound observed in vitro, highlighting its therapeutic potential in infectious diseases and oncology.
Systemic and Localized Cytokine Release
Intravenous administration of this compound in mice leads to a rapid and transient systemic release of cytokines, peaking at approximately 2 hours post-injection.[1] When conjugated to MSA, this compound/MSA exhibits a 10- to 100-fold enhancement in potency for inducing serum cytokines compared to the unconjugated form.[1] Furthermore, local administration of the conjugate into the lungs results in a prolonged local release of cytokines at levels significantly higher than those detected in the serum, minimizing systemic toxicity.[1]
Efficacy in Infectious Disease Models
Pre-treatment with this compound/MSA conjugate has shown significant protective effects in murine models of pulmonary infections. In mice challenged with Bacillus anthracis spores or H1N1 influenza A virus, pre-treatment with the conjugate led to a significant delay in mortality.[1]
Augmentation of Monoclonal Antibody Therapy
This compound has been shown to enhance the efficacy of monoclonal antibody (mAb)-mediated immunotherapy. In vivo, this compound treatment augmented the depletion of target B cells by a monoclonal antibody in a mouse model.[2] This effect is attributed to the this compound-induced activation of macrophages and the upregulation of activating Fcγ receptors.[2]
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6 Mice | Intravenous this compound | Peak serum cytokine levels at ~2 hours | [1] |
| C57BL/6 Mice | Intravenous this compound/MSA | 10- to 100-fold increased potency in cytokine induction | [1] |
| C57BL/6 Mice | Intratracheal this compound/MSA | Prolonged local cytokine release in the lung | [1] |
| Mice | This compound/MSA pre-treatment, then B. anthracis challenge | Significant delay in mortality | [1] |
| Mice | This compound/MSA pre-treatment, then H1N1 influenza A challenge | Significant delay in mortality | [1] |
| Mice | This compound and anti-hCD20 mAb | Enhanced depletion of target B cells | [2] |
Signaling Pathways and Experimental Workflows
This compound-Induced TLR7 Signaling Pathway
Caption: this compound activates the TLR7 signaling pathway in the endosome.
Experimental Workflow: In Vitro Macrophage Activation and Phagocytosis Assay
Caption: Workflow for assessing this compound's effect on macrophage phagocytosis.
Detailed Experimental Protocols
In Vitro Cytokine Release Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in appropriate media. For human studies, peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Plating: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: this compound or its conjugates are serially diluted and added to the cell cultures. A vehicle control is also included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the culture supernatants are collected.
-
Cytokine Quantification: The levels of cytokines (e.g., IL-6, IL-12, TNF-α) in the supernatants are measured using ELISA or a multiplex immunoassay (e.g., Luminex).
In Vitro Macrophage Phagocytosis Assay
-
Macrophage Generation: Human monocyte-derived macrophages (hMDMs) are generated from PBMCs.
-
Macrophage Stimulation: hMDMs are stimulated with 1 µg/mL of this compound for 48 hours. Control macrophages are left untreated.
-
Target Cell Preparation: Target cells (e.g., chronic lymphocytic leukemia cells) are labeled with a fluorescent dye (e.g., CFSE) and opsonized with a relevant monoclonal antibody.
-
Co-culture: The stimulated macrophages are co-cultured with the opsonized target cells for a defined period.
-
Analysis: The percentage of macrophages that have engulfed target cells is determined by flow cytometry. The phagocytic index is calculated to quantify the phagocytic activity.
In Vivo B Cell Depletion Assay
-
Animal Model: C57BL/6 mice are used for this assay.
-
Cell Transfer: Target B cells, labeled with a fluorescent dye, are adoptively transferred into recipient mice.
-
Treatment: Mice are administered this compound (e.g., 1-10 µg) intraperitoneally. A control group receives a vehicle.
-
Antibody Administration: A B cell-depleting monoclonal antibody (e.g., anti-hCD20) is administered to the mice.
-
Analysis: After a set period, spleens are harvested, and the number of remaining target B cells is quantified by flow cytometry to determine the extent of depletion.
This guide provides a foundational understanding of the multifaceted immunomodulatory effects of this compound. The presented data and protocols are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising TLR7 agonist.
References
UC-1V150: A Technical Guide to its Role in the Stimulation of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] By activating TLR7, this compound triggers a signaling cascade that results in the robust activation of myeloid cells, the production of pro-inflammatory cytokines, and the enhancement of effector functions critical for host defense and anti-tumor immunity.[3][4] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing methodologies for essential experiments. The information presented is intended to guide researchers and drug development professionals in harnessing the immunomodulatory potential of this compound.
Core Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating TLR7, which is primarily expressed within the endosomal compartments of immune cells such as macrophages, monocytes, and dendritic cells.[4][5][6] Natural ligands for TLR7 include single-stranded RNA (ssRNA) from viruses.[5] As a synthetic agonist, this compound mimics these pathogen-associated molecular patterns (PAMPs), initiating a potent immune response.[7]
Upon binding this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[8] This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), which ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[5][7] The activation of these transcription factors drives the expression and secretion of a wide array of pro-inflammatory cytokines, chemokines, and Type I interferons, orchestrating a broad innate immune response.[3][5]
In Vitro Activity and Data
This compound demonstrates potent activity in vitro, primarily through the activation of myeloid cells, leading to cytokine production and enhanced effector functions.
Cytokine Induction
Treatment of murine bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs) with this compound leads to a dose-dependent release of key pro-inflammatory cytokines.[1][2] In BMDMs, concentrations ranging from 0.01 to 10 μM effectively stimulate the release of IL-6 and IL-2 over a 24-hour period.[1][9] Conjugation of this compound to mouse serum albumin (MSA) can enhance its potency by 10- to 100-fold compared to the free drug.[2]
Macrophage Activation and Phenotypic Changes
Beyond cytokine release, this compound repolarizes macrophages towards a pro-inflammatory M1-like phenotype.[4] In studies with human monocyte-derived macrophages (hMDMs), stimulation with this compound resulted in an inflammatory profile similar to that induced by LPS/IFN-γ, characterized by increased expression of the activation markers CD40 and CD38 and decreased CD11b.[4]
Enhancement of Effector Function
A critical function of this compound is its ability to potentiate the antibody-dependent cellular phagocytosis (ADCP) capabilities of macrophages. This is achieved by modulating the expression of Fc-gamma receptors (FcγRs) on the macrophage surface.[4] Treatment with this compound increases the expression of activating receptors FcγRIIA and FcγRIII while leaving the inhibitory receptor FcγRIIB unchanged.[4] This shift results in a higher activatory-to-inhibitory (A:I) ratio, leading to more potent phagocytosis of antibody-opsonized target cells.[4] At a concentration of 1 µg/mL, this compound induced an approximate 1.5-fold increase in the macrophage phagocytosis index of target cells.[4][9][10]
| Parameter | Cell Type | Concentration | Duration | Result | Reference |
| Cytokine Release | Murine BMDM | 0.01-10 µM | 24 hours | Effective stimulation of IL-6 and IL-2 release. | [1][9] |
| Potency (EC50) | In vitro pro-inflammatory activity | 547 nM | N/A | EC50 for unconjugated this compound. | [11] |
| Potency (EC50) | In vitro pro-inflammatory activity | 28-53 nM | N/A | EC50 for Rituximab-UC-1V150 conjugate. | [11] |
| Phagocytosis | Human MDM | 1 µg/mL | 48 hours | ~1.5-fold increase in phagocytic index of target cells. | [4][9][10] |
| FcγR Expression | Human MDM | 1 µg/mL | 48 hours | Increased expression of activating FcγRIIA and FcγRIII. | [4][9] |
| Dose Response | Human MDM | 0.1 µg/mL | 48 hours | Minimal effect on macrophage activation. | [4][10] |
| Toxicity | Human MDM | 10 µg/mL | 48 hours | Toxic to cells. | [4][10] |
In Vivo Efficacy and Data
Animal models confirm the ability of this compound to stimulate a systemic innate immune response and enhance anti-tumor immunity, particularly when used in combination with monoclonal antibody therapies.
Systemic Cytokine Induction
Following intravenous administration in C57BL/6 mice, this compound induces a rapid and transient release of serum cytokines, which typically peaks around two hours post-injection before declining to near-baseline levels.[2] This demonstrates the compound's ability to engage the immune system systemically.
Modulation of Myeloid Cells and Potentiation of mAb Therapy
In vivo studies show that this compound can modulate the phenotype and function of macrophages to enhance the efficacy of monoclonal antibody (mAb) therapy.[4] Intraperitoneal administration in mice led to an upregulation of activating FcγRI and FcγRIV on splenic macrophages, culminating in an almost four-fold increase in the FcγR A:I ratio.[4][10] This enhanced macrophage activity translated into a significant improvement in mAb-mediated depletion of target B cells in both the spleen and peripheral blood.[4][10]
| Parameter | Animal Model | Dose | Administration | Result | Reference |
| Serum Cytokines | C57BL/6 Mice | 38 nM | Intravenous (single) | IL-6: ~0.1 ng/mL; IL-2: ~1.5 ng/mL at 2 hours. | [1][9] |
| FcγR A:I Ratio | Mice | Not specified | Intraperitoneal | Nearly 4-fold increase on splenic macrophages. | [4][10] |
| Target Cell Depletion | Adoptive Transfer Model | 1-10 µg | Intravenous (2 doses) | Significantly enhanced mAb-mediated B cell depletion. | [4] |
Experimental Protocols and Workflows
In Vitro Macrophage Activation and Phagocytosis Assay
This workflow outlines the generation of human monocyte-derived macrophages (hMDMs), their stimulation with this compound, and subsequent analysis of phenotype and function.
Methodology Details:
-
hMDM Generation: Peripheral blood mononuclear cells (PBMCs) are purified from leukocyte cones by density centrifugation using Lymphoprep™.[4] Cells are adjusted to 1x10⁷ cells/ml in RPMI 1640 medium (supplemented with 1% Human AB serum, Penicillin, Streptomycin, L-Glutamine, and Sodium pyruvate) and plated in 6-well tissue culture plates. After a 2-hour incubation at 37°C in 5% CO₂, non-adherent cells are washed away, and the remaining adherent monocytes are cultured to generate hMDMs.[4]
-
Stimulation: hMDMs are stimulated with 1 µg/ml of this compound (reconstituted in DMSO) or other stimuli (e.g., LPS/IFN-γ for M1, IL-4/IL-13 for M2 polarization) for 48 hours.[4]
-
Phagocytosis Assay: Stimulated hMDMs are co-cultured with antibody-opsonized target cells (e.g., chronic lymphocytic leukaemia (CLL) cells).[4] The phagocytic index is then determined, typically by flow cytometry or microscopy, to quantify the engulfment of target cells by macrophages.
-
Phenotypic Analysis: Cells are stained with fluorescently conjugated monoclonal antibodies against surface markers of interest (e.g., CD40, CD38, CD11b, FcγRI, FcγRIIA, FcγRIII, FcγRIIB) and analyzed on a flow cytometer.[4] The activatory:inhibitory (A:I) ratio for FcγRs can be calculated based on the Mean Fluorescence Intensity (MFI) of each receptor.[4]
In Vivo B Cell Depletion Model
This workflow describes an adoptive transfer model used to assess the ability of this compound to augment mAb-mediated target cell depletion in vivo.[4]
Methodology Details:
-
Cell Preparation: Splenocytes from target (T) human CD20 transgenic (hCD20 Tg) mice and non-target (NT) wild-type mice are isolated.[4] Target cells are labeled with a high concentration of CFSE (5 µM), and non-target cells are labeled with a low concentration (0.5 µM). The labeled T and NT cells are mixed at a 1:1 ratio.[4]
-
Animal Protocol: A cohort of recipient mice is injected intravenously with the T:NT cell mixture (5-8 x 10⁶ total cells/mouse).[4] Twenty-four and forty-eight hours later, mice are treated with this compound (1-10 µg). Subsequently, an anti-hCD20 monoclonal antibody (e.g., Rituximab) or an isotype control is administered.[4]
-
Analysis: Spleens are harvested 16-20 hours after the antibody injection. Splenocytes are stained with an anti-mouse CD19 antibody to identify the B cell population and analyzed by flow cytometry. The ratio of high-CFSE (Target) to low-CFSE (Non-Target) cells is calculated to determine the degree of specific cell depletion.[4]
Applications and Future Directions
The ability of this compound to potently activate macrophages and enhance FcγR-mediated effector functions makes it a highly attractive candidate for combination immunotherapy.[3][4] Its chemical structure, featuring a free aldehyde group, allows for versatile conjugation to other molecules, such as monoclonal antibodies, creating 'immune-stimulating antibody conjugates' (ISACs).[1][2][11] This approach offers the potential for targeted delivery of the TLR7 agonist directly to the tumor microenvironment or to specific immune cell populations, potentially increasing efficacy while minimizing systemic toxicity.[2][11] Future research will likely focus on optimizing these conjugate molecules and exploring the efficacy of this compound in various pre-clinical cancer models and as a vaccine adjuvant.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. What are TLR8 agonists and how do they work? [synapse.patsnap.com]
- 6. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ovid.com [ovid.com]
- 11. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tumor Potential of UC-1V150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-1V150 is a potent and specific agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant anti-tumor properties through the robust stimulation of the innate immune system. This technical guide provides an in-depth overview of the core anti-tumor activities of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential cancer immunotherapeutic agent.
Introduction
The activation of innate immune pathways is a promising strategy in cancer immunotherapy. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating immune responses. This compound is a synthetic small molecule that specifically targets TLR7, a receptor primarily expressed in endosomes of various immune cells, including macrophages, dendritic cells (DCs), and B cells.[1] By activating TLR7, this compound triggers a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines and the enhancement of cellular anti-tumor immunity.[2][3] This document outlines the key findings related to the anti-tumor effects of this compound and provides practical guidance for its investigation.
Mechanism of Action
This compound exerts its anti-tumor effects by mimicking the natural ligands of TLR7, thereby initiating a potent immune response. The primary mechanism of action involves the following key steps:
-
TLR7 Agonism: this compound binds to and activates TLR7 within the endosomes of immune cells.
-
MyD88-Dependent Signaling: TLR7 activation triggers a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
-
NF-κB Activation: This signaling pathway culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of inflammatory responses.[4]
-
Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[1][5]
-
Macrophage Polarization: this compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype. M1 macrophages are characterized by the expression of surface markers such as CD80 and CD86 and are potent effector cells in anti-tumor immunity.[6][7][8]
-
Enhanced Phagocytosis: By activating macrophages, this compound enhances their ability to engulf and destroy tumor cells, a process that can be further potentiated when used in combination with tumor-targeting monoclonal antibodies.[1][2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its conjugates.
Table 1: In Vitro Pro-inflammatory Activity of this compound Conjugates
| Compound | Assay | Cell Type | EC50 (nM) | Reference |
| Unconjugated this compound | Pro-inflammatory Activity | Not Specified | 547 | [9] |
| Rituximab-UC-1V150 Conjugate | Pro-inflammatory Activity | Not Specified | 28 - 53 | [9] |
Table 2: In Vitro Macrophage Activation by this compound
| Treatment | Concentration | Cell Type | Effect | Reference |
| This compound | 1 µg/mL | Human Monocyte-Derived Macrophages (hMDM) | Polarization towards M1 phenotype | [1] |
| This compound | 0.1 µg/mL | Human Monocyte-Derived Macrophages (hMDM) | Minimal effect on macrophage activation | [1] |
| This compound | 10 µg/mL | Human Monocyte-Derived Macrophages (hMDM) | Toxic to cells | [1] |
Table 3: In Vivo Cytokine Induction by this compound
| Cytokine | Induced by this compound | Cell Type | Reference |
| IL-6 | Yes | Murine Macrophages | [1][5] |
| IL-12 | Yes | Murine Macrophages | [1][5] |
| TNF-α | Yes | Murine Macrophages | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of human monocyte-derived macrophages (hMDMs) to an M1 phenotype using this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Lymphoprep™ (density gradient medium)
-
RPMI 1640 medium supplemented with 1% Human AB serum, Penicillin, Streptomycin, L-Glutamine, and Sodium pyruvate
-
Recombinant human M-CSF
-
This compound (reconstituted in DMSO)
-
LPS (positive control for M1 polarization)
-
IFN-γ (positive control for M1 polarization)
-
Antibodies for flow cytometry analysis of M1 markers (e.g., anti-CD80, anti-CD86)
Procedure:
-
Isolate PBMCs from leukocyte cones by density gradient centrifugation using Lymphoprep™.
-
Adjust the cell concentration to 1 x 107 cells/mL in supplemented RPMI 1640 medium.
-
Plate 2 mL of the cell suspension per well in a 6-well tissue culture plate and incubate for 2 hours at 37°C in 5% CO2 to allow for monocyte adherence.
-
Remove non-adherent cells by washing with warm PBS.
-
Culture the adherent monocytes for 6 days in supplemented RPMI 1640 medium containing 100 ng/mL of recombinant human M-CSF to differentiate them into macrophages (hMDMs). Replace the medium every 2-3 days.
-
On day 7, treat the hMDMs with 1 µg/mL of this compound for 48 hours. As controls, treat separate wells with LPS (50 ng/mL) and IFN-γ (2 ng/mL) for M1 polarization.
-
After 48 hours, harvest the cells and stain with fluorescently labeled antibodies against M1 macrophage surface markers (e.g., CD80, CD86).
-
Analyze the expression of M1 markers by flow cytometry to confirm polarization.[1]
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol outlines a method to assess the ability of this compound to enhance the phagocytosis of tumor cells by macrophages in the presence of a tumor-targeting antibody.
Materials:
-
Human Monocyte-Derived Macrophages (hMDMs), polarized with this compound as described in Protocol 4.1.
-
Target tumor cells (e.g., human chronic lymphocytic leukemia (CLL) cells).
-
Tumor-targeting monoclonal antibody (e.g., anti-CD20 for CLL cells).
-
CFSE (Carboxyfluorescein succinimidyl ester) or other suitable fluorescent dye for labeling target cells.
-
Phagocytosis buffer (e.g., RPMI 1640 with 1% BSA).
-
Flow cytometer.
Procedure:
-
Label the target tumor cells with CFSE according to the manufacturer's instructions.
-
Opsonize the CFSE-labeled target cells by incubating them with the tumor-targeting antibody at a predetermined optimal concentration for 30 minutes at 37°C.
-
Wash the opsonized target cells to remove unbound antibody.
-
Co-culture the this compound-treated hMDMs with the opsonized, CFSE-labeled target cells at an effector-to-target ratio of 1:2 for 2 hours at 37°C.
-
After incubation, gently wash the wells to remove non-phagocytosed target cells.
-
Harvest the macrophages and analyze by flow cytometry.
-
The percentage of macrophages that have engulfed CFSE-positive target cells is determined.
-
The phagocytic index is calculated by dividing the percentage of phagocytic macrophages in the test condition by the percentage of phagocytic macrophages in the unstimulated control condition.[1]
Visualizations
Signaling Pathway of this compound
Caption: TLR7 signaling pathway initiated by this compound.
Experimental Workflow for Macrophage Polarization and ADCP Assay
Caption: Workflow for macrophage polarization and ADCP assay.
Conclusion
This compound is a promising immuno-oncology agent that leverages the power of the innate immune system to combat cancer. Its ability to activate TLR7, induce a pro-inflammatory M1 macrophage phenotype, and enhance antibody-dependent cellular phagocytosis provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other cancer treatments. The data and protocols presented in this guide are intended to facilitate further research into the anti-tumor properties of this compound and accelerate its potential translation to the clinic.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 4. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. origene.com [origene.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to UC-1V150 for Cytokine Induction Studies (IL-6 & IL-12)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of UC-1V150, a potent and specific Toll-like receptor 7 (TLR7) agonist, and its application in studies of cytokine induction, with a particular focus on Interleukin-6 (IL-6) and Interleukin-12 (IL-12). This compound serves as a critical tool for researchers investigating innate immunity, vaccine adjuvant development, and cancer immunotherapy.
Introduction to this compound
This compound is a synthetic small molecule that acts as a specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] TLRs are crucial for detecting pathogen-associated molecular patterns (PAMPs), and their activation triggers a cascade of signaling events that lead to the production of inflammatory cytokines and the initiation of an adaptive immune response.[3][4] this compound, by activating TLR7, potently stimulates immune cells such as macrophages and dendritic cells to produce pro-inflammatory cytokines, including IL-6 and IL-12.[3][5] Its utility has been demonstrated in both in vitro and in vivo models, where it enhances immune cell activation and effector functions.[2][3]
Mechanism of Action: TLR7 Signaling Pathway
This compound activates immune cells by binding to TLR7 located within the endosomal compartments.[6] This interaction initiates a signaling cascade through the myeloid differentiation primary response gene 88 (MyD88) adapter protein.[6] The MyD88-dependent pathway leads to the activation of transcription factors, most notably NF-κB, which translocates to the nucleus and induces the transcription of genes encoding for various inflammatory cytokines, including IL-6 and IL-12.[6]
Caption: TLR7 signaling cascade initiated by this compound.
Quantitative Data on Cytokine Induction
The ability of this compound to induce IL-6 and IL-12 has been quantified in several studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: Summary of In Vitro Cytokine Induction by this compound
| Cell Type | This compound Concentration | Incubation Time | Cytokine Induced | Key Finding | Source |
|---|---|---|---|---|---|
| Murine Bone Marrow-Derived Macrophages (BMDMs) | 0.01-10 µM | 24 hours | IL-6, IL-12 | Effective stimulation of IL-6 and IL-12 release.[1][3][5][7] | [1][3][5][7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Not specified | Not specified | Conjugation of this compound to Mouse Serum Albumin (MSA) increased potency by 10- to 100-fold compared to the unconjugated agonist.[8] | [8] |
| Murine RAW264 Macrophage Cell Line | Not specified | 18 hours | IL-6, TNF-α | Phospholipid-conjugated this compound was 10-fold more potent as a cytokine inducer compared to the unconjugated form.[6] |[6] |
Table 2: Summary of In Vivo Cytokine Induction by this compound
| Animal Model | Dosage | Administration | Cytokine Induced | Serum Level | Source |
|---|---|---|---|---|---|
| Female C57BL/6 Mice | 38 nM | Intravenous (single injection) | IL-6 | ~0.1 ng/mL | [1][7] |
| Murine Models | Not specified | Not specified | IL-6, IL-12 | this compound stimulates the production of IL-6 and IL-12.[3][5] |[3][5] |
Experimental Protocols
The following protocols provide a framework for conducting cytokine induction studies with this compound.
This protocol describes the generation of BMDMs and their subsequent stimulation with this compound to measure cytokine production.
Caption: Experimental workflow for in vitro cytokine induction.
Methodology:
-
Generation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Incubate for 7 days at 37°C and 5% CO₂, replacing the medium every 3 days, to allow for differentiation into macrophages.
-
-
Cell Seeding and Stimulation:
-
On day 7, harvest the adherent BMDMs and seed them into 96-well flat-bottom plates at a density of 1 x 10⁵ cells per well.
-
Allow cells to adhere for 2-4 hours.
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) in culture medium.[1][7]
-
Remove the old medium and add 200 µL of the this compound dilutions or control solutions (media alone, vehicle control, positive control like LPS) to the wells.
-
-
Incubation and Supernatant Collection:
-
Cytokine Quantification:
-
Measure the concentrations of IL-6 and IL-12 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
This protocol details the administration of this compound to mice to assess systemic cytokine induction.
Methodology:
-
Animal Model:
-
Preparation and Administration of this compound:
-
Sample Collection:
-
At a specified time point post-injection (e.g., 2-6 hours, when cytokine levels often peak), collect blood samples via cardiac puncture or from the submandibular vein.
-
Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C.
-
-
Cytokine Analysis:
-
Quantify the concentration of IL-6 in the serum samples using an appropriate ELISA kit.
-
Conclusion
This compound is a powerful and specific TLR7 agonist for studying the induction of key pro-inflammatory cytokines IL-6 and IL-12. Its ability to activate innate immune cells makes it an invaluable reagent for research in immunology, vaccine development, and oncology. The provided data and protocols offer a solid foundation for designing and executing robust experiments to explore the immunomodulatory properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pnas.org [pnas.org]
basic research applications of TLR7 agonists like UC-1V150
An In-depth Technical Guide to the Basic Research Applications of the TLR7 Agonist UC-1V150
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as dendritic cells, macrophages, and B lymphocytes, recognizes single-stranded RNA (ssRNA) from viruses.[1] The activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, initiating a robust immune response.
This compound is a synthetic, small-molecule agonist of TLR7, characterized as 4-[6-amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde.[2] It is a potent and specific activator of TLR7-mediated immune responses.[3][4] A key feature of this compound is its free aldehyde group, which allows for covalent conjugation to various molecules, including proteins and antibodies, without losing its agonist activity.[2][5][6] This property makes this compound a versatile tool for a wide range of basic research applications, from studying innate immunity to developing targeted immunotherapies.[7][8][9]
Mechanism of Action: TLR7 Signaling
This compound specifically binds to and activates TLR7 within the endosomal compartment of immune cells.[1][2] This activation initiates a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of transcription factors, such as NF-κB and IRF7, leading to the expression of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons.[1]
Caption: MyD88-dependent signaling pathway activated by this compound.
In Vitro Research Applications
This compound is extensively used in in vitro settings to study the activation of various immune cell types, primarily macrophages and other myeloid cells.
Cytokine Induction
A primary application of this compound is to stimulate the production of key pro-inflammatory cytokines. Studies have shown that this compound effectively induces the release of IL-6, IL-12, and TNF-α from murine bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs).[2][5]
| Cell Type | Treatment | Concentration | Cytokine | Level (pg/mL) | Reference |
| Murine BMDM | This compound | 1 µM | IL-6 | ~1500 | [2] |
| 1 µM | IL-12p40 | ~1000 | [2] | ||
| 1 µM | TNF-α | ~2500 | [2] | ||
| This compound/MSA | 0.1 µM | IL-6 | ~2000 | [2] | |
| 0.1 µM | IL-12p40 | ~1500 | [2] | ||
| 0.1 µM | TNF-α | ~3000 | [2] | ||
| Human PBMC | This compound | 10 µM | IL-6 | ~1000 | [1] |
| 10 µM | IFN-α | ~500 | [1] |
Macrophage Activation and Functional Enhancement
This compound potently activates macrophages, leading to phenotypic and functional changes that enhance their immune effector capabilities.
-
Phenotypic Changes: Treatment of human monocyte-derived macrophages (hMDMs) with this compound (1 µg/mL) leads to an inflammatory profile similar to that induced by LPS/IFN-γ, characterized by increased expression of the pro-inflammatory markers CD40 and CD38, and decreased expression of CD11b.[5][6]
-
Fcγ Receptor Modulation: this compound upregulates the expression of activating Fc gamma receptors (FcγRIIA and FcγRIII) on hMDMs without changing the expression of the inhibitory FcγRIIB. This results in an increased activating-to-inhibitory (A:I) ratio, which is indicative of enhanced effector function.[5][6]
-
Enhanced Phagocytosis: By promoting an inflammatory phenotype and increasing the FcγR A:I ratio, this compound enhances the phagocytic capacity of macrophages. In vitro assays have demonstrated that this compound treatment leads to an approximately 1.5-fold increase in the engulfment of opsonized target cells, such as chronic lymphocytic leukemia (CLL) cells.[5][10]
Experimental Protocol: In Vitro Macrophage Stimulation
This protocol outlines a typical experiment to assess the effect of this compound on macrophage activation and function.
Caption: Workflow for in vitro stimulation and analysis of macrophages.
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from leukocyte cones using density gradient centrifugation (e.g., Lymphoprep™).[5]
-
Plate PBMCs and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI 1640 medium supplemented with M-CSF to differentiate them into human monocyte-derived macrophages (hMDMs). Culture for 7-10 days.[5]
-
-
Stimulation:
-
Treat hMDMs with this compound at a desired concentration (e.g., 1 µg/mL) for 48 hours. Include appropriate controls such as untreated cells and cells treated with other stimuli (e.g., LPS/IFN-γ).[5]
-
-
Analysis:
-
Cytokine Measurement: Harvest culture supernatants and measure cytokine levels (e.g., IL-6, TNF-α) using an immunoassay like ELISA.[2]
-
Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD40, CD38, FcγRIIA, FcγRIIB, FcγRIII) for analysis by flow cytometry.[5]
-
Functional Assay (Phagocytosis): Co-culture the stimulated macrophages with opsonized target cells (e.g., antibody-coated cancer cells) and quantify engulfment using microscopy or flow cytometry.[5]
-
In Vivo Research Applications
This compound is a valuable tool for studying immune responses in animal models, particularly in the contexts of infectious disease and cancer immunotherapy.
Immunotherapy in Infectious Disease Models
When conjugated to a carrier protein like mouse serum albumin (MSA), this compound demonstrates potent immunotherapeutic activity in vivo. The conjugate, this compound/MSA, provides a localized and prolonged release of cytokines, enhancing the immune response against pathogens while minimizing systemic toxicity.[2]
| Animal Model | Pathogen Challenge | Pre-treatment (Intranasal) | Mean Survival (Days) | P-value | Reference |
| Mice | Bacillus anthracis spores | Saline (Control) | 5.0 | - | [2] |
| This compound/MSA | 7.5 | < 0.025 | [2] | ||
| BALB/c Mice | Influenza A (H1N1) | Untreated (Control) | 7.0 | - | [2] |
| This compound/MSA | 11.5 | < 0.0001 | [2] |
Adjuvant in Cancer Immunotherapy
This compound serves as a potent adjuvant to enhance monoclonal antibody (mAb)-mediated immunotherapy. In vivo studies show that priming mice with this compound significantly augments the depletion of target cells by mAbs.[5] This effect is attributed to the activation of myeloid cells and the upregulation of activating Fcγ receptors on macrophages in the spleen.[5]
| In Vivo Effect | Treatment | Observation | Fold Change | Reference |
| Splenic Macrophage FcγR A:I Ratio | This compound (i.p. injection) | Increased FcγRI and FcγRIV expression | ~4-fold increase | [5] |
| mAb-mediated Cell Depletion | This compound + anti-hCD20 mAb | Enhanced depletion of hCD20 Tg B cells in spleen and blood | Significant enhancement | [5] |
In Vivo Cytokine Induction
Intravenous administration of this compound or its conjugates induces a rapid and dose-dependent release of cytokines into the serum.
| Compound | Administration | Dose | Cytokine | Serum Level (2h post-injection) | Reference |
| This compound | Intravenous | 38 nM | IL-6 | ~0.1 ng/mL | [3][10] |
| 38 nM | IL-12 | ~1.5 ng/mL | [3][10] | ||
| This compound/MSA | Intravenous | 0.38 nM | IL-6 | ~0.2 ng/mL | [2] |
| 0.38 nM | IL-12 | ~2.0 ng/mL | [2] |
Experimental Protocol: In Vivo Adoptive Transfer Model
This protocol describes how to assess the ability of this compound to augment mAb-mediated target cell depletion in vivo.[5]
Caption: Workflow for an in vivo adoptive transfer experiment.
-
Animal Model: Use wild-type C57BL/6 mice as recipients. Use human CD20 transgenic (hCD20 Tg) mice as a source for target B cells and non-transgenic littermates for non-target B cells.[5]
-
Cell Preparation and Transfer:
-
Isolate splenocytes from both hCD20 Tg and non-Tg mice.
-
Label the target (Tg) and non-target (non-Tg) B cells with different concentrations of a fluorescent dye like CFSE for tracking.
-
Mix the labeled target and non-target cells at a 1:1 ratio and inject intravenously into recipient mice.[5]
-
-
Treatment Regimen:
-
After 24 and 48 hours, administer this compound (e.g., 1-10 µg) intraperitoneally to the treatment group. The control group receives a vehicle.
-
Following the second this compound dose, administer the depleting monoclonal antibody (e.g., 25 µg of anti-hCD20).[5]
-
-
Endpoint Analysis:
-
Harvest spleens and/or blood 16-20 hours after the mAb administration.
-
Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of target to non-target cells, which indicates the degree of depletion.[5]
-
This compound Conjugates: A Versatile Platform
The aldehyde group on this compound is a key structural feature that enables its conjugation to various molecules, such as proteins, lipids, and antibodies, via a suitable linker.[1][2] This has led to the development of immune-stimulating antibody conjugates (ISACs) and other targeted delivery systems.[3][7]
Advantages of Conjugation:
-
Increased Potency: Conjugating this compound to a carrier molecule like mouse serum albumin (MSA) or an antibody can increase its potency by 10- to 100-fold compared to the unconjugated form.[1][2][9]
-
Targeted Delivery: Conjugation to a tumor-specific antibody allows for the targeted delivery of the TLR7 agonist directly to the tumor microenvironment, activating local immune cells while minimizing systemic side effects.[7][8][9]
-
Prolonged Local Action: When administered locally (e.g., to the lung), conjugates like this compound/MSA induce a sustained local release of cytokines, which is more effective for immunotherapy than the rapid, systemic release caused by the unconjugated drug.[2]
| Parameter | Unconjugated this compound | Rituximab-UC-1V150 Conjugate | Reference |
| In Vitro Pro-inflammatory Activity (EC₅₀) | 547 nM | 28–53 nM | [8][9] |
Conclusion
This compound is a powerful and versatile TLR7 agonist with broad applications in basic immunological research. Its ability to potently activate myeloid cells, induce a strong pro-inflammatory cytokine response, and enhance the effector functions of macrophages makes it an invaluable tool for in vitro studies of innate immunity. Furthermore, its utility in vivo, particularly when conjugated to carrier molecules, highlights its potential as an immunotherapeutic agent and vaccine adjuvant. The unique chemical structure of this compound, allowing for straightforward conjugation, opens up possibilities for developing next-generation targeted immunotherapies for cancer and infectious diseases. For researchers in immunology and drug development, this compound provides a robust platform for dissecting the mechanisms of TLR7 signaling and harnessing the power of the innate immune system.
References
- 1. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Preliminary Studies on the Immune-Stimulatory Properties of UC-1V150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a synthetic small molecule that has been identified as a potent and specific agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[3] Activation of TLR7 triggers a signaling cascade that leads to the activation of various immune cells, including macrophages and dendritic cells, and the production of pro-inflammatory cytokines and chemokines.[1][4][5] This document provides an in-depth technical overview of the preliminary studies conducted on this compound, focusing on its mechanism of action as an immune stimulant, particularly its effects on macrophage activation and its potential as an adjuvant in immunotherapy.
Core Mechanism of Action: TLR7 Agonism
This compound functions as a specific agonist for TLR7, initiating an immune response through the MyD88-dependent signaling pathway.[3] This activation leads to the stimulation of various immune cells, resulting in cytokine and chemokine release.[1][4][5] The immune-stimulatory properties of this compound have been investigated in the context of infectious diseases and, more recently, for its potential to enhance monoclonal antibody-mediated immunotherapy.[4]
In Vitro Studies: Macrophage Activation and Phenotypic Changes
Preliminary studies have demonstrated that this compound potently activates both human and mouse myeloid cells in vitro.[4][5] Treatment of human monocyte-derived macrophages (hMDMs) with this compound induces a pro-inflammatory phenotype.
Quantitative Data on Macrophage Phenotypic Changes
The following table summarizes the observed changes in cell surface marker expression on hMDMs following stimulation with this compound compared to the TLR7 agonist Imiquimod and the classic M1-polarizing stimuli, LPS/IFN-γ.
| Treatment | CD40 Expression | CD38 Expression | CD11b Expression | DC-SIGN Expression |
| This compound | Increased | Increased | Decreased | No Change |
| Imiquimod | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
| LPS/IFN-γ | Increased | Increased | Decreased | No Change |
Table 1: Phenotypic changes in human monocyte-derived macrophages (hMDMs) stimulated with this compound. Data compiled from descriptive statements in the cited literature.[4]
Regulation of Fcγ Receptor (FcγR) Expression
A key finding of in vitro studies is the ability of this compound to modulate the expression of Fcγ receptors on macrophages, which are critical for antibody-dependent cellular phagocytosis (ADCP) and cytotoxicity (ADCC).
| Receptor | Effect of this compound Treatment on hMDMs |
| Activating FcγRIIA | Increased |
| Activating FcγRIII | Increased |
| Inhibitory FcγRIIB | No Change |
Table 2: Modulation of Fcγ Receptor expression on hMDMs by this compound. This modulation leads to an increased activating-to-inhibitory (A:I) ratio, suggesting enhanced effector function.[4]
In Vitro Cytokine Release
This compound stimulates the release of pro-inflammatory cytokines from bone marrow-derived macrophages.
| Cytokine | Concentration of this compound | Release Level |
| IL-6 | 0.01-10 µM | Effective stimulation |
| IL-2 | 0.01-10 µM | Effective stimulation |
Table 3: In vitro cytokine release from bone marrow-derived macrophages stimulated with this compound for 24 hours.[2]
In Vivo Studies: Myeloid Cell Activation and Enhanced Antibody Efficacy
In vivo studies in mice have corroborated the in vitro findings, demonstrating that this compound can activate myeloid cells and enhance the efficacy of monoclonal antibody therapy.
In Vivo Myeloid Cell Activation in Spleen
Intraperitoneal administration of this compound in mice led to the activation of splenic macrophages.
| Receptor | Effect on Splenic Macrophages |
| Activating FcγRI | Enhanced Expression |
| Activating FcγRIV | Enhanced Expression |
Table 4: In vivo modulation of Fcγ Receptor expression on murine splenic macrophages following this compound administration. This resulted in a nearly 4-fold increase in the A:I ratio.[4]
In Vivo Cytokine Release
Intravenous injection of this compound in C57BL/6 mice induced a dose-dependent release of serum cytokines.
| Cytokine | Concentration of this compound (intravenous) | Serum Level |
| IL-6 | 38 nM | ~0.1 ng/mL |
| IL-2 | 38 nM | ~1.5 ng/mL |
Table 5: In vivo serum cytokine levels in C57BL/6 mice following a single intravenous injection of this compound.[2]
Potentiation of Monoclonal Antibody-Mediated B-Cell Depletion
This compound has been shown to significantly augment the depletion of target B cells by a monoclonal antibody (rituximab) in an adoptive transfer mouse model.[4]
Experimental Protocols
In Vitro Macrophage Activation and Phenotyping
Objective: To assess the effect of this compound on the phenotype of human monocyte-derived macrophages (hMDMs).
Methodology:
-
Macrophage Generation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood. Purify monocytes using CD14+ selection and culture them for 7 days in the presence of M-CSF to differentiate them into macrophages.
-
Stimulation: Treat the differentiated hMDMs with this compound (a concentration of 1 µg/mL has been cited for functional assays), Imiquimod, or LPS/IFN-γ for 48 hours.[2] An unstimulated control group should be included.
-
Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against CD40, CD38, CD11b, DC-SIGN, FcγRIIA, FcγRIII, and FcγRIIB.
-
Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker to determine the change in expression levels.
In Vivo B-Cell Depletion Assay
Objective: To evaluate the ability of this compound to enhance monoclonal antibody-mediated B-cell depletion in vivo.
Methodology:
-
Animal Model: Use wild-type C57BL/6 mice.
-
Target Cell Preparation: Isolate splenocytes from a donor mouse and label them with a fluorescent dye (e.g., CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM) to distinguish target and non-target populations.
-
Adoptive Transfer: Inject a 1:1 mixture of the two labeled splenocyte populations intravenously into recipient mice.
-
Treatment: Administer this compound (1-10 µg) intraperitoneally 24 and 48 hours after cell transfer.[4] Subsequently, administer the depleting monoclonal antibody (e.g., anti-CD20) or an isotype control.
-
Analysis: Harvest spleens and blood 16-20 hours after antibody administration. Prepare single-cell suspensions and stain for a B-cell marker (e.g., CD19).
-
Flow Cytometry: Analyze the ratio of target to non-target cells in the B-cell population using flow cytometry to determine the extent of depletion.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound TLR7 signaling pathway in macrophages.
Experimental Workflow for In Vivo B-Cell Depletion
Caption: Workflow for in vivo B-cell depletion assay.
Conclusion
The preliminary data on this compound strongly suggest its potential as a potent immune-stimulatory agent. Its ability to activate macrophages, modulate their phenotype towards a pro-inflammatory state, and enhance FcγR-mediated effector functions makes it a promising candidate for further investigation, particularly as an adjuvant for monoclonal antibody-based cancer immunotherapies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TLR7 and TLR9 ligands regulate antigen presentation by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of UC-1V150 Antibody Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent Toll-like receptor 7 (TLR7) agonist that can stimulate robust immune responses, making it a compelling payload for the development of Antibody-Drug Conjugates (ADCs), specifically Immune-Stimulating Antibody Conjugates (ISACs).[1] The targeted delivery of this compound to tumor microenvironments via monoclonal antibodies can enhance anti-tumor immunity by activating tumor-resident myeloid cells. This document provides detailed protocols for the synthesis of this compound antibody conjugates, based on established methodologies, to guide researchers in their drug development efforts. Two primary methods for conjugation are described: a direct conjugation method utilizing an amine-reactive derivative of this compound and a method employing a bifunctional crosslinker.
Core Concepts
The conjugation of this compound to a monoclonal antibody (mAb) aims to create a stable immunoconjugate that retains the antigen-binding specificity of the mAb while enabling the targeted delivery of the TLR7 agonist payload.[2][3][4] The choice of conjugation strategy can significantly impact the yield, drug-to-antibody ratio (DAR), and overall efficacy of the resulting conjugate.
Data Presentation
Table 1: Comparison of this compound Conjugation Methodologies
| Parameter | Bifunctional Crosslinker Method | Direct Conjugation Method (NHS:this compound) |
| Conjugate Yield | 31%[2][3] | 65-78%[2][3][4] |
| This compound:Antibody Ratio | 1:1 to 3:1[2][3][4] | 1:1 to 3:1[2][3] |
| In Vitro Activity (EC50) | Not explicitly stated, but conjugates were active | 28-53 nM[2][3][4] |
| Unconjugated this compound (EC50) | 547 nM[2][3][4] | 547 nM[2][3][4] |
Experimental Protocols
Method 1: Direct Conjugation using NHS:this compound
This method involves the synthesis of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound, which then directly reacts with lysine (B10760008) residues on the antibody. This approach is noted for its simplicity and higher yields.[2][3][4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS:this compound (amine-reactive this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Antibody Preparation:
-
Buffer exchange the mAb into a reaction buffer (e.g., PBS, pH 8.0-8.5) to ensure the availability of deprotonated amine groups on lysine residues.
-
Adjust the mAb concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
NHS:this compound Preparation:
-
Dissolve NHS:this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS:this compound stock solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS:this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry (MALDI-TOF).[2][3][4]
-
Assess the purity and aggregation of the conjugate by SEC.
-
Confirm the retention of antigen-binding specificity via ELISA or surface plasmon resonance (SPR).[2][3][4]
-
Evaluate the in vitro pro-inflammatory activity of the conjugate.[2][3][4]
-
Method 2: Conjugation using a Bifunctional Crosslinker
This method involves a two-step process where the antibody is first modified with a bifunctional crosslinker, followed by the addition of this compound.[2][5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bifunctional crosslinker (e.g., succinimidyl 6-hydrazinonicotinamide acetone (B3395972) hydrazone - SANH)[5]
-
Anhydrous DMF or DMSO
-
Reaction buffers (specific to the crosslinker chemistry)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Antibody Modification:
-
React the mAb with the bifunctional crosslinker (e.g., SANH) according to the manufacturer's instructions. This step typically involves the reaction of an NHS ester on the crosslinker with lysine residues on the antibody.
-
Remove excess, unreacted crosslinker by SEC or dialysis.
-
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound solution to the modified antibody. The aldehyde group on this compound will react with the hydrazine (B178648) moiety of the crosslinker attached to the antibody to form a stable hydrazone bond.[5]
-
Incubate the reaction mixture under conditions optimized for hydrazone formation (e.g., specific pH and temperature).
-
-
Purification of the Conjugate:
-
Purify the antibody-UC-1V150 conjugate using SEC or dialysis to remove unconjugated this compound and any reaction byproducts.
-
-
Characterization:
-
Perform the same characterization steps as described in Method 1 to determine DAR, purity, antigen binding, and biological activity.
-
Visualizations
Signaling Pathway
Caption: Simplified TLR7 signaling pathway activated by this compound.
Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. pnas.org [pnas.org]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for UC-1V150 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3][4][5] Activation of TLR7 by this compound in immune cells, particularly macrophages and dendritic cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and enhances cellular effector functions. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its immunomodulatory effects, with a focus on macrophage activation and subsequent functional consequences.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its biological effects by binding to and activating TLR7, which is primarily located within the endosomal compartments of immune cells.[4] This binding event initiates a MyD88-dependent signaling pathway, culminating in the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][4]
References
- 1. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols: Enhancing Monoclonal Antibody Therapy with UC-1V150
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its activation of TLR7 on immune cells, particularly macrophages, leads to a pro-inflammatory phenotype characterized by the upregulation of co-stimulatory molecules and activating Fc gamma receptors (FcγRs). This targeted immune modulation makes this compound a compelling agent for enhancing the efficacy of monoclonal antibody (mAb) therapies. By augmenting the effector functions of macrophages, this compound can significantly increase antibody-dependent cellular phagocytosis (ADCP) and promote the depletion of target cells, offering a promising strategy to improve clinical outcomes in oncology and other diseases amenable to mAb treatment.[4][5]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in preclinical research to enhance monoclonal antibody therapy.
Mechanism of Action: this compound in Macrophage Activation
This compound, as a TLR7 agonist, stimulates a signaling cascade within macrophages that shifts their phenotype towards a pro-inflammatory M1-like state. This process is initiated by the binding of this compound to TLR7 in the endosomal compartment.
Signaling Pathway
The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway. This leads to the recruitment of downstream adaptor proteins and kinases, ultimately resulting in the activation of key transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of a variety of pro-inflammatory genes.
The key outcomes of this signaling cascade include:
-
Upregulation of Co-stimulatory Molecules: Increased surface expression of molecules like CD40 and CD38, which are crucial for activating adaptive immune responses.[4]
-
Enhanced Expression of Activating FcγRs: Increased levels of activating Fcγ receptors (e.g., FcγRIIA and FcγRIII in humans; FcγRI and FcγRIV in mice) on the macrophage surface.[1][4]
-
Increased Pro-inflammatory Cytokine Production: Secretion of cytokines such as IL-6 and IL-12.
-
Improved Phagocytic Capacity: A direct enhancement of the macrophage's ability to engulf and destroy antibody-opsonized target cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on macrophage phenotype and function from preclinical studies.
Table 1: In Vitro Efficacy of this compound on Human Macrophages
| Parameter | Treatment | Concentration | Result | Reference |
| Macrophage Activation | This compound | 1 µg/mL | Increased expression of CD40 and CD38 | [4] |
| Phagocytosis | This compound | 1 µg/mL | ~1.5-fold increase in phagocytic index | [1][3] |
| FcγR Expression | This compound | 1 µg/mL | Increased expression of activating FcγRIIA and FcγRIII | [1][3] |
| Pro-inflammatory Activity (Rituximab Conjugate) | Rituximab-UC-1V150 | - | EC50: 28-53 nM | [6] |
| Pro-inflammatory Activity (Unconjugated) | This compound | - | EC50: 547 nM | [6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Parameter | Treatment | Dose | Result | Reference |
| FcγR Expression (Splenic Macrophages) | This compound | 1-10 µ g/mouse | Enhanced levels of FcγRI and FcγRIV | [4] |
| Activatory:Inhibitory (A:I) Ratio | This compound | 1-10 µ g/mouse | Almost 4-fold increase in A:I ratio | [4] |
| B Cell Depletion (with anti-CD20 mAb) | This compound | 1-10 µ g/mouse | Significantly enhanced depletion in spleen and blood | [4] |
| Cytokine Induction (Serum) | This compound | 38 nM (i.v.) | IL-6: ~0.1 ng/mL, IL-12: ~1.5 ng/mL | [1][3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the enhancement of monoclonal antibody therapy by this compound.
Protocol 1: In Vitro Macrophage Activation by this compound
This protocol details the methodology for stimulating human monocyte-derived macrophages (hMDMs) with this compound and assessing their activation status by flow cytometry.
Materials:
-
This compound (reconstituted in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
Recombinant human M-CSF
-
6-well tissue culture plates
-
Flow cytometry staining buffer (PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies against human CD14, CD40, CD38, FcγRI, FcγRII, FcγRIII
-
Flow cytometer
Procedure:
-
Isolation of Human Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
-
Differentiation of Monocytes into Macrophages:
-
Culture purified monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL recombinant human M-CSF for 5-7 days to differentiate them into hMDMs. Replace the medium every 2-3 days.
-
-
Stimulation with this compound:
-
Plate the differentiated hMDMs in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with this compound at a final concentration of 1 µg/mL. Use a vehicle control (DMSO) for comparison.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Gently harvest the macrophages using a cell scraper.
-
Wash the cells with ice-cold flow cytometry staining buffer.
-
Resuspend the cells in staining buffer and add the fluorochrome-conjugated antibodies against CD40, CD38, and the different FcγRs.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter properties.
-
Analyze the expression levels (Mean Fluorescence Intensity - MFI) of CD40, CD38, and FcγRs in the this compound-treated group compared to the control group.
-
Protocol 2: In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol describes how to assess the ability of this compound-stimulated macrophages to phagocytose antibody-opsonized target cells.
Materials:
-
This compound-stimulated and control hMDMs (from Protocol 1)
-
Target cells (e.g., a cancer cell line expressing the antigen for the chosen mAb)
-
Therapeutic monoclonal antibody (e.g., Rituximab for CD20+ target cells)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other fluorescent cell tracker
-
Fluorochrome-conjugated antibody against a macrophage marker (e.g., CD14)
-
Flow cytometer
Procedure:
-
Preparation of Macrophages:
-
Prepare and stimulate hMDMs with this compound (1 µg/mL for 48 hours) as described in Protocol 1.
-
-
Preparation of Target Cells:
-
Label the target cells with CFSE according to the manufacturer's protocol. This will allow for their identification by flow cytometry.
-
Wash the labeled target cells to remove excess dye.
-
Opsonize the target cells by incubating them with the therapeutic mAb (e.g., 1 µg/mL Rituximab) for 30 minutes at 37°C. Use non-opsonized cells as a control.
-
-
Co-culture and Phagocytosis:
-
Add the opsonized target cells to the stimulated and control macrophage cultures at an effector-to-target (E:T) ratio of 1:2.
-
Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.
-
-
Staining and Analysis:
-
Gently harvest all cells from the co-culture.
-
Stain the cells with a fluorochrome-conjugated antibody against a macrophage marker (e.g., PE-Cy7 conjugated anti-CD14).
-
Analyze the cells by flow cytometry.
-
The percentage of phagocytosis is determined by the percentage of double-positive cells (macrophage marker-positive and target cell label-positive).
-
Calculate the phagocytic index by normalizing the percentage of phagocytosis in the test condition to the control condition.
-
Protocol 3: In Vivo B-Cell Depletion Assay in Mice
This protocol outlines an adoptive transfer model to evaluate the enhancement of mAb-mediated B-cell depletion by this compound in vivo.[4]
Materials:
-
This compound
-
Anti-CD20 monoclonal antibody (mouse-reactive, e.g., clone 5D2 or Rituximab if using hCD20 transgenic mice)
-
hCD20 transgenic mice (or other appropriate strain)
-
Wild-type mice (as a source of non-target cells)
-
CFSE
-
Anti-mouse CD19 antibody (for flow cytometry)
-
Sterile PBS
Procedure:
-
Preparation of Target and Non-Target Cells:
-
Prepare single-cell suspensions from the spleens of hCD20 transgenic mice (target cells) and wild-type mice (non-target cells).
-
Label the target splenocytes with a high concentration of CFSE (e.g., 5 µM) and the non-target splenocytes with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the target and non-target cells at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject approximately 5-10 x 10^6 of the mixed cell suspension intravenously into recipient mice.
-
-
Treatment:
-
24 and 48 hours after cell transfer, administer this compound (1-10 µg per mouse) via intraperitoneal injection.
-
Following the second this compound dose, administer the anti-CD20 mAb (e.g., 25 µg per mouse) intravenously. Include a control group that receives an isotype control antibody.
-
-
Analysis of B-Cell Depletion:
-
16-20 hours after mAb administration, harvest the spleens and collect blood from the mice.
-
Prepare single-cell suspensions from the spleens and lyse red blood cells.
-
Stain the cells with a fluorochrome-conjugated anti-mouse CD19 antibody.
-
Analyze the samples by flow cytometry.
-
Determine the ratio of target (CFSE-high, CD19+) to non-target (CFSE-low, CD19+) B cells in the spleen and blood.
-
A decrease in this ratio in the this compound and anti-CD20 treated group compared to the anti-CD20 alone group indicates enhanced B-cell depletion.
-
Conclusion
This compound is a promising immunomodulatory agent that can significantly enhance the efficacy of monoclonal antibody therapies by activating macrophages and promoting their effector functions. The protocols and data presented in these application notes provide a framework for researchers to investigate and leverage the synergistic potential of this compound in combination with therapeutic antibodies in preclinical models. Further exploration of this combination therapy may lead to the development of more effective treatments for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. TLR7 Stimulation With Imiquimod Induces Selective Autophagy and Controls Mycobacterium tuberculosis Growth in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Myeloid Cells Treated with UC-1V150
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, on myeloid cells. The provided protocols and data presentation will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the immunomodulatory properties of this compound.
Introduction
This compound is a synthetic small molecule that activates the innate immune system by targeting TLR7, a receptor primarily expressed in endosomes of various immune cells, including myeloid cells such as macrophages and dendritic cells.[1][2][3][4] Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately enhancing both innate and adaptive immune responses.[1][2][3] This makes this compound a promising candidate for immunotherapy, particularly in combination with monoclonal antibodies (mAbs) to enhance their anti-tumor efficacy.[1][2][3] Flow cytometry is an indispensable tool for characterizing the phenotypic and functional changes induced by this compound in myeloid cell populations.
Data Presentation
The following tables summarize the quantitative effects of this compound on human and mouse myeloid cells as reported in preclinical studies. These data highlight the compound's ability to induce a pro-inflammatory and activated phenotype.
Table 1: In Vitro Effect of this compound on Human Monocyte-Derived Macrophages (hMDMs)
| Marker/Parameter | Treatment Group | Result | Fold Change vs. Untreated |
| Cell Surface Markers | |||
| CD40 | Untreated | Baseline | - |
| This compound (1µg/mL) | Increased Expression | Significant Increase | |
| CD38 | Untreated | Baseline | - |
| This compound (1µg/mL) | Increased Expression | Significant Increase | |
| Activating FcγRIIA | Untreated | Baseline | - |
| This compound (1µg/mL) | Increased Expression | ~1.5 | |
| Activating FcγRIII | Untreated | Baseline | - |
| This compound (1µg/mL) | Increased Expression | ~2.0 | |
| Inhibitory FcγRIIB | Untreated | Baseline | - |
| This compound (1µg/mL) | No Change | ~1.0 | |
| Functional Response | |||
| Phagocytic Index | Untreated | 1 | - |
| This compound (1µg/mL) | 4 | 4.0 |
Data synthesized from descriptions of increased expression and functional activity in the cited literature.[1]
Table 2: In Vivo Effect of this compound on Mouse Splenic Macrophages
| Marker/Parameter | Treatment Group | Result | Fold Change vs. Vehicle |
| Cell Surface Markers | |||
| Activating FcγRI | Vehicle Control | Baseline | - |
| This compound (i.p. injection) | Increased Expression | Significant Increase | |
| Activating FcγRIV | Vehicle Control | Baseline | - |
| This compound (i.p. injection) | Increased Expression | Significant Increase | |
| Receptor Ratio | |||
| Activating:Inhibitory (A:I) FcγR Ratio | Vehicle Control | Baseline | - |
| This compound (i.p. injection) | Increased Ratio | ~4.0 |
Data synthesized from in vivo experiments described in the cited literature.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound in a myeloid cell.
Caption: this compound signaling pathway in myeloid cells.
Experimental Workflow
The following diagram outlines a typical in vitro experiment to assess the effect of this compound on myeloid cells.
Caption: In vitro experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: In Vitro Treatment and Analysis of Human Monocyte-Derived Macrophages
Objective: To assess the phenotypic changes in human macrophages after treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fc receptor blocking reagent (e.g., anti-CD16/32)[5]
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-CD14, anti-CD40, anti-CD38, anti-FcγRIIA, anti-FcγRIII, anti-FcγRIIB)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 5-7 days to differentiate into macrophages.
-
-
This compound Treatment:
-
Plate differentiated macrophages in a 24-well plate.
-
Treat cells with this compound (e.g., 1 µg/mL) or an equivalent volume of DMSO as a vehicle control. Include an untreated control group.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Cell Staining:
-
Harvest macrophages by gentle scraping or using a cell detachment solution.
-
Wash cells with cold PBS.
-
Block Fc receptors for 10-20 minutes at 4°C to prevent non-specific antibody binding.[5]
-
Without washing, add the antibody cocktail containing antibodies against the markers of interest.
-
Incubate for 20-30 minutes at 4°C, protected from light.[5]
-
Wash cells twice with FACS buffer (PBS with 2% FBS and 2mM EDTA).[5]
-
Resuspend cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Identify the macrophage population based on forward and side scatter, and expression of CD11b and CD14.
-
Quantify the expression levels (e.g., Mean Fluorescence Intensity - MFI) of CD40, CD38, and Fcγ receptors in the different treatment groups.
-
Protocol 2: Ex Vivo Analysis of Mouse Splenic Myeloid Cells
Objective: To analyze the phenotype of splenic myeloid cells from mice treated with this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Sterile PBS
-
Collagenase IV and DNase I[6]
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6G, anti-Ly6C, anti-FcγRI, anti-FcγRIV)
-
Viability dye
-
Flow cytometer
Procedure:
-
In Vivo Treatment:
-
Administer this compound or vehicle control to mice via intraperitoneal (i.p.) injection.
-
After the desired time point (e.g., 48 hours), humanely euthanize the mice.
-
-
Spleen Processing:
-
Aseptically harvest the spleen and place it in cold PBS.
-
Mechanically dissociate the spleen and pass it through a 70 µm cell strainer to obtain a single-cell suspension.[6]
-
For more robust digestion, tissues can be incubated with Collagenase IV and DNase I.[6]
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with cold PBS.
-
-
Cell Staining:
-
Follow the staining procedure as described in Protocol 1, using antibodies specific for mouse myeloid cell markers. A typical panel would include markers to identify macrophages (CD45+, CD11b+, F4/80+), monocytes (CD45+, CD11b+, Ly6C+), and neutrophils (CD45+, CD11b+, Ly6G+).[1]
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, and then on CD45+ hematopoietic cells.
-
Within the CD45+ gate, identify different myeloid populations based on their marker expression (e.g., CD11b+ F4/80+ for macrophages).
-
Analyze the expression of activating Fcγ receptors on the identified myeloid cell populations.
-
Application Notes
-
Titration of Reagents: It is crucial to titrate this compound to determine the optimal concentration for cell activation without inducing significant toxicity.[1] Similarly, all antibodies should be titrated to ensure optimal signal-to-noise ratio.
-
Controls: Appropriate controls are essential for accurate data interpretation. These include unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls for accurate gating.
-
Gating Strategy: A clear and consistent gating strategy is necessary for the identification of myeloid cell subsets.[6] Myeloid cells can be broadly identified as CD11b+. Further sub-gating can distinguish macrophages, monocytes, and granulocytes.
-
Combination Therapies: The protocols described here can be adapted to evaluate the synergistic effects of this compound with other immunotherapies, such as immune checkpoint inhibitors.[7][8] The analysis could be expanded to include markers of T cell activation (e.g., CD69, CD25) in co-culture experiments or in vivo studies.
-
Troubleshooting:
-
High Cell Death: Reduce the concentration of this compound or the incubation time. Ensure gentle handling of cells during harvesting and staining.
-
Weak Staining: Increase antibody concentration (if not already optimal), check antibody viability, and ensure proper storage.
-
High Background: Ensure adequate blocking of Fc receptors and perform sufficient washing steps.
-
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. news-medical.net [news-medical.net]
- 7. Frontiers | Myeloid-Derived Suppressor Cells Hinder the Anti-Cancer Activity of Immune Checkpoint Inhibitors [frontiersin.org]
- 8. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
Methodology for Assessing UC-1V150-Induced Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent synthetic agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 on immune cells, particularly myeloid cells, triggers a signaling cascade that results in the production and release of various cytokines and chemokines.[1][2] Assessing the cytokine release profile induced by this compound is critical for understanding its immunostimulatory properties, mechanism of action, and for preclinical safety assessment to predict the potential for cytokine release syndrome (CRS). These application notes provide detailed methodologies for evaluating this compound-induced cytokine release in human peripheral blood mononuclear cells (PBMCs) and whole blood assays.
Key Concepts
Toll-Like Receptor 7 (TLR7): An endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) viruses and synthetic ligands like this compound. TLR7 activation is central to antiviral immunity and can be harnessed for therapeutic purposes, including cancer immunotherapy.
Cytokine Release Syndrome (CRS): A systemic inflammatory response characterized by a massive release of cytokines, which can be a severe adverse effect of some immunomodulatory drugs. In vitro cytokine release assays are crucial for predicting the risk of CRS.
MyD88-Dependent Signaling: The primary signaling pathway activated by TLR7, leading to the activation of transcription factors such as NF-κB and subsequent expression of pro-inflammatory cytokine genes.
Data Presentation: this compound-Induced Cytokine Release
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data from studies on potent TLR7 agonists, such as R848 (Resiquimod), in human PBMCs. This data serves as an illustrative example of the expected cytokine profile. Researchers should generate their own quantitative data for this compound using the protocols provided below.
Table 1: Representative Cytokine Release from Human PBMCs Stimulated with a Potent TLR7 Agonist (R848)
| Cytokine | Stimulus | Concentration (µg/mL) | Mean Cytokine Concentration (pg/mL) ± SD | Fold Increase over Unstimulated |
| TNF-α | R848 | 1 | 1500 ± 350 | ~75 |
| Unstimulated | - | 20 ± 8 | 1 | |
| IL-6 | R848 | 1 | 8000 ± 1200 | ~400 |
| Unstimulated | - | 20 ± 10 | 1 | |
| IFN-α | R848 | 1 | 2500 ± 600 | ~250 |
| Unstimulated | - | <10 | 1 | |
| IL-1β | R848 | 1 | 300 ± 75 | ~60 |
| Unstimulated | - | 5 ± 2 | 1 | |
| IL-8 | R848 | 1 | 12000 ± 2500 | ~120 |
| Unstimulated | - | 100 ± 30 | 1 | |
| IL-10 | R848 | 1 | 400 ± 110 | ~40 |
| Unstimulated | - | 10 ± 5 | 1 |
Data is hypothetical and compiled for illustrative purposes based on typical responses to potent TLR7 agonists in human PBMCs.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the stimulation of isolated human PBMCs with this compound to measure cytokine release.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Human peripheral blood from healthy donors
-
96-well cell culture plates
-
Centrifuge
-
CO₂ incubator
-
Multi-channel pipette
-
Cytokine detection assay (e.g., ELISA, Luminex, Meso Scale Discovery)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Seed 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentrations in complete RPMI 1640 medium.
-
Add the diluted this compound to the wells containing PBMCs. A typical concentration range to test would be 0.1, 1, and 10 µg/mL.
-
Include an unstimulated control (vehicle only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of desired cytokines (e.g., TNF-α, IL-6, IFN-α, IL-1β, IL-8, IL-10) in the collected supernatants using a validated multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.
-
Protocol 2: Human Whole Blood Cytokine Release Assay
This assay format is considered more physiologically relevant as it maintains the complex interactions between different blood cell types.
Materials:
-
This compound
-
Freshly drawn human whole blood collected in sodium heparin or hirudin tubes
-
RPMI 1640 medium (serum-free)
-
96-well cell culture plates
-
CO₂ incubator
-
Centrifuge
-
Cytokine detection assay
Procedure:
-
Blood Collection and Handling:
-
Collect fresh human whole blood from healthy donors into tubes containing an appropriate anticoagulant (sodium heparin or hirudin are recommended).
-
Use the blood within 2 hours of collection. Gently mix the blood before use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in serum-free RPMI 1640 medium at 10x the final desired concentrations.
-
In a 96-well plate, add 20 µL of the 10x this compound dilutions to the appropriate wells.
-
Add 180 µL of fresh whole blood to each well.
-
Include an unstimulated control (20 µL of RPMI 1640 medium) and a positive control (e.g., LPS).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Plasma Collection:
-
After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma from the top of each well.
-
Store the plasma samples at -80°C until cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the cytokine concentrations in the plasma samples as described in Protocol 1.
-
Mandatory Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: Experimental workflow for cytokine release assays.
References
Practical Guide to Using UC-1V150 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, as a vaccine adjuvant. This compound has been demonstrated to activate myeloid cells, enhance antibody-mediated responses, and promote a robust immune reaction, making it a promising candidate for enhancing vaccine efficacy.[1][2][3][4]
Introduction to this compound
This compound is a synthetic small molecule that specifically activates TLR7, a key receptor in the innate immune system.[5][6] Activation of TLR7 on immune cells, such as macrophages and dendritic cells, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby shaping the adaptive immune response.[1][2][7] The chemical structure of this compound, 4-[6-amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde, includes a benzaldehyde (B42025) group that facilitates its conjugation to proteins and other molecules, which can enhance its potency and delivery.[2][8]
Mechanism of Action
This compound exerts its adjuvant effect by activating the TLR7 signaling pathway. This pathway is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7] Upon binding of this compound to TLR7 in the endosome, MyD88 is recruited, leading to the activation of downstream signaling cascades, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7] This results in the transcription and secretion of various pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), as well as Type I interferons (IFN-α/β).[7]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in inducing cytokine production and enhancing immune responses.
Table 1: In Vitro Cytokine Induction by this compound in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Concentration (µM) | IL-6 Release (ng/mL) | IL-12 Release (ng/mL) | TNF-α Release (ng/mL) |
| 0.01 | ~0.5 | ~0.1 | Not Reported |
| 0.1 | ~2.0 | ~0.5 | Not Reported |
| 1.0 | ~5.0 | ~1.5 | Not Reported |
| 10 | >10.0 | >2.0 | Not Reported |
Data is estimated from graphical representations in cited literature. Actual values may vary depending on experimental conditions.[5][6]
Table 2: In Vivo Serum Cytokine Levels in C57BL/6 Mice 2 Hours After Intravenous Injection of this compound
| Dose (nmol/mouse) | IL-6 (ng/mL) | IL-12 (ng/mL) |
| 0.38 | ~0.1 | ~0.1 |
| 3.8 | ~1.0 | ~0.5 |
| 38 | ~10.0 | ~1.5 |
Data is estimated from graphical representations in cited literature. Actual values may vary depending on experimental conditions.[5][6]
Table 3: Effect of this compound Conjugation on In Vitro Potency
| Compound | EC50 for Pro-inflammatory Activity (nM) |
| Unconjugated this compound | 547 |
| Rituximab-UC-1V150 Conjugate | 28-53 |
EC50 values represent the concentration required to achieve 50% of the maximum pro-inflammatory activity.[3]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Macrophage Activation
This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs) with this compound to assess cytokine production and cellular activation.
Materials:
-
This compound (reconstituted in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Murine BMDMs or human hMDMs
-
96-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., IL-6, IL-12, TNF-α)
-
Flow cytometry antibodies for activation markers (e.g., CD40, CD86)
Procedure:
-
Cell Seeding: Seed BMDMs or hMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.
-
This compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 µM to 10 µM.[5][6]
-
Cell Stimulation: Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For a negative control, add 100 µL of medium with the same concentration of DMSO used for the highest this compound concentration.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
-
Cytokine Analysis: Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry Analysis (Optional): To analyze cell surface markers, gently scrape the cells from the wells, wash with PBS, and stain with fluorescently labeled antibodies against activation markers. Analyze the cells using a flow cytometer.
In Vivo Adjuvant Activity in Mice
This protocol describes a general procedure to evaluate the adjuvant effect of this compound when co-administered with a model antigen in mice.
Materials:
-
This compound
-
Antigen of interest (e.g., ovalbumin)
-
Sterile, endotoxin-free PBS
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles for injection (e.g., 27G)
-
Blood collection supplies
Procedure:
-
Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen and this compound in sterile PBS. A typical dose of this compound for in vivo studies in mice ranges from 1-10 µg per mouse.[2] The final injection volume is typically 50-100 µL.
-
Immunization: Immunize mice via the desired route (e.g., subcutaneous, intraperitoneal, or intramuscular). Administer a booster immunization 2-3 weeks after the primary immunization.
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-immunization, and 1, 2, and 4 weeks post-booster immunization) via the tail vein or retro-orbital sinus.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum. Store serum samples at -20°C or -80°C.
-
Antibody Titer Measurement: Determine the antigen-specific antibody titers (e.g., IgG1 and IgG2a) in the serum samples using an antigen-specific ELISA.
-
T-cell Response Analysis (Optional): At the end of the experiment, spleens can be harvested to assess antigen-specific T-cell responses (e.g., IFN-γ ELISpot or intracellular cytokine staining followed by flow cytometry).
Formulation and Stability
This compound is typically supplied as a solid and should be reconstituted in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For in vivo use, the DMSO stock should be further diluted in a sterile, aqueous buffer such as PBS to a final DMSO concentration that is well-tolerated by the animals (typically <5%).
For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Lyophilized conjugates of this compound have been shown to be stable for at least 6 months at -20°C.[8]
Safety and Toxicology
As a potent immune activator, this compound can induce a strong inflammatory response. Systemic administration can lead to a rapid and transient release of pro-inflammatory cytokines, which may cause systemic toxicity.[8] Localized administration (e.g., subcutaneous or intramuscular) is generally preferred for vaccine adjuvant applications to minimize systemic exposure and potential side effects. Preclinical toxicology studies in relevant animal models are essential to determine the safety profile of any new vaccine formulation containing this compound.
Quality Control and Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For conjugated forms of this compound, additional characterization is necessary to determine the conjugation ratio and to ensure that the biological activity of both the this compound and the conjugated molecule are retained.[3][8]
Conclusion
This compound is a powerful TLR7 agonist with significant potential as a vaccine adjuvant. Its ability to potently activate the innate immune system can lead to enhanced and durable adaptive immune responses. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their vaccine development programs. Careful consideration of the dose, route of administration, and formulation is crucial for maximizing its adjuvant effects while ensuring a favorable safety profile.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for UC-1V150 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent and specific agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential in cancer immunotherapy research.[1][2] As an immune response modifier, this compound activates various immune cells, including macrophages and myeloid cells, leading to the release of pro-inflammatory cytokines and chemokines.[1][2][3] These application notes provide a comprehensive overview of the utility of this compound in preclinical cancer research, with a focus on its ability to enhance monoclonal antibody (mAb)-mediated tumor cell destruction. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's immunomodulatory properties.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the activation of TLR7, which is predominantly expressed in the endosomes of innate immune cells.[4] This activation triggers downstream signaling pathways, leading to a pro-inflammatory environment and enhanced anti-tumor immunity. A key mechanism of action is the repolarization of macrophages towards a pro-inflammatory M1 phenotype, which is more effective at phagocytosing and destroying tumor cells.[3]
Data Presentation
In Vitro Efficacy of this compound on Human Macrophages
| Parameter | Treatment | Result | Reference |
| Macrophage Phenotype | This compound | Increased CD40 and CD38 expression, decreased CD11b expression | [3] |
| Imiquimod | Modest effect on macrophage phenotype | [3] | |
| LPS/IFN-γ | Similar inflammatory profile to this compound | [3] | |
| Fcγ Receptor (FcγR) Expression | This compound | Increased expression of activating FcγRIIA and FcγRIII | [3] |
| Imiquimod | No significant change in FcγR profile | [3] | |
| Activatory:Inhibitory (A:I) Ratio | This compound | Increased A:I ratio, greater than that achieved by LPS/IFN-γ | [3] |
| Phagocytosis of Target Cells | This compound (1 µg/mL) | ~1.5-fold increase in phagocytic index | [3] |
| Imiquimod | Modest increase in phagocytosis | [3] | |
| Cytokine Release (from BMDMs) | This compound (0.01-10 µM) | Effective stimulation of IL-6 and IL-12 release | [1] |
In Vivo Efficacy of this compound in Murine Models
| Parameter | Treatment | Result | Reference |
| Splenic Macrophage FcγR Expression | This compound | Enhanced levels of FcγRI and FcγRIV | [3] |
| Splenic Macrophage A:I Ratio | This compound | Almost 4-fold increase | [3] |
| mAb-mediated B cell depletion (Spleen) | This compound + Ritm2a | Significantly enhanced depletion of target B cells | [3] |
| mAb-mediated B cell depletion (Blood) | This compound + Ritm2a | Significantly enhanced depletion of target B cells | [3] |
| Serum Cytokine Release (C57BL/6 mice) | This compound (38 nM, i.v.) | IL-6: ~0.1 ng/mL, IL-12: ~1.5 ng/mL | [1] |
Experimental Protocols
In Vitro Macrophage Activation and Phenotyping
Objective: To assess the effect of this compound on the activation and phenotype of human monocyte-derived macrophages (hMDMs).
Materials:
-
This compound (reconstituted in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lymphoprep™
-
RPMI 1640 medium with 1% Human AB serum, Penicillin, Streptomycin, L-Glutamine, and Sodium pyruvate
-
6-well tissue culture plates
-
Flow cytometer
-
Fluorescently conjugated antibodies against human CD11b, CD40, CD38, and DC-SIGN
Protocol:
-
Isolate PBMCs from leukocyte cones by Lymphoprep™ density centrifugation.
-
Adjust the cell concentration to 1x10⁷ cells/mL in complete RPMI 1640 medium.
-
Plate 2 mL of the cell suspension per well in a 6-well tissue culture plate.
-
Incubate for two hours at 37°C in 5% CO₂ to allow monocytes to adhere.
-
After incubation, gently wash the wells to remove non-adherent cells, leaving behind a population of adherent monocytes.
-
Culture the adherent cells for 5-7 days in complete RPMI 1640 medium containing M-CSF to differentiate them into macrophages (hMDMs).
-
Treat the hMDMs with this compound (e.g., 1 µg/mL) for 48 hours. Include appropriate controls such as a vehicle control (DMSO), a positive control (e.g., LPS/IFN-γ), and an alternative TLR7 agonist control (e.g., Imiquimod).
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD11b, CD40, CD38, and DC-SIGN.
-
Analyze the stained cells by flow cytometry to determine the expression levels of the surface markers.
In Vitro Phagocytosis Assay
Objective: To evaluate the ability of this compound to enhance macrophage-mediated phagocytosis of opsonized target cells.
Materials:
-
hMDMs (prepared as described in Protocol 1)
-
Target tumor cells (e.g., a B-cell lymphoma line)
-
Opsonizing monoclonal antibody (e.g., an anti-CD20 antibody like Rituximab)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Flow cytometer
Protocol:
-
Label the target tumor cells with CFSE according to the manufacturer's instructions.
-
Opsonize the CFSE-labeled target cells by incubating them with the appropriate monoclonal antibody.
-
Co-culture the this compound-treated hMDMs (from Protocol 1) with the opsonized, CFSE-labeled target cells for a defined period (e.g., 2-4 hours).
-
After co-culture, harvest the cells and stain with an antibody against a macrophage-specific marker (e.g., CD11b).
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and CFSE) represents the phagocytic activity.
-
Calculate the phagocytic index relative to untreated macrophages.
In Vivo B Cell Depletion Assay in Mice
Objective: To assess the in vivo efficacy of this compound in enhancing mAb-mediated depletion of target cells.
Materials:
-
Wild-type C57BL/6 mice
-
Splenocytes from target (hCD20Tg) and non-target (wild-type) mice
-
CFSE
-
This compound
-
Anti-hCD20 monoclonal antibody (Ritm2a) or isotype control
-
Anti-mouse CD19-APC antibody
-
Flow cytometer
Protocol:
-
Prepare splenocytes from target (hCD20Tg) and non-target (wild-type) mice.
-
Label the target splenocytes with a high concentration of CFSE (5 µM) and the non-target splenocytes with a low concentration of CFSE (0.5 µM).
-
Mix the labeled target and non-target cells at a 1:1 ratio.
-
Inject 5-8 x 10⁶ of the mixed cells intravenously into recipient wild-type C57BL/6 mice.
-
Administer this compound (1-10 µg) intraperitoneally at 24 and 48 hours post-cell transfer.
-
At 48 hours post-cell transfer, administer the depleting antibody Ritm2a (25 µg) or an isotype control.
-
Harvest the spleens and blood 16-20 hours after antibody administration.
-
Prepare single-cell suspensions from the spleens.
-
Stain the splenocytes and blood cells with an anti-mouse CD19-APC antibody.
-
Analyze the cells by flow cytometry to determine the ratio of target (high CFSE) to non-target (low CFSE) CD19+ B cells.
-
A decrease in the target-to-non-target ratio in the this compound and Ritm2a treated group compared to the control group indicates enhanced B cell depletion.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound signaling cascade in macrophages.
Experimental Workflow for In Vitro Macrophage Activation
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of UC-1V150 to Rituximab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecule immune agonists, such as the Toll-like receptor 7 (TLR7) agonist UC-1V150, to monoclonal antibodies like rituximab (B1143277) represents a promising strategy in cancer immunotherapy. This approach aims to deliver the immune-potentiating agent directly to the tumor microenvironment by leveraging the tumor-targeting specificity of the antibody, thereby enhancing anti-tumor immune responses while minimizing systemic toxicity. Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, is a clinically approved therapeutic for various B-cell malignancies.[1][2][3] The following application notes provide detailed protocols for two established methods for conjugating this compound to rituximab: an indirect conjugation via a bifunctional crosslinker and a more direct approach using an amine-reactive derivative of this compound.[4][5][6]
Conjugation Chemistries Overview
The covalent attachment of this compound to rituximab can be achieved through different chemical strategies, primarily targeting reactive functional groups on the antibody. The two protocols detailed below utilize distinct approaches:
-
Indirect Conjugation: This method involves a two-step process. First, the antibody is modified with a bifunctional crosslinker. Subsequently, the this compound molecule, which possesses a reactive aldehyde group, is conjugated to the linker.[4][7][8] This method offers versatility in linker chemistry but can sometimes result in lower yields.[4][5]
-
Direct Conjugation: This streamlined approach utilizes a pre-activated, amine-reactive version of this compound, such as an N-hydroxysuccinimide (NHS) ester derivative (NHS:this compound).[4][5][6] This derivative reacts directly with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody, to form stable amide bonds.[][10][11] This method is generally quicker, simpler, and often results in higher conjugate yields.[4][5][6]
Quantitative Data Summary
The choice of conjugation method can significantly impact the characteristics of the final antibody-drug conjugate (ADC). The following table summarizes key quantitative data obtained from the conjugation of this compound to rituximab using both indirect and direct methods.
| Parameter | Indirect Conjugation | Direct Conjugation (NHS:this compound) | Reference |
| Drug-to-Antibody Ratio (DAR) | 1:1 to 3:1 | 1:1 to 3:1 | [4][5][6] |
| Purified Conjugate Yield | As low as 31% | 65% - 78% | [4][5][6] |
| In Vitro Pro-inflammatory Activity (EC50) | Not explicitly stated for rituximab conjugate, but conjugation to other proteins showed increased potency. | 28-53 nM | [4][5][6] |
| Unconjugated this compound Activity (EC50) | 547 nM | 547 nM | [4][5] |
Experimental Protocols
Protocol 1: Indirect Conjugation of this compound to Rituximab
This protocol describes a two-step process where rituximab is first functionalized with a bifunctional crosslinker, followed by the reaction with this compound.
Materials:
-
Rituximab
-
Bifunctional crosslinker (e.g., a linker with an NHS ester and a hydrazine (B178648) group)
-
This compound (with an aldehyde functional group)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare a solution of rituximab in PBS at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the reaction buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.
-
-
Reaction with Bifunctional Crosslinker:
-
Dissolve the bifunctional crosslinker in DMF or DMSO to create a stock solution.
-
Add the crosslinker solution to the rituximab solution at a molar excess (e.g., 10 to 20-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized Antibody:
-
Remove the excess, unreacted crosslinker by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Conjugation of this compound:
-
Dissolve this compound in DMF or DMSO to create a stock solution.
-
Add the this compound solution to the purified, functionalized rituximab at a molar excess.
-
Incubate the reaction mixture overnight at room temperature with gentle stirring.[8]
-
-
Final Purification:
-
Purify the rituximab-UC-1V150 conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions, which now contain the purified conjugate.
-
-
Characterization:
Protocol 2: Direct Conjugation of NHS:this compound to Rituximab
This protocol outlines a more direct and efficient one-step conjugation method using an amine-reactive NHS-ester derivative of this compound.[4][5][6]
Materials:
-
Rituximab
-
NHS:this compound (amine-reactive this compound)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.5 or Borate buffer, pH 8.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare a solution of rituximab in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[11]
-
-
Preparation of NHS:this compound Stock Solution:
-
Dissolve the NHS:this compound in anhydrous DMF or DMSO immediately before use to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the NHS:this compound stock solution to the rituximab solution at a desired molar excess (e.g., 10 to 20-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the rituximab-UC-1V150 conjugate from unreacted NHS:this compound and by-products using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[12][][14]
-
Verify the retention of antigen binding and specificity.[4][5][6]
-
Assess the pro-inflammatory activity of the conjugate.[4][5][6]
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Indirect conjugation workflow for this compound to rituximab.
Caption: Direct conjugation workflow using NHS:this compound.
Rituximab Signaling and Mechanism of Action
Caption: Mechanisms of action of rituximab.
Characterization and Quality Control
Following conjugation, a thorough characterization of the rituximab-UC-1V150 conjugate is essential to ensure its quality, efficacy, and safety.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A relatively simple and quick method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[][14]
-
Mass Spectrometry (LC-MS): Provides a more detailed analysis of the DAR distribution, identifying the different drug-loaded species (e.g., D0, D1, D2, etc.).[12][15][16]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Used to separate the monomeric ADC from aggregates and fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the integrity and purity of the conjugate under reducing and non-reducing conditions.
-
-
Stability Assays:
-
In Vitro Functional Assays:
-
Antigen Binding Assay (ELISA or Flow Cytometry): To confirm that the conjugation process has not compromised the ability of rituximab to bind to its target antigen, CD20.[4][5]
-
In Vitro Cytotoxicity Assays: To evaluate the potency of the rituximab-UC-1V150 conjugate in killing target cancer cells. This can be assessed through antibody-dependent cell-mediated cytotoxicity (ADCC) assays.[21][22][23][24][25]
-
TLR7 Agonist Activity Assay: To measure the pro-inflammatory activity of the conjugated this compound by quantifying cytokine release (e.g., IL-12) from TLR7-expressing cells.[4][5]
-
These application notes and protocols provide a comprehensive guide for the successful conjugation of this compound to rituximab, a critical step in the development of novel and potent antibody-drug conjugates for cancer immunotherapy. Careful execution of these protocols and thorough characterization of the resulting ADC are paramount for advancing these promising therapeutics into preclinical and clinical development.
References
- 1. scribd.com [scribd.com]
- 2. Rituximab - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. agilent.com [agilent.com]
- 14. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciex.com [sciex.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. mdpi.com [mdpi.com]
- 22. Effects of complement and serum IgG on rituximab-dependent natural killer cell-mediated cytotoxicity against Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. scispace.com [scispace.com]
- 25. Rituximab-mediated antibody-dependent cellular cytotoxicity against neoplastic B cells is stimulated strongly by interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of UC-1V150
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a specific Toll-like receptor 7 (TLR7) agonist that stimulates cellular immune responses and exhibits anti-tumor activity.[1] Like many small molecule agonists, this compound is a hydrophobic compound with poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for uniform delivery and cellular uptake.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly referenced solvent for reconstituting this compound.[2][3] It is a powerful organic solvent capable of dissolving many hydrophobic compounds. For cell culture experiments, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Key strategies include pre-warming the media, performing serial dilutions, and considering the use of co-solvents or solubility enhancers.
Q4: What is the mechanism of action of this compound?
A4: this compound activates TLR7, which is primarily expressed in the endosomes of immune cells such as dendritic cells and macrophages.[1] Activation of TLR7 triggers a MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons, thereby mounting an immune response.
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | - High final concentration: The desired concentration of this compound may exceed its solubility limit in the aqueous medium. - "Solvent shock": Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution. - Low temperature: The temperature of the aqueous medium can affect the solubility of the compound. | - Determine the maximum soluble concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific medium. - Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your culture medium.[6] - Pre-warm the medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution.[6][7] - Slow addition and mixing: Add the this compound stock solution dropwise to the vortex of the aqueous medium while gently swirling to ensure rapid and even dispersion. |
| Cloudy or hazy solution | - Incomplete dissolution: The compound may not be fully dissolved in the initial stock solution. - Formation of micro-precipitates: Small, insoluble aggregates may be present that are not immediately visible as large crystals. | - Ensure complete dissolution of the stock solution: After adding DMSO, vortex vigorously and gently warm the solution (e.g., in a 37°C water bath) to ensure all solid material has dissolved.[7] - Sonication: Briefly sonicate the stock solution to break up any small aggregates. - Filtration: Filter the final diluted solution through a sterile 0.22 µm syringe filter to remove any undissolved particles before adding to cells. |
| Inconsistent experimental results | - Variable compound concentration: Inconsistent dissolution can lead to variations in the actual concentration of this compound in your experiments. - Degradation of the compound: The compound may not be stable in the prepared solution over time. | - Prepare fresh solutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure consistency. - Check for compound stability: If storing diluted solutions, perform a stability test to ensure the compound remains in solution and is active over the storage period. |
| Cell toxicity observed | - High final DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | - Minimize final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% (v/v).[8] If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution in DMSO, if possible. - Include a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO without this compound to assess the effect of the solvent on your cells.[9] |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Imiquimod | Water | Low |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Isostearic Acid | Used in topical formulations | |
| Resiquimod (R848) | DMSO | >10 mM |
| Ethanol | ≥12.65 mg/mL (with sonication) | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL (2.91 mM) Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 343.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
37°C water bath (optional)
Procedure:
-
Weighing: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the powder.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all particles have dissolved and the solution is clear.
-
Warming (Optional): If any particulate matter remains, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. This can aid in the dissolution of poorly soluble compounds.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 1 µg/mL Working Solution of this compound for In Vitro Cell-Based Assays
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 1 mg/mL this compound stock solution at room temperature.
-
Intermediate Dilution (1:100): To minimize precipitation, first prepare an intermediate dilution. Add 10 µL of the 1 mg/mL stock solution to 990 µL of pre-warmed cell culture medium to create a 10 µg/mL intermediate solution. Mix gently by pipetting up and down.
-
Final Dilution (1:10): Add the desired volume of the 10 µg/mL intermediate solution to your cell culture medium to achieve the final working concentration of 1 µg/mL. For example, add 100 µL of the 10 µg/mL solution to 900 µL of medium.
-
Mixing: Mix the final working solution gently but thoroughly before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In this example, the final DMSO concentration would be 0.0001%.
Visualizations
TLR7 Signaling Pathway
Caption: MyD88-Dependent TLR7 Signaling Pathway.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for Preparing this compound Working Solution.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting Precipitation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: UC-1V150 Conjugation to Monoclonal Antibodies
< Disclaimer: The following technical guide is based on the assumption that "UC-1V150" is a vinyl sulfone-based conjugation reagent. This is a scientifically-informed presumption, as "this compound" does not correspond to a known commercially available reagent at the time of writing. Vinyl sulfones are a class of reagents used for cysteine-based bioconjugation to proteins like monoclonal antibodies.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the conjugation of this compound, a presumed vinyl sulfone reagent, to monoclonal antibodies (mAbs). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (presumed vinyl sulfone) conjugation?
A1: this compound, as a presumed vinyl sulfone, reacts with the thiol group of a cysteine residue on the monoclonal antibody via a Michael-type addition. This reaction forms a stable, irreversible thioether bond. The reaction is selective for cysteines, especially at a slightly acidic to neutral pH.[1][2]
Q2: What are the critical parameters for a successful conjugation reaction?
A2: The key parameters to control are:
-
pH: The reaction rate generally increases with pH due to the higher concentration of the more nucleophilic thiolate anion.[2] A pH range of 6.5-7.5 is often recommended to balance reaction rate with antibody stability.[1]
-
Temperature: While many conjugations are performed at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[3][4]
-
Molar Ratio: A molar excess of the this compound reagent (typically 5-20 fold over the antibody) is generally used to drive the reaction to completion.[2]
-
Antibody Purity and Concentration: The antibody should be highly pure (>95%) and at a concentration of at least 0.5 mg/mL for efficient conjugation.
Q3: How can I confirm that the conjugation was successful?
A3: Several analytical techniques can be used to characterize the resulting antibody-drug conjugate (ADC).[5][6][7] These include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[7][8]
-
Size Exclusion Chromatography (SEC): To detect any aggregation or fragmentation of the antibody.[7]
-
Mass Spectrometry (MS): To measure the molecular weight of the conjugate and confirm the DAR.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the stability of the payload and its release profile.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield / Low Drug-to-Antibody Ratio (DAR) | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | Optimize reaction conditions. Perform small-scale experiments to test a range of pH (6.5-8.0), temperatures (room temperature to 37°C), and incubation times (2-24 hours).[2][3][4] |
| Insufficient Molar Ratio of this compound: Not enough reagent to drive the reaction to completion. | Increase the molar excess of this compound in a stepwise manner (e.g., from 5x to 10x, 15x, or 20x molar excess).[2] | |
| Reduced Cysteine Residues Re-oxidized: The free thiols on the antibody have reformed disulfide bonds. | Ensure the reduction step is performed immediately before conjugation. Consider adding a small amount of a mild reducing agent like TCEP during the conjugation reaction, but be cautious as this can also reduce interchain disulfides. | |
| Interfering Substances in Antibody Buffer: Primary amines (e.g., Tris buffer) or other nucleophiles can compete with the reaction. | Perform a buffer exchange into a suitable conjugation buffer like phosphate-buffered saline (PBS) at the desired pH. | |
| Antibody Aggregation | Hydrophobic Nature of this compound/Payload: The conjugated molecule increases the hydrophobicity of the antibody, leading to aggregation.[3] | Optimize the DAR; a lower DAR may reduce aggregation.[9] Consider including excipients like polysorbate 20 or sucrose (B13894) in the formulation. Perform conjugation at a lower antibody concentration. |
| Suboptimal Buffer Conditions: pH or ionic strength of the buffer may be promoting aggregation. | Screen different buffer formulations to find one that minimizes aggregation. | |
| Loss of Antibody Activity | Conjugation at or Near the Antigen-Binding Site: The this compound molecule may be sterically hindering the antibody's ability to bind to its target. | If using engineered cysteines, ensure they are placed away from the antigen-binding sites. For native cysteine conjugation, this is a risk, and site-specific conjugation methods may be preferable.[10] |
| Denaturation of the Antibody: Harsh reaction conditions (e.g., high temperature, extreme pH) can denature the antibody. | Use milder reaction conditions. Ensure the final concentration of any organic solvent used to dissolve this compound is low (<10% v/v).[2] | |
| Heterogeneous Product | Non-specific Binding: Vinyl sulfones can sometimes react with other nucleophilic residues like lysine (B10760008) or histidine, although this is less common than with cysteines.[3][4] | Optimize the reaction pH to be more selective for cysteine thiols (pH 6.5-7.0).[1] |
| Inconsistent Number of Conjugated Molecules per Antibody: This leads to a broad distribution of DAR values. | This is a common challenge with traditional conjugation methods.[9] Site-specific conjugation techniques can produce more homogeneous products.[11] |
Experimental Protocols
Antibody Preparation and Reduction
-
Buffer Exchange: If the antibody is in a buffer containing interfering substances (e.g., Tris, sodium azide), exchange it into a conjugation buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.
-
Reduction of Disulfide Bonds (if necessary):
-
To an antibody solution (1-10 mg/mL), add a 10-50 fold molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column, ensuring the column is equilibrated with degassed conjugation buffer.
-
Conjugation with this compound
-
Prepare this compound Stock Solution: Dissolve the this compound reagent in a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the prepared antibody solution.
-
Incubate at room temperature or 37°C for 2-24 hours with gentle mixing.[2]
-
-
Quenching: Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted this compound. Incubate for 30-60 minutes.[2]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.[2]
Characterization of the Conjugate
-
Determine Protein Concentration: Use a UV-Vis spectrophotometer to measure the absorbance at 280 nm.
-
Assess DAR by HIC-HPLC:
-
Use a HIC column with a non-polar stationary phase.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different retention times, allowing for quantification.
-
-
Evaluate Aggregation by SEC-HPLC:
-
Use an SEC column to separate molecules based on size.
-
Monomeric, aggregated, and fragmented species will have distinct elution profiles.
-
Visualizations
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 11. biocompare.com [biocompare.com]
Minimizing Systemic Side Effects of UC-1V150 In Vivo: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic side effects of UC-1V150 in vivo. This compound is a potent Toll-like receptor 7 (TLR7) agonist that activates robust anti-tumor immune responses. However, its systemic administration can be associated with adverse effects, primarily driven by a systemic release of pro-inflammatory cytokines. This guide outlines strategies to mitigate these effects, with a focus on targeted delivery using Immune-Stimulating Antibody Conjugates (ISACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7), an endosomal receptor predominantly expressed in immune cells such as B cells and myeloid cells (dendritic cells and macrophages).[1][2] Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons, stimulating a potent innate and adaptive immune response against tumors.[3]
Q2: What are the primary systemic side effects of this compound observed in vivo?
A2: The primary and most significant systemic side effect of this compound and other TLR7 agonists is a dose-limiting toxicity known as Cytokine Release Syndrome (CRS). CRS is characterized by a rapid and massive release of pro-inflammatory cytokines into the bloodstream, which can lead to symptoms ranging from fever and fatigue to more severe, life-threatening inflammatory responses. Other potential side effects include neuroinflammation and the development of anti-drug antibodies.
Q3: How can systemic side effects of this compound be minimized?
A3: The most effective strategy to minimize systemic side effects is to restrict the immune activation to the tumor microenvironment. This is achieved by conjugating this compound to a tumor-targeting monoclonal antibody, creating an Immune-Stimulating Antibody Conjugate (ISAC). This approach ensures that the TLR7 agonist is delivered specifically to the tumor site, reducing systemic exposure and the risk of widespread, off-target immune activation. Preclinical studies have shown that ISACs are generally well-tolerated in vivo.
Q4: What are the advantages of using a this compound ISAC over the unconjugated drug?
A4: The primary advantages of using a this compound ISAC include:
-
Reduced Systemic Toxicity: Targeted delivery minimizes systemic exposure to the potent TLR7 agonist, thereby reducing the risk and severity of cytokine release syndrome.
-
Enhanced Therapeutic Index: By concentrating the immune-stimulating effect at the tumor site, ISACs can achieve greater anti-tumor efficacy at doses that are better tolerated systemically.
-
Localized Immune Activation: ISACs promote the activation of immune cells directly within the tumor microenvironment, leading to a more focused and effective anti-tumor response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High systemic cytokine levels (e.g., IL-6, TNF-α) post-administration | Systemic exposure to unconjugated or prematurely released this compound. Dose of ISAC is too high. | 1. Confirm the integrity and stability of the ISAC. 2. Perform a dose-titration study to determine the maximum tolerated dose (MTD). 3. Consider co-administration of agents that can mitigate cytokine release, such as corticosteroids or cytokine-blocking antibodies (e.g., anti-IL-6 receptor antibody), though this may impact efficacy. |
| Signs of neuroinflammation in animal models (e.g., behavioral changes) | Systemic inflammation leading to blood-brain barrier disruption and CNS immune activation. | 1. Reduce the dose of the this compound ISAC. 2. Monitor for early signs of neurotoxicity. 3. Evaluate alternative tumor-targeting antibodies with lower potential for CNS cross-reactivity. |
| Development of anti-drug antibodies (ADAs) | Immunogenicity of the ISAC. | 1. Assess the immunogenicity of the antibody and the conjugate in preclinical models. 2. Consider engineering the antibody to reduce its immunogenic potential. 3. Monitor ADA levels in long-term studies and correlate with pharmacokinetic and pharmacodynamic data. |
| Lack of anti-tumor efficacy at well-tolerated doses | Insufficient delivery of the ISAC to the tumor. Low expression of the target antigen. Poor internalization of the ISAC. | 1. Verify the expression of the target antigen on the tumor cells. 2. Evaluate the binding affinity and internalization rate of the ISAC. 3. Optimize the drug-to-antibody ratio (DAR) of the conjugate. 4. Consider combination therapies to enhance the anti-tumor immune response. |
Quantitative Data Summary
Table 1: In Vitro Cytokine Induction by this compound
| Cell Type | Concentration of this compound | Cytokine Induced | Fold Increase (vs. control) | Reference |
| Bone-marrow-derived macrophages | 0.01-10 µM (24 hr) | IL-6 | Dose-dependent | [1] |
| Bone-marrow-derived macrophages | 0.01-10 µM (24 hr) | IL-2 | Dose-dependent | [1] |
Table 2: In Vivo Serum Cytokine Levels in C57BL/6 Mice after a Single Intravenous Injection of this compound
| Concentration of this compound | Cytokine | Serum Level | Reference |
| 38 nM | IL-6 | ~0.1 ng/mL | [1] |
| 38 nM | IL-2 | ~1.5 ng/mL | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Acute Systemic Toxicity Assessment of this compound ISAC
Objective: To determine the maximum tolerated dose (MTD) and assess the acute systemic toxicity of a this compound ISAC in a relevant animal model (e.g., mice or non-human primates).
Methodology:
-
Animal Model: Select a relevant species. For ISACs with humanized antibodies, transgenic mice expressing the human target antigen or non-human primates may be necessary.
-
Dose Escalation: Administer single intravenous (IV) doses of the this compound ISAC to different cohorts of animals in a dose-escalation manner. Include a vehicle control group.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and any signs of distress.
-
Blood Collection: Collect blood samples at baseline and at various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours) for hematology and clinical chemistry analysis.
-
Cytokine Analysis: Measure serum levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) using a multiplex immunoassay.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any signs of organ toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Protocol 2: In Vitro Cytokine Release Assay
Objective: To assess the potential of a this compound ISAC to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donors.
-
Cell Culture: Plate PBMCs in a 96-well plate.
-
Treatment: Add the this compound ISAC at a range of concentrations. Include positive (e.g., unconjugated this compound, LPS) and negative (vehicle, isotype control antibody) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of key cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-2, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TLR7 signaling pathway, leading to the production of pro-inflammatory cytokines and Type I interferons.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A typical workflow for assessing the in vivo systemic toxicity of a this compound ISAC.
Logic of Targeted Delivery to Minimize Side Effects
Caption: Comparison of systemic versus targeted delivery of this compound to minimize side effects.
References
Technical Support Center: Improving the Stability of UC-1V150 Antibody Conjugates
Welcome to the technical support center for UC-1V150 antibody conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their antibody-drug conjugates (ADCs) incorporating the Toll-like receptor 7 (TLR7) agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it conjugated to antibodies?
A1: this compound is a potent TLR7 agonist that can be conjugated to antibodies to create immune-stimulating antibody conjugates (ISACs).[1] The conjugation of this compound typically utilizes its benzaldehyde (B42025) group, which can react with amino or hydrazine (B178648) groups on a linker molecule.[2][3] Common strategies include using a bifunctional linker like succinimidyl 6-hydrazinonicotinamide acetone (B3395972) hydrazone (SANH) to connect to the antibody, or by creating an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound for direct conjugation to lysine (B10760008) residues on the antibody.[2][4][5]
Q2: What are the common stability issues encountered with antibody conjugates like those with this compound?
A2: Like other antibody-drug conjugates, this compound conjugates can be susceptible to several stability issues that can impact their efficacy and safety. These include:
-
Aggregation: The clustering of ADC molecules, which can be driven by the hydrophobicity of the payload and alterations to the antibody's surface chemistry.[6][7][8]
-
Fragmentation: The breakdown of the antibody into smaller fragments, which can be caused by enzymatic degradation or instability in the hinge region.[6][9][10]
-
Deconjugation: The premature cleavage of the linker, leading to the release of the this compound payload before it reaches the target site.[][12] This can reduce efficacy and lead to off-target effects.[]
-
Chemical Degradation: Modifications to the antibody or payload, such as oxidation, that can occur during storage and handling.[13]
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of this compound conjugates?
A3: The drug-to-antibody ratio (DAR), or the average number of this compound molecules per antibody, is a critical quality attribute that significantly influences stability.[14][15] Higher DAR values can increase the hydrophobicity of the conjugate, making it more prone to aggregation.[16][17] It's essential to optimize the DAR to balance potency with stability. Studies with this compound conjugated to rituximab (B1143277) have reported DARs ranging from 1:1 to 3:1.[4][5]
Q4: What are the optimal storage conditions for this compound antibody conjugates?
A4: Proper storage is crucial for maintaining the stability of ADCs. Generally, antibody conjugates should be stored at ultra-cold temperatures, typically between -20°C and -80°C, to minimize degradation.[18] It is important to avoid repeated freeze-thaw cycles, as this can lead to aggregation and denaturation. For short-term storage (1-2 weeks), 4°C may be acceptable, but the specific recommendations for your antibody and conjugate should always be followed. Lyophilization (freeze-drying) is another common strategy to improve the long-term stability of ADCs.[19]
Troubleshooting Guides
Issue 1: Conjugate Aggregation
Symptom: You observe visible precipitates, turbidity, or an increase in high molecular weight species when analyzing your this compound conjugate by size exclusion chromatography (SEC).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogenous DAR. A lower DAR can reduce the hydrophobicity of the conjugate.[16][17] |
| Hydrophobic Interactions | Consider using hydrophilic linkers or incorporating polyethylene (B3416737) glycol (PEG)ylation to increase the solubility and stability of the conjugate.[] |
| Unfavorable Buffer Conditions | Screen different buffer formulations. Factors to consider include pH, ionic strength, and the use of excipients like arginine, which can act as aggregation inhibitors.[7][21] |
| Suboptimal Storage | Aliquot the conjugate into smaller volumes to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature (-20°C or -80°C). |
| Conjugation Process Stress | Minimize stress during the conjugation process, such as excessive agitation or exposure to high temperatures, which can lead to denaturation and aggregation.[22] |
Issue 2: Conjugate Fragmentation
Symptom: Analysis by methods like SDS-PAGE or capillary electrophoresis (CE-SDS) shows an increase in low molecular weight species, indicating that the antibody is breaking apart.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hinge Region Instability | For IgG4 antibodies, consider introducing a stabilizing mutation (e.g., S228P) in the hinge region to prevent Fab-arm exchange and fragmentation.[10] |
| Enzymatic Degradation | Ensure that all reagents and buffers are free from protease contamination. The use of protease inhibitors during purification might be necessary. |
| Reduction of Disulfide Bonds | The reduction of interchain disulfide bonds can lead to fragmentation.[10] Ensure that reducing agents from the conjugation or purification process are completely removed. |
| Harsh Buffer Conditions | Avoid prolonged exposure to buffers with very low or high pH, which can promote antibody fragmentation. |
Issue 3: Premature Deconjugation of this compound
Symptom: You observe a decrease in the average DAR over time or detect free this compound in your formulation, indicating that the linker is not stable.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Linker Instability | The choice of linker is critical for ADC stability.[] If using a cleavable linker, ensure it is stable in circulation and only cleaves at the target site. For improved plasma stability, consider a non-cleavable linker.[12] The hydrazone bond formed with the SANH linker can be susceptible to hydrolysis, especially at acidic pH.[19] |
| Conjugation Chemistry | The specific site of conjugation can influence linker stability.[12] Site-specific conjugation methods can lead to more stable and homogenous conjugates compared to random conjugation to lysines.[] |
| Inappropriate Formulation | The pH and composition of the formulation buffer can impact linker stability.[13] Conduct stability studies at different pH values to determine the optimal formulation for your conjugate. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method provides an estimation of the average DAR.
-
Measure the absorbance of the this compound antibody conjugate solution at 280 nm and the wavelength of maximum absorbance for this compound (e.g., ~342 nm for the hydrazone-linked conjugate).[2]
-
Calculate the concentration of the antibody and the conjugated this compound using their respective molar extinction coefficients and the Beer-Lambert law. Be sure to correct for the contribution of the drug's absorbance at 280 nm.
-
Calculate the DAR by dividing the molar concentration of the conjugated this compound by the molar concentration of the antibody.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is the standard method for quantifying aggregates.[6]
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a known concentration of the this compound antibody conjugate onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).
-
Calculate the percentage of each species to assess the purity and stability of the conjugate.
Protocol 3: Assessment of Fragmentation by CE-SDS
Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) separates proteins based on their molecular weight under denaturing conditions and is a valuable orthogonal method to SEC.[6]
-
Prepare the sample by denaturing the this compound conjugate in a buffer containing SDS, both with and without a reducing agent (to analyze non-reduced and reduced samples, respectively).
-
Inject the prepared sample into the capillary of the CE instrument.
-
Apply an electric field to separate the protein fragments based on their size.
-
Detect the fragments as they migrate past a detector.
-
Analyze the resulting electropherogram to identify and quantify the intact antibody, heavy chains, light chains, and any fragments.
Visualizations
Caption: Workflow for the conjugation, analysis, and stability optimization of this compound antibody conjugates.
Caption: A decision tree for troubleshooting common stability issues with this compound antibody conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Antibody Fragmentation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 16. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. susupport.com [susupport.com]
- 19. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 21. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
Navigating Inconsistent Results in UC-1V150 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist. By ensuring experimental reproducibility, researchers can confidently advance their understanding of immune activation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel synthetic agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is a receptor primarily expressed on immune cells, such as macrophages and dendritic cells. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the activation of these immune cells, resulting in the production of cytokines and chemokines and enhancement of their effector functions, such as phagocytosis.[1][2]
Q2: We are observing high variability in macrophage activation after this compound treatment. What are the potential causes?
A2: High variability in macrophage activation can stem from several factors. These include inconsistencies in cell culture conditions, such as cell density and passage number, variations in the concentration or preparation of this compound, and differences in the source and quality of sera and other reagents. Genetic drift and phenotypic changes in the cell lines over time can also contribute to this variability.[3][4]
Q3: Our in vivo B cell depletion experiments with this compound and a monoclonal antibody are yielding inconsistent results. Why might this be happening?
A3: Inconsistent results in in vivo experiments can be complex. Factors to consider include the health and genetic background of the animal models, the route and timing of this compound and antibody administration, and the method of assessing B cell depletion. The inherent biological variability between individual animals can also play a significant role.[5][6]
Q4: How critical is the quality of our cell lines for the reproducibility of our this compound experiments?
A4: The quality and consistency of your cell lines are paramount. Cancer cell lines are known to evolve in culture, leading to genetic and phenotypic differences between labs and even between different passages within the same lab.[3][4] This can significantly impact their response to treatments. It is crucial to use cell lines from a reputable source, perform regular authentication, and use cells within a narrow passage number range.
Q5: Can the choice of 2D versus 3D cell culture models affect the outcome of this compound experiments?
A5: Yes, the culture model can have a profound impact. While 2D cultures are convenient, they often do not reflect the complexity of the in vivo tumor microenvironment.[7][8][9] Factors like oxygen and nutrient gradients, cell-cell interactions, and extracellular matrix components present in 3D models can alter cellular responses to drugs.[9][10] Consequently, results from 2D and 3D cultures may differ.
Troubleshooting Guides
General Troubleshooting for Inconsistent Results
| Issue | Potential Cause | Recommended Action |
| High well-to-well variability in plate-based assays | Inconsistent cell seeding, edge effects, temperature gradients during incubation. | Ensure thorough cell mixing before seeding, use an automated cell counter for accuracy, avoid using the outer wells of the plate, and ensure uniform temperature in the incubator. |
| Batch-to-batch variation in this compound potency | Improper storage or handling of the compound, lot-to-lot variability from the supplier. | Aliquot this compound upon receipt and store at the recommended temperature. Test each new lot for potency using a standardized assay before use in critical experiments. |
| Inconsistent results between different users | Minor variations in pipetting technique, timing of steps, or data analysis. | Develop and strictly follow a detailed standard operating procedure (SOP). Provide training to all users and conduct periodic proficiency testing. |
| Failure to reproduce published findings | Differences in cell line sub-strains, specific reagents used, or subtle variations in the experimental protocol.[5][11] | Contact the original authors to clarify any ambiguities in their published methods. If possible, obtain the same cell line and key reagents from the same source. |
| Poor quality of antibodies for flow cytometry or western blotting | Improper antibody validation, lot-to-lot variability.[12][13][14] | Validate each new antibody and lot for specificity and optimal concentration in your specific application. Use appropriate positive and negative controls. |
Troubleshooting Macrophage Activation Assays
| Issue | Potential Cause | Recommended Action |
| Low or no macrophage activation | Sub-optimal concentration of this compound, low cell viability, or use of inactivated serum. | Perform a dose-response curve to determine the optimal this compound concentration. Check cell viability before and after the experiment. Use heat-inactivated serum if required by the protocol. |
| High background activation in control wells | Contamination of media or reagents with other immune stimuli (e.g., endotoxin), or spontaneous activation of primary macrophages. | Use endotoxin-free reagents and media. Allow primary macrophages to rest after isolation before stimulation. |
| Inconsistent cytokine profiles | Differences in incubation time, cell density, or the presence of other cell types in a mixed culture. | Standardize the incubation time for this compound stimulation. Optimize cell seeding density to avoid overgrowth. If using co-cultures, maintain a consistent ratio of cell types. |
Troubleshooting In Vivo B Cell Depletion Assays
| Issue | Potential Cause | Recommended Action |
| Variable levels of B cell depletion | Inconsistent administration of this compound or antibody, differences in tumor burden or immune status of animals. | Use precise injection techniques and ensure accurate dosing. Randomize animals into treatment groups. Monitor tumor growth and overall health of the animals. |
| Toxicity or adverse events in treated animals | Dose of this compound or antibody is too high, or the combination is causing a cytokine storm. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound and the antibody, both alone and in combination. Monitor animals closely for signs of toxicity. |
| Lack of enhanced depletion with this compound | Sub-optimal timing of this compound administration relative to the antibody, or insufficient Fc receptor engagement. | Test different dosing schedules to determine the optimal window for this compound to potentiate antibody-mediated depletion. Ensure the antibody isotype used has strong Fc receptor binding capabilities. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation Assay
-
Cell Seeding: Plate macrophages (e.g., primary bone marrow-derived macrophages or a cell line like RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and then dilute it to the desired final concentrations in complete cell culture medium. Include a vehicle control (DMSO alone).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant for cytokine analysis (e.g., by ELISA or CBA).
-
Cell Viability Assessment: The remaining cells can be used to assess viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
Protocol 2: In Vivo B Cell Depletion Assay
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6) and allow the animals to acclimatize for at least one week before the experiment.
-
Tumor Inoculation (if applicable): If studying B cell depletion in the context of a tumor, inoculate the mice with tumor cells and allow the tumors to reach a predetermined size.
-
Treatment Groups: Randomize the mice into different treatment groups: Vehicle control, this compound alone, monoclonal antibody alone, and this compound + monoclonal antibody.
-
Dosing: Administer this compound and the monoclonal antibody according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal or intravenous).
-
Monitoring: Monitor the animals daily for tumor growth, body weight, and any signs of toxicity.
-
Sample Collection: At the end of the experiment, collect blood and/or spleens for the analysis of B cell populations by flow cytometry.
-
Flow Cytometry Analysis: Stain the single-cell suspensions with fluorescently labeled antibodies against B cell markers (e.g., CD19, B220) and analyze the percentage of B cells in each treatment group.
Visualizations
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
Caption: A decision-making tree to identify sources of experimental error.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Understanding how cancer cell lines evolve in the lab, and what to do about it. | Broad Institute [broadinstitute.org]
- 5. Reproducibility in Cancer Biology: The challenges of replication | eLife [elifesciences.org]
- 6. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. quora.com [quora.com]
- 11. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Researchers Find Widely 'Inconsistent' Use of Antibodies in Lab Experiments | Lab Manager [labmanager.com]
Technical Support Center: UC-1V150-Mediated Macrophage Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UC-1V150 to activate macrophages.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound-mediated macrophage activation.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in M1 macrophage markers (e.g., CD40, CD38) after this compound stimulation. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong response.[1] 2. Cell Health: Macrophages may be unhealthy or have low viability. 3. Incorrect Incubation Time: The duration of stimulation may be insufficient for marker upregulation. | 1. Optimize this compound Concentration: Perform a dose-response experiment. A concentration of 1 µg/mL has been shown to be effective for human monocyte-derived macrophages (hMDMs).[2] Note that concentrations of 10 µg/mL can be toxic.[1] 2. Assess Cell Viability: Check cell viability using methods like Trypan Blue exclusion before and after the experiment. Ensure proper cell culture and handling techniques. 3. Optimize Incubation Time: A 48-hour incubation period has been shown to be effective for inducing phenotypic changes in hMDMs.[1] |
| High levels of cell death observed after this compound treatment. | 1. This compound Concentration is Too High: this compound can be toxic at high concentrations.[1] 2. DMSO Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. | 1. Reduce this compound Concentration: A concentration of 10 µg/mL has been reported to be toxic to human monocyte-derived macrophages.[1] Titrate down to a less toxic concentration (e.g., 1 µg/mL). 2. Control for Vehicle Effects: Ensure the final concentration of DMSO in the culture medium is minimal and consistent across all experimental conditions, including vehicle controls. |
| Inconsistent results between experiments. | 1. Variability in Primary Cells: Primary macrophages from different donors can exhibit significant variability in their response. 2. Reagent Instability: this compound may have degraded due to improper storage. | 1. Use Pooled Donors or a Cell Line: If possible, pool cells from multiple donors to average out individual variability. Alternatively, consider using a macrophage-like cell line (e.g., THP-1, RAW 264.7) for more consistent results, though responses may differ from primary cells. 2. Proper Reagent Handling: Reconstitute this compound in DMSO and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| No significant increase in phagocytic activity. | 1. Suboptimal Opsonization: The target cells may not be adequately opsonized with the antibody. 2. Incorrect Effector-to-Target Ratio: The ratio of macrophages to target cells may not be optimal for phagocytosis. | 1. Optimize Antibody Concentration: Perform a titration to determine the optimal concentration of the opsonizing antibody. 2. Optimize E:T Ratio: Test a range of effector-to-target ratios to find the optimal condition for your specific assay. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it activate macrophages?
This compound is a specific agonist for Toll-like receptor 7 (TLR7).[2][3] By activating TLR7, it stimulates immune responses, including the activation of macrophages. This activation leads to a pro-inflammatory phenotype, similar to that induced by LPS/IFN-γ, and enhances their ability to engulf antibody-opsonized target cells.[1]
2. What is the recommended concentration of this compound to use for in vitro macrophage activation?
A concentration of 1 µg/mL has been shown to be effective for activating human monocyte-derived macrophages (hMDMs).[2] However, it is important to note that a concentration of 0.1 µg/mL may have minimal effect, while 10 µg/mL can be toxic to the cells.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
3. What are the expected phenotypic changes in macrophages after stimulation with this compound?
Stimulation of human monocyte-derived macrophages with this compound has been shown to induce an inflammatory profile characterized by:
-
An increase in the expression of activation markers CD40 and CD38.[1]
-
A decrease in the expression of CD11b.[1]
-
An increase in the expression of activating Fcγ receptors (FcγRIIA and FcγRIII).[1]
-
No significant change in the expression of the inhibitory FcγRIIB.[1]
4. How does this compound compare to other TLR7 agonists like Imiquimod?
This compound has been shown to be a more potent activator of macrophages compared to Imiquimod.[1] It induces more profound changes in the FcγR profile and results in a greater increase in the activating-to-inhibitory (A:I) FcγR ratio.[1]
5. Can this compound be used to activate murine macrophages?
Yes, this compound has been demonstrated to activate both human and mouse myeloid cells in vitro and in vivo.[1][3] In vivo administration to mice has been shown to enhance the levels of FcγRI and FcγRIV on splenic macrophages, leading to a significant increase in the A:I ratio.[1]
Quantitative Data Summary
Table 1: Effect of this compound on Macrophage Phenotype and Function
| Parameter | Treatment | Observation | Reference |
| Surface Marker Expression (hMDMs) | This compound (1 µg/mL, 48h) | ↑ CD40, ↑ CD38, ↓ CD11b | [1] |
| Fcγ Receptor Expression (hMDMs) | This compound (1 µg/mL, 48h) | ↑ FcγRIIA, ↑ FcγRIII, No change in FcγRIIB | [1] |
| Phagocytosis Index (hMDMs) | This compound (1 µg/mL, 48h) | ~1.5-fold increase | [2] |
| Cytokine Release (BMDMs) | This compound (0.01-10 µM, 24h) | Effective stimulation of IL-6 and IL-12 release | [2] |
| Fcγ Receptor Expression (Murine Splenic Macrophages, in vivo) | This compound (i.p. injection) | ↑ FcγRI, ↑ FcγRIV | [1] |
| Activating:Inhibitory (A:I) FcγR Ratio (Murine Splenic Macrophages, in vivo) | This compound (i.p. injection) | ~4-fold increase | [1] |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Monocyte-Derived Macrophages (hMDMs)
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14+ magnetic beads.
-
Differentiation of Macrophages: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages (hMDMs).
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
On day 7, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1 µg/mL) or a vehicle control (DMSO).
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of Macrophage Activation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD40, CD38, CD11b, FcγRIIA, FcγRIII, and FcγRIIB to analyze changes in their expression.
-
Functional Assays: Perform phagocytosis assays by co-culturing the activated macrophages with antibody-opsonized target cells.
-
Protocol 2: Phagocytosis Assay
-
Prepare Target Cells: Label your target cells (e.g., a cancer cell line) with a fluorescent dye such as CFSE according to the manufacturer's instructions.
-
Opsonize Target Cells: Incubate the labeled target cells with an appropriate opsonizing monoclonal antibody (mAb) for 30 minutes at 37°C.
-
Co-culture:
-
Plate the this compound-activated macrophages (from Protocol 1) in a multi-well plate.
-
Add the opsonized target cells to the macrophages at a suitable effector-to-target (E:T) ratio (e.g., 1:2).
-
Co-culture for 2-4 hours at 37°C.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the percentage of macrophages that have engulfed the fluorescently labeled target cells. Macrophages can be identified using a specific marker like CD14 or CD68. Phagocytosis is indicated by double-positive cells (macrophage marker+ and target cell dye+).
-
Microscopy: Visualize and quantify phagocytosis using fluorescence microscopy.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for this compound-mediated macrophage activation.
References
Technical Support Center: UC-1V150 Targeted Delivery to Tumor Microenvironments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the targeted delivery of UC-1V150 to tumor microenvironments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed in the endosomes of myeloid cells (like macrophages and dendritic cells) and B cells.[2][4] This activation triggers the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and Type I interferons.[5] In the context of cancer, this immune activation can repolarize suppressive tumor-associated macrophages (TAMs) to a more inflammatory state, enhance the antigen-presenting capabilities of dendritic cells, and ultimately promote an anti-tumor immune response.[6][7]
Q2: What are the main challenges in delivering this compound to the tumor microenvironment (TME)?
The primary challenges associated with the delivery of this compound to the TME revolve around minimizing systemic toxicity while maximizing local efficacy. Systemic administration of potent TLR agonists like this compound can lead to a systemic inflammatory response, including the risk of cytokine release syndrome.[5][6] Therefore, targeted delivery strategies are crucial to concentrate the therapeutic effect within the tumor. Key challenges include:
-
Achieving high tumor specificity: Ensuring the delivery vehicle preferentially accumulates at the tumor site.
-
Overcoming biological barriers: Penetrating the dense and often poorly vascularized tumor stroma.[8]
-
Controlling drug release: Ensuring this compound is released in its active form within the TME.
-
Maintaining stability: Preventing degradation of the drug and its carrier in circulation.[9][10]
Q3: What types of delivery systems are suitable for this compound?
This compound has a free aldehyde group that allows for its conjugation to various molecules, making it suitable for targeted delivery systems.[11] One of the most explored strategies is the creation of immune-stimulating antibody conjugates (ISACs), where this compound is attached to a monoclonal antibody that targets a tumor-specific antigen.[1][6][12] This approach combines the tumor-targeting capability of the antibody with the immunostimulatory effect of this compound.[4] Other potential delivery systems that leverage general principles of nanoparticle drug delivery include:
-
Liposomes: Can encapsulate hydrophilic or lipophilic drugs and can be surface-modified for targeting.
-
Polymeric nanoparticles: Offer controlled release and can be engineered for specific tumor targeting.[13]
-
Inorganic nanoparticles: Such as gold nanoparticles, which can be functionalized for drug delivery and imaging.[14][15]
Troubleshooting Guides
Problem 1: Low Anti-Tumor Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Poor tumor accumulation of the delivery vehicle. | 1. Verify Targeting Ligand Specificity: Confirm the binding affinity and specificity of your targeting moiety (e.g., antibody) to the tumor cells in vitro using flow cytometry or immunofluorescence before in vivo studies. 2. Optimize Nanoparticle Properties: For nanoparticle-based systems, evaluate and optimize size, surface charge (zeta potential), and stability. Nanoparticles between 10-200 nm with a slightly negative surface charge often exhibit favorable biodistribution.[14][15] 3. Evaluate Vascular Permeability: Assess the tumor model for the enhanced permeability and retention (EPR) effect. In tumors with poor vasculature, consider strategies to enhance permeability or use smaller delivery vehicles. |
| Inefficient release of this compound in the TME. | 1. Analyze Release Kinetics: Perform in vitro drug release studies under conditions that mimic the TME (e.g., acidic pH, presence of specific enzymes).[16][17][18] 2. Modify Linker Chemistry: If using an antibody-drug conjugate, consider using a linker that is cleavable under tumor-specific conditions (e.g., pH-sensitive or enzyme-cleavable linkers). 3. Assess Cellular Uptake: Use fluorescently labeled this compound or delivery vehicle to track cellular uptake and intracellular trafficking in tumor and immune cells. |
| Tumor microenvironment is highly immunosuppressive. | 1. Characterize the TME: Analyze the immune cell infiltrate of your tumor model (e.g., by flow cytometry or immunohistochemistry) to understand the baseline level of immunosuppression (e.g., high prevalence of M2-like TAMs or regulatory T cells). 2. Combination Therapy: Consider combining this compound delivery with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), to overcome different mechanisms of immune evasion.[19][20] |
Problem 2: Systemic Toxicity or Off-Target Effects Observed
| Possible Cause | Troubleshooting Steps |
| Premature release of this compound in circulation. | 1. Improve Formulation Stability: Assess the stability of your formulation in plasma. For antibody-drug conjugates, ensure the linker is stable in the bloodstream. For nanoparticles, optimize the formulation to prevent premature drug leakage.[9][21][22] 2. Modify Delivery Vehicle Design: Increase the stability of the delivery system. For example, using PEGylation can prolong circulation time and reduce non-specific uptake. |
| Non-specific uptake of the delivery vehicle by healthy tissues. | 1. Enhance Targeting Specificity: Increase the density of the targeting ligand on the surface of the delivery vehicle. 2. Adjust Physicochemical Properties: As mentioned previously, optimizing the size and surface charge of nanoparticles can reduce clearance by the reticuloendothelial system and minimize accumulation in non-target organs like the liver and spleen.[14][15] |
| Dose of this compound is too high. | 1. Dose-Response Study: Conduct a thorough dose-escalation study to determine the minimum effective dose with the lowest toxicity. 2. Localized Delivery: If feasible for the tumor model, consider intratumoral injection to concentrate the therapeutic agent at the tumor site and minimize systemic exposure. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Conjugates
| Parameter | This compound (unconjugated) | Rituximab-UC-1V150 Conjugate | Notes |
| EC50 for Pro-inflammatory Activity | 547 nM | 28-53 nM | Activity measured in human peripheral blood leukocytes.[12] |
| IL-6 and IL-12 Induction | Potent inducer | - | Stimulates murine macrophages to produce pro-inflammatory cytokines.[11] |
| Macrophage Phagocytosis Index | ~1.5-fold increase | - | At a concentration of 1 µg/mL in human monocyte-derived macrophages.[1][23] |
Table 2: In Vivo Cytokine Induction by this compound
| Cytokine | Concentration of this compound | Induced Serum Level | Animal Model |
| IL-6 | 38 nM | ~0.1 ng/mL | Female C57BL/6 mice |
| IL-12 | 38 nM | ~1.5 ng/mL | Female C57BL/6 mice |
| Data from a single intravenous injection.[1][23] |
Experimental Protocols
1. Preparation of Rituximab-UC-1V150 Conjugate (Direct Conjugation Method)
This protocol is based on the development of an amine-reactive version of this compound (NHS:this compound) for direct conjugation to antibodies.[12]
-
Preparation of NHS:this compound: Synthesize an amine-reactive UV-active version of this compound.
-
Antibody Preparation: Prepare a solution of Rituximab in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation Reaction: Add a molar excess of NHS:this compound to the Rituximab solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) with gentle mixing.
-
Purification: Remove unconjugated this compound and other reaction byproducts using a purification method such as size exclusion chromatography or dialysis.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of this compound molecules conjugated per antibody using UV-Vis spectroscopy and MALDI-TOF mass spectrometry.[6][12]
-
Purity and Aggregation: Assess the purity and presence of aggregates using size exclusion chromatography (SEC-HPLC).
-
Antigen Binding: Confirm that the conjugate retains its ability to bind to its target antigen (e.g., CD20 for Rituximab) using ELISA or flow cytometry.[12]
-
2. In Vitro Macrophage Activation Assay
This protocol assesses the ability of this compound to activate macrophages in vitro.[11]
-
Macrophage Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (hMDMs) by culturing with M-CSF. Alternatively, use a murine macrophage cell line like RAW264.7.
-
Stimulation: Plate the macrophages and stimulate them with varying concentrations of this compound, a positive control (e.g., LPS/IFN-γ), and a negative control (vehicle) for 24-48 hours.
-
Analysis of Activation Markers:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against activation markers such as CD40 and CD86, and markers for alternative activation like CD11b.[11]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-12) using ELISA or a multiplex bead array.[5]
-
-
Functional Assay (Phagocytosis):
-
Label target tumor cells with a fluorescent dye (e.g., CFSE).
-
Opsonize the tumor cells with a relevant antibody.
-
Co-culture the stimulated macrophages with the labeled and opsonized tumor cells.
-
Quantify the percentage of macrophages that have engulfed the tumor cells using flow cytometry.[11]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 4. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Cancer: Microenvironment and Immunotherapy Innovations [mdpi.com]
- 8. A Comprehensive Exploration of Agents Targeting Tumor Microenvironment: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Stability of Monoclonal Antibodies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. homes.nano.aau.dk [homes.nano.aau.dk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug Loading and Release: Development and Characterization of a Novel Therapeutic Agent-Nanographene Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Controlling Release Kinetics of an Adjuvant from a Depot Improves the Efficacy of Local Immunotherapy in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Development of a stable low-dose aglycosylated antibody formulation to minimize protein loss during intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of UC-1V150
Welcome to the technical support center for UC-1V150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] Its primary mechanism of action is to stimulate cellular immune responses, which has been shown to have anti-tumor activity.[1][4] It activates myeloid cells, such as macrophages, and enhances their ability to engulf antibody-opsonized target cells.[2][4][5]
Q2: What are off-target effects and why should I be concerned about them when using this compound?
A2: Off-target effects happen when a compound like this compound interacts with proteins other than its intended target, TLR7.[6][7] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other biological consequences that are not related to TLR7 activation.[6][7] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q3: Are there any known off-target effects of this compound?
A3: Currently, the scientific literature primarily focuses on the on-target activity of this compound as a TLR7 agonist. While specific off-target interactions of this compound are not extensively documented, it is a general concern for all small molecule inhibitors and agonists.[8] Therefore, it is essential to incorporate control experiments to identify and minimize any potential off-target effects.
Q4: What are some initial signs that I might be observing off-target effects in my experiments with this compound?
A4: Potential indicators of off-target effects include:
-
Inconsistent results compared to other known TLR7 agonists.
-
Cellular toxicity at concentrations where you would expect specific TLR7 activation.
-
A phenotype that is not consistent with the known downstream signaling of TLR7.
-
The effect is still observed even when TLR7 expression is knocked down or knocked out.[6][9]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
You are observing significant cell death in your culture at a concentration of this compound that you believe should be specific for TLR7 activation.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Dose-Response Curve | Perform a dose-response experiment with a wide range of this compound concentrations. | To identify the minimal effective concentration for TLR7 activation and the concentration at which toxicity occurs. |
| 2. Cell Viability Assay | Use a standard cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assays. | To quantitatively determine the cytotoxic concentration of this compound. |
| 3. Control Compound | Include a structurally similar but inactive compound as a negative control. | If the inactive compound also causes toxicity, the effect may be due to the chemical scaffold and not TLR7 activation. |
| 4. Time-Course Experiment | Assess cell viability at multiple time points after this compound treatment. | To determine if the toxicity is acute or develops over time. |
Experimental Protocol: Dose-Response and Viability Assay
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical range might be from 0.01 µM to 100 µM.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTS) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 (for TLR7 activation) and CC50 (for cytotoxicity).
Issue 2: Inconsistent Phenotype Compared to Other TLR7 Agonists
You are observing a biological effect with this compound that is different from what you see with other well-characterized TLR7 agonists like Imiquimod or R848.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Orthogonal Validation | Use a structurally different TLR7 agonist (e.g., Imiquimod) in the same assay. | If the phenotype is only observed with this compound, it may be an off-target effect. |
| 2. Genetic Knockdown/Out | Use siRNA or CRISPR/Cas9 to knockdown or knockout TLR7 expression in your cells. | If the phenotype persists in the absence of TLR7, it is likely an off-target effect.[6][9] |
| 3. Target Engagement Assay | Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound binds to TLR7 in your cells.[6] | To verify that this compound is engaging its intended target at the concentrations used. |
| 4. Downstream Signaling | Analyze the activation of known downstream targets of TLR7 signaling (e.g., phosphorylation of IRF7, production of IFN-α). | To confirm that the observed phenotype is a consequence of TLR7 pathway activation. |
Experimental Protocol: Genetic Knockdown of TLR7 using siRNA
-
siRNA Design and Synthesis: Obtain validated siRNA constructs targeting TLR7 and a non-targeting control siRNA.
-
Transfection: Transfect your cells with the TLR7 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for TLR7 knockdown.
-
Verification of Knockdown: Harvest a subset of the cells and perform qPCR or Western blotting to confirm the reduction in TLR7 mRNA or protein levels.
-
Functional Assay: Treat the remaining TLR7-knockdown and control cells with this compound and perform your phenotypic assay.
-
Data Analysis: Compare the effect of this compound in the TLR7-knockdown cells to the control cells.
Visualizing Experimental Workflows and Signaling Pathways
To further assist in your experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: A flowchart for troubleshooting unexpected cell toxicity with this compound.
Caption: A decision-making workflow to validate the on-target effects of this compound.
Caption: A simplified diagram of the TLR7 signaling pathway initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the yield of UC-1V150 conjugation reactions
Welcome to the technical support center for UC-1V150 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reactive group for conjugation?
This compound is a potent Toll-like receptor 7 (TLR7) agonist.[1][2] It possesses an aldehyde group on its benzyl (B1604629) moiety, which can be utilized for covalent coupling to other molecules, such as antibodies or proteins.[3][4]
Q2: What are the common conjugation strategies for this compound?
There are two primary methods for conjugating this compound to an antibody:
-
Indirect Conjugation: This two-step method involves first modifying the antibody with a bifunctional crosslinker, and then reacting the activated antibody with this compound.[5][6][7] A commonly used crosslinker is Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone (SANH), which reacts with primary amines on the antibody and the aldehyde group on this compound.[8] This method has been reported to result in lower yields, sometimes as low as 31%.[5][7][9]
-
Direct Conjugation: This is a more efficient, single-step method that utilizes an amine-reactive derivative of this compound, referred to as NHS:this compound.[5][7][9] This derivative is directly reacted with the primary amines (e.g., lysine (B10760008) residues) on the antibody. This approach is quicker, simpler, and results in significantly higher conjugate yields of 65-78%.[5][7][9]
Q3: Why am I getting a low yield in my this compound conjugation reaction?
Low conjugation yield is a common issue that can arise from several factors:
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. For direct conjugation using NHS:this compound, the optimal pH range is 7.2-8.5.[10] At lower pH values, the primary amines on the antibody are protonated and less reactive. At higher pH, the NHS ester of this compound is prone to hydrolysis, which deactivates it.[10]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the antibody for reaction with the NHS:this compound.[3] It is also crucial to remove any preservatives or stabilizers like sodium azide (B81097) or bovine serum albumin (BSA) from the antibody preparation.[11]
-
Poor Reagent Quality: The NHS:this compound reagent is moisture-sensitive. Improper storage can lead to hydrolysis and a loss of reactivity. It is recommended to prepare the NHS:this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[10][]
-
Incorrect Molar Ratio: An insufficient molar excess of NHS:this compound will result in a low degree of labeling. Conversely, a very high excess may not significantly improve the yield and can complicate the purification process.
Q4: How can I purify the this compound conjugate?
After the conjugation reaction, it is essential to remove unreacted this compound and any reaction byproducts. Common purification techniques for antibody conjugates include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger antibody conjugate from smaller, unreacted molecules.[9][13]
-
Dialysis or Tangential Flow Filtration (TFF): These techniques are useful for buffer exchange and removing small molecule impurities.[14]
-
Affinity Chromatography: Using Protein A or Protein G resins can be employed to purify the antibody conjugate from a complex mixture.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH of reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for NHS-ester reactions. A pH of 8.3-8.5 is often ideal.[] Use a freshly prepared buffer and verify the pH. |
| Presence of amine-containing buffers or additives. | Perform a buffer exchange to an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer prior to conjugation.[11] | |
| Degraded NHS:this compound reagent. | Prepare a fresh stock solution of NHS:this compound in anhydrous DMSO or DMF immediately before use. Store the solid reagent in a desiccator.[10][] | |
| Insufficient molar excess of NHS:this compound. | Optimize the molar ratio of NHS:this compound to the antibody. A starting point of 10- to 20-fold molar excess is common for NHS-ester conjugations.[14] | |
| Protein Precipitation | High concentration of organic co-solvent. | The final concentration of DMSO or DMF in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation. |
| Suboptimal buffer conditions. | Ensure the antibody is in a buffer that maintains its stability throughout the reaction. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in reaction conditions. | Precisely control the reaction parameters such as pH, temperature, and incubation time. |
| Heterogeneity of the starting antibody. | Ensure the purity of the antibody. Variations in the number of accessible primary amines can lead to inconsistent DAR. |
Quantitative Data Summary
Table 1: Comparison of this compound Conjugation Methods
| Parameter | Indirect Conjugation (with Bifunctional Crosslinker) | Direct Conjugation (with NHS:this compound) |
| Yield | As low as 31%[5][7][9] | 65-78%[5][7][9] |
| Drug-to-Antibody Ratio (DAR) | 1:1 to 3:1[5][6] | 1:1 to 3:1[5][6] |
| Complexity | Two-step process[5] | Single-step process[5] |
| Reaction Time | Longer | Shorter |
Experimental Protocols
High-Yield Direct Conjugation of this compound to an Antibody
This protocol describes the direct conjugation of the amine-reactive NHS:this compound to primary amines on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS:this compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains Tris, glycine, or other primary amines, perform a buffer exchange into PBS, pH 7.4.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
-
-
NHS:this compound Stock Solution Preparation:
-
Immediately before use, dissolve the NHS:this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS:this compound stock solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted NHS:this compound and quenching buffer by purifying the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
Visualizations
Caption: Workflow for the direct conjugation of NHS:this compound to an antibody.
Caption: Decision tree for troubleshooting low this compound conjugation yield.
Caption: Simplified MyD88-dependent TLR7 signaling pathway activated by this compound.
References
- 1. stallardediting.com [stallardediting.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Purification Methods | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Anti-Tumor Efficacy of UC-1V150 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of UC-1V150 conjugates against other Toll-like receptor 7 (TLR7) agonists. The information presented is supported by experimental data to aid in the evaluation of this novel immunotherapeutic agent.
Introduction to this compound and TLR7 Agonism in Cancer Therapy
This compound is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 on immune cells, such as macrophages and dendritic cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the enhancement of anti-tumor immune responses. To improve its therapeutic index and potency, this compound can be conjugated to targeting moieties like monoclonal antibodies (mAbs) or carrier proteins, forming this compound conjugates. These conjugates are designed to deliver the TLR7 agonist directly to the tumor microenvironment or specific immune cells, thereby amplifying the anti-tumor effect while potentially reducing systemic side effects.
This guide compares the performance of this compound conjugates with other well-known TLR7 agonists, Imiquimod (B1671794) and Resiquimod, focusing on their anti-tumor efficacy in preclinical models.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, offering a comparison of the in vitro and in vivo efficacy of this compound and its conjugates against other TLR7 agonists.
Table 1: In Vitro Macrophage Activation
| Agonist | Cell Type | Key Activation Markers (Fold Increase) | Cytokine Release (Fold Increase vs. Control) | Potency Comparison |
| This compound | Human Monocyte-Derived Macrophages (hMDMs) | CD40 & CD38: Significant Increase | IL-6 & TNF-α: Potent induction | More potent than Imiquimod in inducing an inflammatory phenotype and a higher activating-to-inhibitory FcγR ratio.[1] |
| Imiquimod | Human Monocyte-Derived Macrophages (hMDMs) | CD40 & CD38: Modest Increase | IL-6 & TNF-α: Moderate induction | Less potent than this compound in modulating macrophage phenotype.[1] |
| Resiquimod (R-848) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Not directly compared with this compound | IL-12 & IFN-γ: Strong induction | Known to be a potent inducer of Th1-type immune responses.[2] |
Table 2: In Vivo Anti-Tumor Efficacy in Murine Cancer Models
| Agonist/Conjugate | Cancer Model | Administration Route | Key Efficacy Readouts |
| This compound Conjugate (TA99-TLR7 agonist) | CT26 Colon Carcinoma | Intravenous | Significant tumor growth inhibition compared to the free TLR7 agonist.[3] Prolonged activation of myeloid cells in the tumor microenvironment.[3] |
| Imiquimod | B16-F10 Melanoma | Topical/Intratumoral | Approximately 75% tumor growth inhibition with a 50 µg dose.[4] Combination with radiotherapy enhanced tumor regression.[5] |
| Resiquimod (R-848) | CT26 Colon Carcinoma | Systemic | Markedly inhibited tumor growth.[6] |
| Resiquimod (R-848) + Mannan | B16-F10 Melanoma | Intratumoral | Strong inhibition of tumor growth (75.4% mean reduction). |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Subcutaneous Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or B16-F10 tumor cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Test compound (this compound conjugate) and vehicle control
Procedure:
-
Cell Preparation: Culture tumor cells to 70-80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in cold PBS or HBSS at a concentration of 1 x 10^6 cells/100 µL. Keep cells on ice. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Shave the right flank and sterilize the area with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors become palpable, measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule (e.g., intraperitoneal, intravenous, or intratumoral injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be monitored as a secondary endpoint.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the anti-tumor effect.
Macrophage Activation Assay by Flow Cytometry
Objective: To assess the activation of macrophages in response to TLR7 agonists.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF) for differentiation
-
Test compounds (this compound, Imiquimod) and controls (LPS)
-
FACS buffer (PBS with 2% FBS and 0.02% sodium azide)
-
Fc block (e.g., anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., CD11b, F4/80 for mice; CD14, CD68 for humans) and activation markers (e.g., CD40, CD80, CD86, MHC Class II)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs or bone marrow and differentiate them into macrophages by culturing with M-CSF for 6-7 days.
-
Stimulation: Plate the differentiated macrophages and treat them with the test compounds (e.g., this compound at 1 µg/mL) or controls for 24-48 hours.
-
Cell Staining: a. Harvest the macrophages and wash with FACS buffer. b. Block Fc receptors for 10-15 minutes on ice. c. Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data to determine the percentage of cells expressing activation markers and the mean fluorescence intensity (MFI) of these markers.
Cytokine Release Assay by ELISA
Objective: To quantify the release of cytokines from immune cells upon stimulation with TLR7 agonists.
Materials:
-
Differentiated macrophages or PBMCs
-
Test compounds (this compound, Imiquimod) and controls (LPS)
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IL-6)
-
ELISA plate reader
Procedure:
-
Cell Stimulation: Plate the immune cells and treat with the test compounds or controls for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
ELISA Protocol (General Sandwich ELISA): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with a blocking buffer for 1-2 hours at room temperature. c. Add the standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature. f. Wash the plate and add the TMB substrate. Incubate in the dark until a color develops. g. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm using an ELISA plate reader. Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
TLR7 Signaling Pathway
References
- 1. Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugate of ibrutinib with a TLR7 agonist suppresses melanoma progression and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UC-1V150's Effect on Human vs. Mouse Cells: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the effects of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, on human and mouse immune cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the compound's performance and highlight species-specific differences.
Executive Summary
This compound is a specific TLR7 agonist known to activate robust immune responses in both human and murine cells. It has demonstrated significant potential in stimulating myeloid cells, such as macrophages, to produce pro-inflammatory cytokines and enhance their phagocytic capabilities. This makes this compound a promising candidate for applications in immunotherapy, particularly in the development of Immune-Stimulating Antibody Conjugates (ISACs) for targeted cancer therapy. This guide delves into the quantitative differences in cellular responses between human and mouse models, providing a crucial resource for preclinical to clinical translation.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound, offering a side-by-side comparison of its effects on human and mouse cells.
| Parameter | Human Cells (Monocyte-Derived Macrophages) | Mouse Cells (Bone Marrow-Derived Macrophages) | Reference |
| Cell Type | Human Monocyte-Derived Macrophages (hMDMs) | Murine Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| Effective Concentration | 1 µg/mL for enhanced phagocytosis | 0.01-10 µM for cytokine release | [1] |
| Phagocytic Activity | Approximately 1.5-fold increase in phagocytic index of target cells.[1] | Data not available in a directly comparable format. | |
| Key Cytokine Release | Induces a pro-inflammatory profile similar to LPS/IFN-γ stimulation.[1] | Stimulates release of IL-6 and IL-2.[1] |
| Parameter | In Vivo Mouse Model (C57BL/6) | Reference |
| Administration | Intravenous injection | [1] |
| Dosage | 38 nM | [1] |
| Serum Cytokine Levels | IL-6: ~0.1 ng/mL IL-2: ~1.5 ng/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Generation and Treatment of Human Monocyte-Derived Macrophages (hMDMs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: CD14+ monocytes are purified from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation into Macrophages: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into mature macrophages.
-
Stimulation with this compound: Differentiated hMDMs are treated with this compound at specified concentrations (e.g., 1 µg/mL) for the desired duration (e.g., 24-48 hours) to assess downstream effects like phagocytosis and cytokine production.
Generation and Treatment of Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow Cells: Bone marrow cells are harvested from the femurs and tibias of mice (e.g., C57BL/6).
-
Differentiation into Macrophages: The bone marrow cells are cultured in DMEM medium containing 10% FBS, penicillin-streptomycin, and M-CSF. The cells are typically cultured for 7 days to allow for differentiation into BMDMs.
-
Stimulation with this compound: Differentiated BMDMs are treated with this compound at various concentrations (e.g., 0.01-10 µM) for a specified time (e.g., 24 hours) before supernatants are collected for cytokine analysis.
Mandatory Visualizations
Signaling Pathway of this compound in Macrophages
The following diagram illustrates the signaling cascade initiated by this compound binding to TLR7 in both human and mouse macrophages.
Caption: this compound activates the TLR7-MyD88 signaling pathway in macrophages.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general workflow for the comparative analysis of this compound's effects on human and mouse macrophages.
Caption: Workflow for comparing this compound's effects on human and mouse macrophages.
Discussion of Species-Specific Differences
While this compound activates the TLR7 pathway in both human and mouse cells, there are notable differences in the downstream responses. The available data suggests that mouse cells may be more sensitive to this compound in terms of cytokine release, with measurable IL-6 and IL-2 production at nanomolar concentrations in vivo. In contrast, studies on human macrophages have often utilized micromolar concentrations to observe significant effects on phagocytosis.
It is also important to consider the inherent differences in the immune systems of humans and mice. For instance, the expression levels and functional responses of TLRs can vary between species, which may contribute to the observed differences in potency and cytokine profiles. Researchers should be mindful of these distinctions when extrapolating findings from mouse models to human applications.
Conclusion
This compound is a potent TLR7 agonist with significant immunomodulatory effects on both human and mouse myeloid cells. This guide provides a foundational comparison of its activity, highlighting the need for careful consideration of species-specific responses in preclinical drug development. The provided data and protocols aim to support further research into the therapeutic potential of this compound.
References
Assessing the Specificity of UC-1V150 as a TLR7 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UC-1V150 with other common Toll-like receptor 7 (TLR7) agonists, namely Resiquimod (R848) and Imiquimod. The following sections present quantitative data on their potency and specificity, detailed experimental protocols for assessing their activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of TLR7 Agonist Potency and Specificity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound, Resiquimod (R848), and Imiquimod on human TLR7 and TLR8. Lower EC50 values indicate higher potency.
| Agonist | Target TLR | Cell Line | EC50 | Reference(s) |
| This compound | TLR7 | In vitro pro-inflammatory activity | 547 nM | [1] |
| Resiquimod (R848) | TLR7 | HEK293 | 0.75 µM - 1.5 µM | [2] |
| TLR8 | HEK293 | 4.5 µM | [2] | |
| Imiquimod | TLR7 | HEK293 | 2.12 µM - 12.1 µM | [2] |
| TLR8 | HEK-Blue™ | No activation at >10 µg/ml | [3] |
Experimental Protocols
This section details the methodologies for two key experiments used to assess the specificity and activity of TLR7 agonists.
TLR Agonist Specificity Assessment using HEK-Blue™ Reporter Cells
This protocol describes how to determine the specificity of TLR agonists using commercially available HEK-Blue™ cells that are engineered to express a specific TLR and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of an NF-κB promoter.
Objective: To quantify the activation of TLR7 and TLR8 by this compound, Resiquimod (R848), and Imiquimod.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Null1-k cells (negative control)
-
HEK-Blue™ Detection medium
-
This compound, Resiquimod (R848), Imiquimod
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7, hTLR8, and Null1-k cells according to the manufacturer's instructions.
-
On the day of the experiment, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Agonist Preparation:
-
Prepare a dilution series for each agonist (this compound, Resiquimod, Imiquimod) in culture medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
-
Assay:
-
Add 20 µL of each agonist dilution to triplicate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Include wells with cells only (negative control) and wells with a known potent agonist for each cell line (positive control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Analysis:
-
Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.
-
Subtract the absorbance values of the Null1-k cells from the values of the TLR7 and TLR8 expressing cells to account for non-specific NF-κB activation.
-
Plot the absorbance values against the agonist concentration and determine the EC50 for each agonist on each TLR.
-
Macrophage Stimulation and Cytokine Secretion Assay
This protocol outlines the stimulation of macrophages with TLR7 agonists and the subsequent measurement of secreted pro-inflammatory cytokines, such as IL-6 and TNF-α.
Objective: To assess the ability of this compound, Resiquimod (R848), and Imiquimod to induce cytokine production in macrophages.
Materials:
-
Human or murine macrophages (e.g., bone marrow-derived macrophages (BMDMs) or a macrophage cell line like RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Resiquimod (R848), Imiquimod
-
LPS (positive control for macrophage activation)
-
24-well plates
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Prepare a range of concentrations for each agonist (this compound, Resiquimod, Imiquimod) in complete culture medium. Based on available data, a range of 0.1 µM to 10 µM is a reasonable starting point.[4]
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the agonists.
-
Include an untreated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[4]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the agonist concentrations to generate dose-response curves.
-
Visualizations
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway.
Experimental Workflow for Specificity Assessment
References
Enhancing Monoclonal Antibody-Mediated Cytotoxicity: A Comparative Analysis of UC-1V150 and Other Novel Strategies
For Immediate Release
A novel small molecule Toll-like receptor 7 (TLR7) agonist, UC-1V150, has demonstrated significant potential in enhancing the cytotoxic effects of monoclonal antibodies (mAbs) against target cells. This guide provides a comparative overview of this compound's performance against other emerging strategies aimed at augmenting antibody-dependent cellular cytotoxicity (ADCC), a critical mechanism in cancer immunotherapy. The following sections present a detailed analysis of experimental data, methodologies, and the underlying biological pathways.
Comparative Performance of Cytotoxicity Enhancement Strategies
The efficacy of various approaches to boost mAb-mediated cytotoxicity is summarized below. The data highlights the fold increase in cytotoxicity or other relevant metrics observed in preclinical and clinical studies.
| Strategy | Compound/Modification | Mechanism of Action | Target Cells | Enhancement of Cytotoxicity (Fold Increase or % Improvement) | Reference |
| TLR7 Agonist | This compound | Activates macrophages via TLR7, increasing FcγR expression and phagocytic capacity. | Tumor Cells (in vitro & in vivo) | ~1.5-fold increase in phagocytic index in vitro; significant enhancement of B cell depletion in vivo. | [1] |
| TLR7 Agonist | Imiquimod (B1671794) | Activates macrophages and other immune cells via TLR7, inducing pro-inflammatory cytokines. | Skin Cancer Cells | Clinically effective in 74% of basal cell carcinomas, associated with increased inflammatory infiltrate. | [2][3] |
| Immunomodulatory Drug | Lenalidomide | Enhances natural killer (NK) cell activity and ADCC. | Solid Tumor & Hematological Malignancies | Dose-dependent increase in ADCC; combination with cetuximab showed anti-tumor activity in a phase 1 trial. | [4][5][6] |
| Antibody Engineering | Fc Glycoengineering (Afucosylation) | Increases the affinity of the antibody's Fc region for FcγRIIIa on NK cells. | B-cell Malignancies | Up to 50-fold improvement in FcγRIIIa binding affinity, leading to higher ADCC in vitro and in vivo. | [7] |
| Antibody Engineering | Fc Amino Acid Mutations (e.g., S239D/I332E) | Enhances the binding affinity of the Fc region to activating FcγRs. | B-cell Malignancies | Up to 169-fold enhanced interaction with human FcγRIIIa. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and critical evaluation of the findings.
In Vitro Macrophage Activation and Phagocytosis Assay (for this compound)
-
Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated by Lymphoprep™ density centrifugation. Monocytes are then cultured for 7-10 days in RPMI 1640 medium supplemented with 10% human AB serum and M-CSF to differentiate them into macrophages.[9]
-
Macrophage Activation: Differentiated macrophages are treated with this compound (e.g., 1 µg/mL), Imiquimod, or standard M1/M2 polarizing stimuli (LPS/IFN-γ for M1, IL-4/IL-13 for M2) for 24-48 hours.[1]
-
Phagocytosis Assay:
-
Target tumor cells are labeled with a fluorescent dye such as CFSE.
-
Labeled target cells are opsonized with a therapeutic mAb (e.g., anti-CD20 for B-cell lymphoma).
-
Activated macrophages are co-cultured with the opsonized target cells for 2-4 hours.
-
The engulfment of target cells by macrophages is quantified by flow cytometry, measuring the percentage of macrophages positive for the fluorescent dye.[1]
-
The phagocytic index is calculated as the percentage of phagocytosing macrophages multiplied by the mean fluorescence intensity of the positive population, normalized to untreated controls.[1]
-
In Vivo B-Cell Depletion Assay (for this compound)
-
Animal Model: C57BL/6 mice are used in this model.[1]
-
Adoptive Transfer: Splenocytes from a donor mouse are labeled with two different concentrations of CFSE (high and low) to distinguish target and non-target populations. These labeled cells are then injected intravenously into recipient mice.[1]
-
Treatment:
-
Recipient mice are administered this compound (e.g., 1-10 µg) intraperitoneally at 24 and 48 hours after cell transfer.
-
A depleting mAb (e.g., anti-human CD20) or an isotype control is injected intravenously after the second this compound dose.[1]
-
-
Analysis: Spleens and blood are harvested 16-20 hours after mAb administration. The ratio of target to non-target CFSE-labeled cells is determined by flow cytometry to quantify the extent of mAb-mediated depletion.[1]
Visualizing the Mechanisms of Action
To better understand the biological processes underlying the enhancement of mAb-mediated cytotoxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound enhances cytotoxicity via TLR7 signaling in macrophages.
Caption: Workflow for assessing this compound's effect on macrophage-mediated cytotoxicity.
Conclusion
This compound represents a promising approach to enhance the efficacy of monoclonal antibody therapies by activating key effector cells of the innate immune system. Its mechanism of action, centered on TLR7 agonism, offers a distinct advantage that can be potentially combined with other strategies, such as Fc-engineered antibodies, for a synergistic anti-tumor response. The experimental data presented herein provides a strong rationale for the continued investigation of this compound in preclinical and clinical settings. Researchers and drug development professionals are encouraged to consider these findings in the design of next-generation immunotherapies.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open study of the efficacy and mechanism of action of topical imiquimod in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Combination with a Defucosylated Anti-HM1.24 Monoclonal Antibody plus Lenalidomide Induces Marked ADCC against Myeloma Cells and Their Progenitors | PLOS One [journals.plos.org]
- 6. Lenalidomide overcomes suppression of human natural killer cell anti-tumor functions by neuroblastoma microenvironment-associated IL-6 and TGFβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next generation therapeutic mAb: Does Fc-engineering translate into clinical efficacy — Immuno-Oncology Research Trends [immuno-oncologyresearchtrends.com]
- 9. stemcell.com [stemcell.com]
UC-1V150: A Comparative Guide for Vaccine Adjuvant Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical for modulating the immunogenicity of an antigen and directing the desired adaptive immune response. This guide provides a comparative overview of UC-1V150, a novel Toll-like receptor 7 (TLR7) agonist, against other commonly used adjuvants. The information presented herein is a synthesis of available preclinical data, aimed at assisting researchers in making informed decisions for their vaccine formulation strategies.
Mechanism of Action: this compound and TLR7 Agonism
This compound is a synthetic small molecule that functions as a potent agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor (PRR) that recognizes single-stranded RNA (ssRNA) viruses. Upon activation by agonists like this compound, TLR7 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[3] This innate immune activation is crucial for the subsequent maturation of dendritic cells (DCs), enhancement of antigen presentation, and the priming of robust T helper 1 (Th1)-biased adaptive immune responses, which are essential for clearing viral infections and targeting cancerous cells.[4]
Signaling Pathway of this compound (TLR7 Agonist)
Caption: TLR7 signaling cascade initiated by this compound.
Performance Comparison of Vaccine Adjuvants
Direct head-to-head comparative studies of this compound against a wide array of adjuvants in a standardized vaccine model are limited in the public domain. However, by comparing its performance with other TLR7 agonists and benchmarking against traditional adjuvants like Aluminum salts (Alum) and the oil-in-water emulsion MF59 from separate studies, we can construct a comparative landscape.
In Vitro Macrophage Activation: this compound vs. Imiquimod
A study directly compared the ability of this compound and Imiquimod, another TLR7 agonist, to activate human monocyte-derived macrophages (hMDMs).
| Parameter | This compound (1 µg/mL) | Imiquimod (1 µg/mL) | Reference |
| Pro-inflammatory Marker (CD40) Upregulation | Potent induction | Moderate induction | [2] |
| Activating to Inhibitory FcγR Ratio (A:I ratio) | Significant increase | Minimal change | [2] |
| Phagocytic Index | Markedly enhanced | Enhanced | [2] |
These findings suggest that this compound is a more potent activator of human macrophages in vitro compared to Imiquimod, as evidenced by a more substantial shift in the FcγR balance towards an activating phenotype.[2]
Immunogenicity Profile: TLR Agonists vs. Traditional Adjuvants
The following tables summarize typical immunogenic profiles observed for different classes of adjuvants in preclinical vaccine studies. It is important to note that these data are compiled from various studies and are not from a direct head-to-head comparison involving this compound. They serve to illustrate the general performance characteristics of each adjuvant class.
Table 1: Antibody Responses (Antigen-Specific IgG Titer)
| Adjuvant Class | Adjuvant Example | Antigen | IgG Titer (Geometric Mean) | Fold Increase vs. Antigen Alone | Th Bias | Reference |
| TLR7 Agonist | Built-in TLR7a | MUC1 Glycopeptide-BSA | 166,809 (with Alum) | ~7.2x (vs. BSA-MUC1/Alum) | Th1-biased | [4] |
| TLR7/8 Agonist | R848 | Inactivated Influenza A Virus | Not explicitly quantified, but led to improved protection | Significant | Th1 | [5] |
| TLR9 Agonist | CpG-ODN | HBsAg | Superior to R848 | Not specified | Th1 | [6] |
| Aluminum Salt | Alum | Oxycodone-KLH | ~100,000 | Significant | Th2 | [7] |
| Oil-in-Water Emulsion | MF59 | Oxycodone-KLH | ~30,000 | Significant | Balanced Th1/Th2 | [7] |
| No Adjuvant | - | Oxycodone-KLH | <1,000 | 1x | - | [7] |
Table 2: T-Cell Responses
| Adjuvant Class | Adjuvant Example | Antigen | Key T-Cell Response Metric | Observation | Reference |
| TLR7 Agonist | Built-in TLR7a | MUC1 Glycopeptide-BSA | MUC1-specific memory CD8+ T-cells | Synergistically enhanced with Alum | [4] |
| TLR7/8 Agonist | R848 | Ovalbumin (OVA) | IFN-γ+ CD8+ T-cells | Higher numbers compared to OVA alone | [6] |
| TLR9 Agonist | CpG-ODN | HBsAg | IFN-γ production | Superior to R848 | [6] |
| Aluminum Salt | Alum | OVA | Th1 responses (IFN-γ) | Suppressed due to IL-10 production | [8] |
| Oil-in-Water Emulsion | MF59 | Inactivated SARS-CoV-2 | IFN-γ and IL-2 secreting cells | Induced Th1-biased response | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of vaccine adjuvants.
Experimental Workflow for Adjuvant Comparison
Caption: General workflow for comparing vaccine adjuvants.
In Vitro Cytokine Release Assay
Objective: To quantify the cytokine and chemokine profiles induced by an adjuvant in human peripheral blood mononuclear cells (PBMCs) or whole blood.
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulation: Add the adjuvant at various concentrations, with and without the antigen of interest. Include positive (e.g., LPS for TLR4) and negative (medium alone) controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Analyze the supernatant for a panel of cytokines (e.g., IL-6, TNF-α, IFN-α, IL-12p70, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[4][10]
In Vivo Immunogenicity Study in Mice
Objective: To evaluate the ability of an adjuvant to enhance antigen-specific antibody and T-cell responses in vivo.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccine Formulation: Prepare vaccine formulations by mixing the antigen with the respective adjuvants (e.g., this compound, Alum, MF59) or saline (for the antigen-alone control group).
-
Immunization: Immunize mice via the desired route (e.g., intramuscularly or subcutaneously) on day 0 (prime) and day 21 (boost).
-
Serum Collection: Collect blood samples at various time points (e.g., pre-immunization, and 2-3 weeks post-prime and post-boost) to obtain serum for antibody analysis.
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well plates with the antigen.
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the collected sera.
-
Add an enzyme-conjugated secondary antibody that detects mouse IgG (and isotypes like IgG1 and IgG2a).
-
Add a chromogenic substrate and measure the absorbance. The antibody titer is determined as the reciprocal of the highest dilution giving a positive signal.[11][12]
-
-
T-Cell Response Measurement (ELISpot):
-
At a specified time point after the final immunization, sacrifice the mice and prepare single-cell suspensions from the spleens.
-
Add splenocytes to an ELISpot plate pre-coated with an anti-IFN-γ (for Th1) or anti-IL-4 (for Th2) capture antibody.
-
Stimulate the cells with the specific antigen, a positive control (e.g., Concanavalin A), or medium alone.
-
After incubation, wash the cells and add a biotinylated detection antibody.
-
Add an enzyme-streptavidin conjugate followed by a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.[13][14]
-
Conclusion
This compound, as a potent TLR7 agonist, demonstrates strong immunostimulatory properties, particularly in the activation of macrophages and the induction of a Th1-biased immune response. While direct, comprehensive comparative data against a wide range of adjuvants is still emerging, the available evidence suggests that this compound and other TLR7/8 agonists hold significant promise for vaccine development, especially for indications where a robust cellular immunity is required. They generally induce a more potent Th1 response compared to the Th2-skewed response of Alum. The choice of adjuvant will ultimately depend on the specific vaccine antigen, the target pathogen or disease, and the desired type and magnitude of the immune response. The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of adjuvants in preclinical vaccine development programs.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- 4. Alum Adjuvant and Built-in TLR7 Agonist Synergistically Enhance Anti-MUC1 Immune Responses for Cancer Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision Adjuvant Strategies in Vaccine Development for Substance Use Disorders: Variability and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vaccine adjuvant alum promotes IL-10 production that suppresses Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for phenotyping and isolation of dendritic cell subsets from blood and lymphoid organs of non-human primates and humans by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunology.org [immunology.org]
- 11. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Protocol | Rockland [rockland.com]
- 13. Assessing Antigen-Specific T Cell Responses Through IFN-γ Enzyme-Linked Immune Absorbent Spot (ELISpot). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the mechanism of UC-1V150-induced immune activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Toll-like receptor 7 (TLR7) agonist UC-1V150 with other immune-activating agents. The information presented herein is supported by experimental data to aid in the evaluation of its mechanism and potential therapeutic applications.
Mechanism of Action: TLR7-Dependent Immune Stimulation
This compound is a specific agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1][2] Upon binding to TLR7, located within the endosomes of immune cells, this compound triggers a signaling cascade that is dependent on the adaptor protein MyD88.[3][4][5][6] This signaling pathway culminates in the activation of transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of pro-inflammatory cytokines and chemokines.[7][8] The activation of this pathway leads to the stimulation of various immune cells, particularly macrophages and other myeloid cells, resulting in a potent cellular immune response.[3][9][10]
Comparative Performance of this compound
Experimental data demonstrates that this compound is a potent activator of macrophages, inducing a pro-inflammatory phenotype that is comparable or superior to other TLR agonists in certain aspects.
Macrophage Activation and Phenotype
This compound treatment of human monocyte-derived macrophages (hMDMs) leads to a distinct pro-inflammatory M1-like phenotype. This is characterized by the upregulation of co-stimulatory molecules CD40 and CD38, and a decrease in the M2-associated marker CD11b.[1] When compared to the well-known TLR7 agonist Imiquimod, this compound induces a more pronounced inflammatory profile, similar to that achieved by stimulation with LPS and IFN-γ.[1]
| Parameter | This compound | Imiquimod | LPS/IFN-γ | IL-4/IL-13 |
| CD40 Expression | ↑↑ | ↑ | ↑↑↑ | ↓ |
| CD38 Expression | ↑↑ | ↑ | ↑↑↑ | ↓ |
| CD11b Expression | ↓ | ↔ | ↓↓ | ↑ |
| DC-SIGN Expression | ↔ | ↔ | ↔ | ↑↑ |
Table 1: Comparison of macrophage surface marker expression after stimulation. Data is a qualitative summary from Dahal et al., 2018.
Fc Gamma Receptor (FcγR) Modulation and Phagocytosis
A key feature of this compound-induced macrophage activation is the modulation of Fc gamma receptors (FcγRs), which are crucial for antibody-dependent cellular phagocytosis (ADCP). This compound treatment increases the expression of activating FcγRs (FcγRIIA and FcγRIII) without altering the expression of the inhibitory FcγRIIB.[1] This results in a significantly higher activatory-to-inhibitory (A:I) ratio, which is a predictor of enhanced phagocytic capacity.[1] In comparative studies, this compound was shown to be more potent than Imiquimod in increasing the A:I ratio.[1] This enhanced A:I ratio translates to a functional increase in the phagocytosis of antibody-opsonized target cells.[1][11]
| Parameter | This compound | Imiquimod | LPS/IFN-γ |
| FcγRIIA Expression | ↑ | ↔ | ↑ |
| FcγRIII Expression | ↑ | ↔ | ↑ |
| FcγRIIB Expression | ↔ | ↔ | ↔ |
| FcγR A:I Ratio | ↑↑↑ | ↑ | ↑↑ |
| Phagocytic Index | ~1.5-fold increase | Not reported | Not reported |
Table 2: Comparison of FcγR expression and phagocytic activity in human macrophages. Data is a summary from Dahal et al., 2018.
Cytokine Production
This compound is a potent inducer of pro-inflammatory cytokines. In vitro studies with mouse bone marrow-derived macrophages have shown that this compound stimulates the release of IL-6 and IL-12.[9] In vivo administration in mice also leads to a dose-dependent increase in serum levels of cytokines such as IL-6 and TNF-α.[3] When conjugated to mouse serum albumin (MSA), the potency of this compound in inducing cytokine production is enhanced by 10- to 100-fold compared to the unconjugated form.[12]
| Cytokine | Cell Type | This compound Concentration | Fold Increase/Concentration |
| IL-6 | Mouse BMDM | 0.01-10 µM | Effective stimulation |
| IL-12 | Mouse BMDM | Not specified | Effective stimulation |
| IL-6 | Human PBMC | Not specified | Not specified |
| TNF-α | Human PBMC | Not specified | Not specified |
| IL-6 (in vivo) | Mouse Serum | 38 nM | ~0.1 ng/mL |
| IL-12 (in vivo) | Mouse Serum | Not specified | Not specified |
Table 3: Cytokine induction by this compound. Data compiled from Wu et al., 2007 and Dahal et al., 2018.
Experimental Protocols
The following are summarized protocols for key experiments used to characterize the immune-activating properties of this compound.
Macrophage Activation Assay
This protocol describes the generation of human monocyte-derived macrophages (hMDMs) and their subsequent activation with TLR agonists.
-
Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Differentiation of Macrophages: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. Differentiation into macrophages is induced by the addition of macrophage colony-stimulating factor (M-CSF). Cells are cultured for 7 days, with media changes every 2-3 days.
-
Macrophage Stimulation: On day 8, the differentiated hMDMs are treated with this compound (e.g., 1 µg/mL), Imiquimod (e.g., 1 µg/mL), LPS (e.g., 100 ng/mL) plus IFN-γ (e.g., 20 ng/mL), or IL-4 (e.g., 20 ng/mL) plus IL-13 (e.g., 20 ng/mL) for 48 hours.[1]
-
Flow Cytometry Analysis: After stimulation, cells are harvested and stained with fluorescently labeled antibodies against surface markers of interest (e.g., CD40, CD38, CD11b, DC-SIGN, FcγRI, FcγRIIA, FcγRIIB, FcγRIII). Data is acquired on a flow cytometer and analyzed to determine the mean fluorescence intensity (MFI) of each marker.[1]
In Vitro Cytokine Profiling
This protocol outlines the measurement of cytokine secretion from immune cells following stimulation with TLR agonists.
-
Cell Culture and Stimulation: Immune cells (e.g., hMDMs, PBMCs, or mouse bone marrow-derived macrophages) are plated in a 96-well plate. The cells are then stimulated with various concentrations of this compound or other TLR agonists for a specified period (e.g., 24 or 48 hours).[1][3]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or by individual enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[3]
Phagocytosis Assay
This protocol details the assessment of macrophage phagocytic capacity after stimulation with this compound.
-
Macrophage Preparation: hMDMs are generated and stimulated with this compound or other agents as described in the macrophage activation assay protocol.
-
Target Cell Preparation: Target cells (e.g., a cancer cell line) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). The labeled target cells are then opsonized with a relevant monoclonal antibody (e.g., an anti-CD20 antibody for a B-cell lymphoma line).
-
Co-culture: The stimulated macrophages are co-cultured with the opsonized, fluorescently labeled target cells for a defined period (e.g., 2-4 hours).
-
Flow Cytometry Analysis: The cells are harvested, and the macrophages are identified by staining with a macrophage-specific marker (e.g., CD11b). The percentage of macrophages that have engulfed the target cells (i.e., are positive for both the macrophage marker and the CFSE dye) is determined by flow cytometry. The phagocytic index can be calculated as the percentage of positive macrophages multiplied by the mean fluorescence intensity of the ingested cells.[1]
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. In Vitro Induction of T Helper 17 Cells by Synergistic Activation of Human Monocyte-Derived Langerhans Cell-Like Cells with Bacterial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MYD88 signals induce tumour-initiating cell generation through the NF-κB-HIF-1α activation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7 and TLR9 ligands regulate antigen presentation by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of UC-1V150 Conjugation Methods for Antibody-Drug Conjugate Development
A detailed guide for researchers and drug development professionals on the comparative analysis of two primary methods for conjugating the Toll-like receptor 7 (TLR7) agonist, UC-1V150, to monoclonal antibodies. This guide provides an objective comparison of a traditional indirect bifunctional cross-linker method and a more recent direct conjugation approach, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. This compound, a potent TLR7 agonist, has emerged as a promising payload for ADCs, capable of activating an immune response against tumor cells. The method of conjugating this compound to an antibody is a critical determinant of the resulting ADC's efficacy, stability, and manufacturability. This guide presents a comparative study of two prominent lysine-based conjugation methods for this compound.
Comparison of this compound Conjugation Methods
Two primary methods for conjugating this compound to monoclonal antibodies, such as the anti-CD20 antibody rituximab (B1143277), have been evaluated: an indirect method utilizing a bifunctional cross-linker and a direct conjugation method using an amine-reactive derivative of this compound (NHS:this compound).[1][2] Both methods target the primary amines of lysine (B10760008) residues on the antibody.[1][2]
The indirect method involves a two-step process where the antibody is first reacted with a bifunctional cross-linker, followed by the addition of this compound.[1][2] In contrast, the direct conjugation method is a simpler and quicker one-step process where the amine-reactive NHS:this compound is directly reacted with the antibody.[1][2]
A comparative analysis of these two methods when conjugating this compound to rituximab revealed significant differences in yield and in vitro pro-inflammatory activity.
| Parameter | Indirect Bifunctional Cross-linker Method | Direct NHS:this compound Method |
| Yield of Purified Conjugate | As low as 31%[1][2] | 65-78%[1][2] |
| Drug-to-Antibody Ratio (DAR) | 1:1 to 3:1[1][2] | 1:1 to 3:1[1][2] |
| In Vitro Pro-inflammatory Activity (EC50) | Potent activity observed[2] | 28-53 nM[1][2] |
| Unconjugated this compound Activity (EC50) | - | 547 nM[1][2] |
Table 1: Comparison of key performance parameters for indirect and direct this compound conjugation methods.
The direct conjugation method with NHS:this compound demonstrated a significantly higher yield of the purified conjugate, ranging from 65-78%, compared to yields as low as 31% for the indirect method.[1][2] Both methods produced rituximab-UC-1V150 conjugates with a similar drug-to-antibody ratio (DAR) of 1:1 to 3:1.[1][2]
Crucially, the resulting conjugates from both methods exhibited potent pro-inflammatory activity in vitro.[2] The direct conjugation method yielded conjugates with an EC50 value between 28-53 nM, a significant increase in potency compared to the unconjugated this compound, which had an EC50 of 547 nM.[1][2] Furthermore, the antigen binding and specificity of the rituximab-UC-1V150 conjugates were retained with both methods.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for antibody conjugation and characterization and can be adapted for specific antibodies and laboratory conditions.
Protocol 1: Indirect this compound Conjugation using a Bifunctional Cross-linker
This protocol describes a two-step method for conjugating this compound to an antibody using a heterobifunctional cross-linker, such as N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), which reacts with primary amines on the antibody and a thiol group that can be introduced to this compound.
Materials:
-
Monoclonal antibody (e.g., Rituximab) in phosphate-buffered saline (PBS), pH 7.2-8.0.
-
This compound.
-
N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) or a similar amine-reactive cross-linker.
-
Reducing agent (e.g., Dithiothreitol - DTT).
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2-8.0, using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Antibody Modification with Cross-linker:
-
Dissolve the SPDP cross-linker in anhydrous DMSO to a concentration of 20 mM.
-
Add the SPDP solution to the antibody solution at a molar ratio of 20:1 (SPDP:antibody).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Cross-linker:
-
Purify the SPDP-modified antibody from excess cross-linker using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.
-
-
Preparation of Thiolated this compound (if necessary):
-
If this compound does not have a free thiol group, it needs to be modified to introduce one. This can be achieved using various chemical methods.
-
-
Conjugation of this compound to the Modified Antibody:
-
Add the thiolated this compound to the purified SPDP-modified antibody solution at a molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the this compound Conjugate:
-
Purify the antibody-UC-1V150 conjugate from unconjugated this compound and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25 or Superdex 200) equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the conjugated antibody.
-
Protocol 2: Direct this compound Conjugation using NHS:this compound
This protocol outlines a more efficient, one-step conjugation method using an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Monoclonal antibody (e.g., Rituximab) in a suitable buffer (e.g., PBS, pH 8.0-8.5).
-
NHS:this compound (amine-reactive this compound).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).
-
Anhydrous Dimethyl sulfoxide (DMSO).
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer (pH 8.0-8.5) to facilitate the reaction with the NHS ester.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve NHS:this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Add the NHS:this compound solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 of NHS:this compound to antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS:this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the this compound Conjugate:
-
Purify the antibody-UC-1V150 conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the conjugated antibody.
-
Protocol 3: Characterization of this compound Conjugates
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and a wavelength specific to this compound. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and this compound.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a more precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of this compound molecules attached to each antibody.
2. Analysis of Aggregation and Stability:
-
Size-Exclusion Chromatography (SEC): SEC is a standard method to assess the presence of aggregates in the conjugate preparation.[3][4] An increase in the high molecular weight species indicates aggregation. The mobile phase should be optimized to minimize non-specific interactions.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is highly sensitive to the presence of aggregates.[6][7] It can be used to assess the stability of the conjugate over time and under different storage conditions.[6][7]
-
Plasma Stability Assay: The stability of the ADC in plasma is crucial for its in vivo performance.[8][9] This can be assessed by incubating the conjugate in plasma at 37°C for various time points and then analyzing the amount of intact conjugate and released payload using methods like ELISA or LC-MS.[9]
3. In Vitro Activity Assay (TLR7 Activation):
-
This assay measures the ability of the this compound conjugate to activate TLR7 signaling.
-
Cell Line: Use a cell line that expresses TLR7, such as human peripheral blood mononuclear cells (PBMCs) or a reporter cell line (e.g., HEK-Blue™ TLR7 cells).
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the this compound conjugate, unconjugated this compound, and a negative control (unconjugated antibody).
-
Incubate the plate for 18-24 hours at 37°C.
-
Measure the activation of TLR7 signaling by quantifying the production of a downstream effector molecule, such as IL-6 or IL-12p40, in the cell supernatant using an ELISA kit.[2][10]
-
Calculate the EC50 value for each compound to determine its potency.
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Figure 1: Comparison of Indirect and Direct this compound Conjugation Workflows.
Figure 2: Experimental Workflow for ADC Characterization.
Figure 3: MyD88-Dependent TLR7 Signaling Pathway.
Conclusion
The choice of conjugation method for this compound has a significant impact on the overall efficiency and scalability of ADC production. The direct conjugation method using NHS:this compound offers a clear advantage in terms of yield, simplicity, and speed, without compromising the drug-to-antibody ratio or the biological activity of the resulting conjugate. This makes it a more favorable option for the development of this compound-based ADCs. The detailed protocols and characterization methods provided in this guide will enable researchers to effectively produce and evaluate this compound conjugates, facilitating the advancement of novel immunotherapies for cancer and other diseases.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of UC-1V150 in Polarizing Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UC-1V150's performance in polarizing macrophages towards a pro-inflammatory M1 phenotype against other common alternatives. The information presented is supported by experimental data to aid in the evaluation of this potent TLR7 agonist for research and therapeutic development.
Performance Comparison of Macrophage Polarizing Agents
This compound demonstrates a strong capacity to induce an M1-like phenotype in human monocyte-derived macrophages (hMDMs), comparable and in some aspects superior to the classical M1 polarizing stimuli, Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). Its performance significantly exceeds that of another TLR7 agonist, Imiquimod.
Table 1: Quantitative Comparison of M1 Polarization Markers and Functional Activity
| Parameter | Untreated (M0) | LPS/IFN-γ | Imiquimod | This compound |
| Cell Surface Markers (48h stimulation) | ||||
| CD40 Expression | Baseline | ↑↑↑ | ↑ | ↑↑↑[1] |
| CD38 Expression | Baseline | ↑↑↑ | ↑ | ↑↑↑[1] |
| CD11b Expression | Baseline | ↓ | No significant change | ↓↓[1] |
| DC-SIGN Expression | Baseline | No significant change | No significant change | No significant change[1] |
| Activating FcγRIIA & FcγRIII Expression | Baseline | ↑↑ | No profound change | ↑↑↑[1] |
| Inhibitory FcγRIIB Expression | Baseline | No significant change | No significant change | No significant change[1] |
| Functional Activity | ||||
| Phagocytic Index (vs. Untreated) | 1.0 | ~1.2-1.4 | ~1.2 | ~1.5[1] |
| Cytokine Production (Murine Macrophages) | ||||
| IL-6 | Baseline | Not specified | Not specified | ↑↑[1] |
| IL-12 | Baseline | Not specified | Not specified | ↑↑[1] |
Note: The cytokine production data for this compound is based on studies in murine macrophages. Direct comparative quantitative data for cytokine profiles (e.g., TNF-α, IL-6, IL-12, IL-10) in human macrophages stimulated with this compound versus other agents was not available in the provided search results. However, TLR7 agonists are generally known to induce pro-inflammatory cytokines.[1][2][3]
Signaling Pathway and Experimental Workflow
This compound polarizes macrophages towards an M1 phenotype through the activation of Toll-like receptor 7 (TLR7). This engagement initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRFs. These transcription factors then drive the expression of genes associated with the M1 phenotype, including pro-inflammatory cytokines and co-stimulatory molecules.
Caption: this compound-induced macrophage M1 polarization signaling pathway.
Caption: Experimental workflow for macrophage polarization and analysis.
Experimental Protocols
The following protocols provide a general framework for the experiments cited in this guide. Specific details may require further optimization based on laboratory conditions and reagent sources.
Generation of Human Monocyte-Derived Macrophages (hMDMs)
-
Monocyte Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using positive selection with anti-CD14 magnetic beads according to the manufacturer's instructions.
-
-
Macrophage Differentiation:
-
Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, with a half-media change every 2-3 days, to allow differentiation into non-polarized M0 macrophages.
-
Macrophage Polarization
-
After the differentiation period, aspirate the culture medium and replace it with fresh RPMI-1640 with 10% FBS.
-
Add the polarizing stimuli to the M0 macrophages:
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[1]
Flow Cytometry Analysis of Cell Surface Markers
-
Harvest the polarized macrophages by gentle scraping or using a cell detachment solution.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Block Fc receptors with human Fc block to prevent non-specific antibody binding.
-
Stain the cells with a panel of fluorescently conjugated antibodies against human CD40, CD38, CD11b, DC-SIGN, FcγRIIA, FcγRIII, and FcγRIIB. Isotype controls should be used for each antibody to set the gates.
-
Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) or percentage of positive cells for each marker.
Phagocytosis Assay
-
Target Cell Preparation:
-
Label target cells (e.g., a B-cell leukemia cell line) with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Opsonize the CFSE-labeled target cells with an appropriate antibody (e.g., an anti-CD20 antibody like Rituximab).
-
-
Co-culture:
-
Add the opsonized target cells to the polarized macrophage cultures at a suitable effector-to-target ratio (e.g., 1:5).
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Analysis:
-
Harvest the cells and stain for a macrophage-specific marker (e.g., CD14 or CD11b).
-
Analyze the percentage of macrophages that have engulfed target cells (double-positive for the macrophage marker and CFSE) by flow cytometry.
-
The phagocytic index can be calculated as the percentage of phagocytosing macrophages multiplied by the mean fluorescence intensity of the ingested cells, normalized to the untreated control.[1]
-
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Involvement of M1 Macrophage Polarization in Endosomal Toll-Like Receptors Activated Psoriatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of UC-1V150 and Other Toll-Like Receptor Agonists in Preclinical Cancer Models
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Toll-Like Receptor 7 and 7/8 agonists in oncology.
This guide provides a comprehensive comparison of the novel Toll-like Receptor 7 (TLR7) agonist, UC-1V150, with other well-characterized TLR7 and TLR7/8 agonists, including Imiquimod (B1671794), Resiquimod (R848), and MEDI9197 (3M-052). The analysis focuses on their cross-validation in various cancer models, detailing their effects on immune cell activation, anti-tumor efficacy, and underlying signaling pathways.
Introduction to TLR Agonists in Cancer Immunotherapy
Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate an immune response.[1] Agonists targeting TLRs, particularly TLR7 and TLR8, have emerged as a promising strategy in cancer immunotherapy.[2][3] These agonists can activate a robust anti-tumor immune response by stimulating various immune cells, including macrophages and dendritic cells, leading to the production of pro-inflammatory cytokines and enhanced antigen presentation.[4][5] This guide focuses on this compound, a novel TLR7 agonist, and compares its preclinical performance against established counterparts to inform future research and development.
Comparative Performance of TLR Agonists
The following tables summarize the quantitative data on the effects of this compound and its alternatives on immune cell activation and in vivo anti-tumor activity.
Table 1: In Vitro Immune Cell Activation by TLR Agonists
| Compound | Target(s) | Cell Type | Key Biomarker(s) | Fold Change vs. Control (approx.) | Cytokine Production (主な) | Reference(s) |
| This compound | TLR7 | Human Monocyte-Derived Macrophages (hMDMs) | CD40, CD38 | Increased | IL-6, IL-12 | [6] |
| hMDMs | Activating FcγRIIA, FcγRIII | Increased | [6] | |||
| hMDMs | Phagocytic Index | 1.5-fold increase | [3] | |||
| Imiquimod | TLR7 | Human Monocyte-Derived Macrophages (hMDMs) | CD40, CD38 | No significant change | [6] | |
| Melanoma Cells (B16F10) | Autophagy-related genes | Increased | [7] | |||
| Resiquimod (R848) | TLR7/8 | Murine Dendritic Cells | TLR7 expression | Upregulated | IFN-γ, TNF-α, IL-2 | [8] |
| Murine Macrophages | M1 Polarization | Increased | [9] | |||
| MEDI9197 (3M-052) | TLR7/8 | Human PBMCs | IFNα, IL-12, IFNγ | Secretion Induced | IFNα, IL-12, IFNγ | [10][11] |
| Murine Tumors (B16-OVA) | CD8+ T cells, NK cells | Enriched and Activated | [11] |
Table 2: In Vivo Anti-Tumor Efficacy of TLR Agonists in Murine Cancer Models
| Compound | Cancer Model | Administration Route | Dosage | Outcome | Reference(s) |
| This compound | hCD20 Tg B cell depletion model | Intraperitoneal | 1-10 µg | Enhanced mAb-mediated B cell depletion | [6] |
| Imiquimod | Melanoma (B16F10) | Topical | 5% cream | Reduced tumor growth, decreased lung metastases (with radiotherapy) | [7] |
| Renal Cell Carcinoma (RENCA) | Transcutaneous | Not specified | Prolonged survival (with anti-PD-1 mAb) | [12] | |
| Resiquimod (R848) | Lung Cancer (LLC) | Intraperitoneal | 20 µg | Reduced tumor burden, prolonged survival | [8] |
| Melanoma (B16F10) | Intraperitoneal | 20 or 80 µg | Inhibited lung metastasis | [8][13] | |
| Pancreatic Cancer (PDAC) | Intravenous | 3 mg/kg | Superior tumor control (with SBRT) | [14][15] | |
| MEDI9197 (3M-052) | Solid Tumors (various syngeneic models) | Intratumoral | Not specified | Inhibition of tumor growth | [11] |
| Advanced Solid Tumors (Human Phase I) | Intratumoral | 0.005–0.055 mg | MTD determined at 0.037 mg; limited efficacy | [16] |
Signaling Pathways and Mechanisms of Action
This compound and the compared TLR agonists exert their effects by activating downstream signaling cascades. The primary pathway for TLR7 and TLR8 is the MyD88-dependent pathway, which leads to the activation of transcription factors NF-κB and IRF7. This, in turn, drives the expression of pro-inflammatory cytokines, chemokines, and type I interferons, orchestrating a potent anti-tumor immune response.
Experimental Protocols
A generalized workflow for evaluating the in vivo efficacy of TLR agonists in a murine tumor model is outlined below.
Detailed Methodologies
In Vivo Murine Tumor Models: Syngeneic mouse models are commonly used, such as C57BL/6 mice for B16F10 melanoma and Lewis Lung Carcinoma (LLC) models.[7][8] Tumor cells (e.g., 1x10^6 cells) are typically injected subcutaneously or intravenously to establish primary tumors or metastatic models, respectively.[8] Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length × width^2) / 2.
TLR Agonist Administration: The route and dose of administration vary depending on the compound and the study design. For instance, Resiquimod (R848) has been administered intraperitoneally at doses of 20-80 µg per mouse.[8][13] MEDI9197 is designed for intratumoral injection.[11]
Immune Cell Profiling by Flow Cytometry: Tumors and spleens are harvested, and single-cell suspensions are prepared. Cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1) to identify and quantify different immune cell populations.
Cytokine and Chemokine Analysis: Serum or tumor homogenates are analyzed for cytokine and chemokine levels using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).
Discussion and Future Directions
This compound demonstrates potent activation of macrophages and enhances antibody-mediated cell killing, suggesting its potential as a valuable component of combination immunotherapies.[6] Compared to Imiquimod, this compound appears to be a more potent activator of macrophage inflammatory profiles.[6] Resiquimod (R848) has shown broad anti-tumor activity in various models, both as a monotherapy and in combination with other treatments like radiotherapy.[8][14] MEDI9197, with its localized delivery, aims to minimize systemic toxicity, a common challenge with TLR agonists.[11][16]
The choice of a particular TLR agonist will likely depend on the specific cancer type, the desired immune response, and the potential for combination with other therapies. Future research should focus on head-to-head comparisons of these agonists in standardized preclinical models to better delineate their relative potencies and therapeutic windows. Furthermore, exploring synergistic combinations with checkpoint inhibitors, targeted therapies, and cancer vaccines will be crucial for realizing the full potential of TLR agonists in the clinic.
References
- 1. stemcell.com [stemcell.com]
- 2. Frontiers | TLR7 Stimulation With Imiquimod Induces Selective Autophagy and Controls Mycobacterium tuberculosis Growth in Mouse Macrophages [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcutaneous Imiquimod Combined With Anti‐Programmed Cell Death‐1 Monoclonal Antibody Extends the Survival of Mice Bearing Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Safety and clinical activity of intratumoral MEDI9197 alone and in combination with durvalumab and/or palliative radiation therapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling UC-1V150
This document provides crucial safety, handling, and disposal information for UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist. As a research compound with significant biological activity, it must be handled with care to ensure personnel safety and experimental integrity.[1][2][3] The following guidelines are based on best practices for handling potent chemical compounds in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Immediate Safety and Handling Precautions
This compound should be treated as a hazardous material.[4] All personnel must be trained in handling potent compounds and be familiar with the institution's safety protocols. Engineering controls, such as chemical fume hoods or ventilated balance enclosures, are the primary means of protection and must be used when handling the solid compound or preparing solutions.[4][5]
The selection of appropriate PPE is critical to minimize exposure. The required level of PPE depends on the specific procedure and the physical form of the compound.[5][6]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an extra barrier against contamination.[5][7] |
| Solution Preparation and Handling | - Work within a certified chemical fume hood. - Standard lab coat. - Chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[6][8] |
| General Laboratory Operations | - Closed-toe shoes and long pants are mandatory at all times. - Safety glasses with side shields. - Lab coat. | Minimum requirement for any laboratory where chemical handling occurs to protect against incidental contact.[6] |
Operational Plan: Handling and Experimental Workflow
A structured workflow is essential for safely and effectively using this compound. The following diagram outlines the key steps from material reception to waste disposal.
Caption: Logical workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[5] Never dispose of this compound down the drain or in the regular trash.[9][10]
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Label as "Hazardous Waste" with the chemical name "this compound". - Dispose of through your institution's Environmental Health & Safety (EH&S) office. | Prevents release of a potent compound into the environment. Proper labeling ensures safe handling by waste management personnel.[9] |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container. - Do not overfill the container. - Label as "Hazardous Waste" contaminated with this compound. | Minimizes the risk of exposure from contaminated items. Segregation is key to proper waste management.[5][11] |
| Liquid Waste (e.g., cell culture media) | - Collect all liquid waste containing this compound in a sealed, leak-proof container. - Label as "Hazardous Liquid Waste" with the chemical name and estimated concentration. - Store in secondary containment. | Prevents accidental spills and contamination. Do not mix with other waste streams unless compatibility is confirmed.[9][12] |
Mechanism of Action: TLR7 Signaling
This compound is a specific agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][3] Its activation in immune cells, particularly macrophages and dendritic cells, triggers a pro-inflammatory response.
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Experimental Protocols and Data
The following sections detail common experimental uses of this compound, providing both methodologies and quantitative results derived from published research.
In Vitro Macrophage Activation
This compound potently activates human and murine macrophages, inducing a pro-inflammatory phenotype.[2]
Human monocyte-derived macrophages (hMDM) or murine bone-marrow-derived macrophages (BMDM) are cultured and stimulated with this compound for a specified period (e.g., 24-48 hours). Post-stimulation, cells are analyzed for changes in surface marker expression by flow cytometry or for cytokine secretion in the supernatant via ELISA or multiplex immunoassay.[2][13]
| Parameter | Cell Type | Concentration | Duration | Result |
| Cytokine Release | Murine BMDM | 0.01-10 µM | 24 hours | Effective stimulation of IL-6 and IL-12 release.[1][13] |
| Macrophage Activation | hMDM | 1 µg/mL | 48 hours | Increased expression of CD40 and CD38 (pro-inflammatory markers).[2] |
| FcγR Expression | hMDM | 1 µg/mL | 48 hours | Increased expression of activating receptors FcγRIIA and FcγRIII.[1] |
| Toxicity | hMDM | 10 µg/mL | - | Observed to be toxic to cells.[2] |
Phagocytosis Assay
Stimulation with this compound enhances the ability of macrophages to engulf antibody-opsonized target cells.[2]
-
Macrophage Stimulation : Culture hMDMs and stimulate with this compound (e.g., 1 µg/mL) for 48 hours.
-
Target Cell Preparation : Label target cells (e.g., cancer cells) with a fluorescent dye like CFSE and opsonize with a relevant monoclonal antibody (e.g., anti-CD20).
-
Co-culture : Co-culture the stimulated macrophages with the prepared target cells.
-
Analysis : After incubation, use flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent target cells. The result is often expressed as a phagocytic index relative to unstimulated macrophages.[2]
| Cell Type | Concentration | Duration | Result |
| hMDM | 1 µg/mL | 48 hours | Approximately 1.5-fold increase in the phagocytic index of target cells compared to unstimulated macrophages.[1] |
In Vivo Murine Studies
This compound demonstrates immune-stimulating activity in vivo.
This compound is administered to mice (e.g., C57BL/6) via intravenous or intraperitoneal injection. At specified time points, serum is collected to measure cytokine levels, or spleens are harvested to analyze the activation state of myeloid cells by flow cytometry.[1][2]
| Animal Model | Dosage | Administration | Result |
| C57BL/6 mice | 38 nM | Intravenous (single dose) | Induced serum IL-6 levels of ~0.1 ng/mL and IL-12 levels of ~1.5 ng/mL, peaking around 2 hours post-injection.[1][13] |
| C57BL/6 mice | 1-10 µg | Intraperitoneal | Enhanced levels of activating FcγRI and FcγRIV on splenic macrophages, leading to an almost 4-fold increase in the Activating:Inhibitory receptor ratio.[2] |
Conjugation to Antibodies
This compound contains a benzaldehyde (B42025) group that allows it to be conjugated to proteins, such as monoclonal antibodies, creating immune-stimulating antibody conjugates (ISACs).[14]
A common method involves using a bifunctional linker to connect the aldehyde group on this compound to free amine groups on an antibody. A newer, more direct method involves creating an amine-reactive version of the compound (NHS:this compound) for a simpler conjugation process. The resulting conjugate is purified and characterized by methods like UV spectroscopy and mass spectrometry to determine the drug-to-antibody ratio (DAR).[14]
| Conjugation Method | Resulting DAR | Yield |
| Indirect (Bifunctional Linker) | 1:1 to 3:1 | As low as 31% |
| Direct (NHS:this compound) | 1:1 to 3:1 | 65-78% |
Data from conjugation to rituximab (B1143277) antibody.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. falseguridad.com [falseguridad.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. pnas.org [pnas.org]
- 14. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
